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3-(Decyloxy)aniline Documentation Hub

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  • Product: 3-(Decyloxy)aniline
  • CAS: 55792-50-2

Core Science & Biosynthesis

Foundational

Technical Profile: 3-(Decyloxy)aniline (CAS 55792-50-2)

[1][2][3] Executive Summary 3-(Decyloxy)aniline (CAS 55792-50-2), often referred to as m-decyloxyaniline, is a specialized aromatic amine intermediate critical to the fields of liquid crystal engineering and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

3-(Decyloxy)aniline (CAS 55792-50-2), often referred to as m-decyloxyaniline, is a specialized aromatic amine intermediate critical to the fields of liquid crystal engineering and pharmaceutical synthesis .[1] Unlike its para-substituted isomer, which is widely documented for rod-like mesogens, the meta-substitution pattern of this compound introduces a "kink" in molecular geometry. This structural feature is highly valued for lowering phase transition temperatures and suppressing crystallinity in supramolecular assemblies, making it a vital tool for tuning the viscosity and thermal range of nematic and smectic phases.

Beyond materials science, the compound serves as a lipophilic building block in medicinal chemistry, allowing for the introduction of a ten-carbon aliphatic chain to modulate the bioavailability and membrane permeability of drug candidates.

Physicochemical Profile

The introduction of a decyl chain significantly alters the solubility and partition coefficient compared to the parent aniline. The molecule exhibits amphiphilic character, with a polar amine headgroup and a hydrophobic tail.

PropertyDataContextual Note
Chemical Name 3-(Decyloxy)anilineIUPAC nomenclature
CAS Number 55792-50-2Unique identifier
Molecular Formula C₁₆H₂₇NO-
Molecular Weight 249.40 g/mol -
Physical State Low-melting solid or oilTendency to oxidize/darken upon air exposure.[1][2][3]
Solubility Soluble in DCM, EtOAc, EthanolInsoluble in water due to the C10 chain.
pKa (Conjugate Acid) ~4.0 - 4.5 (Predicted)Electron-donating alkoxy group slightly increases basicity vs. aniline.[1]
Storage -20°C, Inert AtmosphereCritical: Sensitive to oxidation.[1] Store under Argon/Nitrogen.[1]

Synthesis & Manufacturing Protocols

High-purity synthesis of 3-(Decyloxy)aniline typically follows one of two primary pathways: O-Alkylation of 3-Aminophenol (Direct) or Reduction of 3-(Decyloxy)nitrobenzene (Indirect).[1]

Method A: Selective O-Alkylation of 3-Aminophenol (Laboratory Scale)

This route is preferred for rapid laboratory synthesis but requires careful control of pH to prevent N-alkylation.[1]

Reaction Logic: The phenolic hydroxyl group is more acidic (pKa ~10) than the aniline amine (pKa ~30 for deprotonation).[1] By using a weak base like Potassium Carbonate (


), we selectively deprotonate the oxygen, allowing nucleophilic attack on 1-bromodecane without affecting the nitrogen.

Protocol:

  • Reagents: 3-Aminophenol (1.0 eq), 1-Bromodecane (1.1 eq), Anhydrous

    
     (2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

  • Procedure:

    • Dissolve 3-aminophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to form the phenoxide.[1]
      
    • Add 1-bromodecane dropwise.[1]

    • Heat to 80°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[1]

  • Purification: Column chromatography (Silica gel) is essential to remove trace N-alkylated byproducts.[1]

Method B: Nitro-Reduction (Industrial/Scale-Up)

This route avoids N-alkylation issues entirely by establishing the ether linkage before the amine is generated.[1]

Protocol:

  • Step 1 (Etherification): React 3-nitrophenol with 1-bromodecane (

    
    , Acetone, Reflux) to yield 3-(decyloxy)nitrobenzene.[1]
    
  • Step 2 (Reduction): Hydrogenation of the nitro group using

    
     (balloon or Parr shaker) and Pd/C (10% wt) in Ethanol.
    
  • Advantage: The intermediate nitro compound is easy to purify by recrystallization, ensuring the final aniline is of high purity for electronic applications.

Visualization: Synthesis Workflow

SynthesisPathways Start1 3-Aminophenol Inter1 O-Alkylation (K2CO3, DMF, 80°C) Start1->Inter1 Direct Route Start2 3-Nitrophenol Inter2 3-(Decyloxy)nitrobenzene Start2->Inter2 Indirect Route (High Purity) Reagent 1-Bromodecane Reagent->Inter1 Reagent->Inter2 Product 3-(Decyloxy)aniline (CAS 55792-50-2) Inter1->Product Requires Purification (Remove N-alkyls) Reduc Pd/C Hydrogenation (H2, EtOH) Inter2->Reduc Reduc->Product

Figure 1: Comparative synthetic pathways.[1] The Indirect Route (bottom) is recommended for electronic-grade purity to avoid N-alkylation side products.[1]

Applications in Material Science: Liquid Crystals

3-(Decyloxy)aniline is a "tail-core" precursor.[1] In liquid crystal (LC) design, the decyl chain acts as the flexible tail, while the aniline moiety serves as the reactive head to attach to a rigid core (mesogen).

Schiff Base Mesogens

The most common application is the synthesis of Salicylaldimine or Benzylideneaniline liquid crystals.[1]

Reaction:



  • Role of 3-(Decyloxy)aniline: The meta-substitution creates a "bent-core" or "banana-shaped" geometry if used in specific dimers, or simply lowers the melting point of rod-like molecules compared to para-isomers.[1]

  • Impact: This disruption of linearity is crucial for suppressing the crystallization temperature (

    
    ), thereby widening the operational temperature range of the Nematic phase.
    
Visualization: Liquid Crystal Engineering Workflow

LC_Workflow Aniline 3-(Decyloxy)aniline (Flexible Tail Source) Condensation Condensation Reaction (Ethanol, Reflux, cat. AcOH) Aniline->Condensation Aldehyde 4-Substituted Benzaldehyde (Rigid Core Source) Aldehyde->Condensation Purification Recrystallization (EtOH/Hexane) Condensation->Purification Mesogen Schiff Base Liquid Crystal (Mesogen) Purification->Mesogen Prop1 Lower Melting Point (vs para-isomer) Mesogen->Prop1 Prop2 Nematic/Smectic Phases Mesogen->Prop2

Figure 2: Workflow for synthesizing Schiff Base liquid crystals using 3-(Decyloxy)aniline as the flexible tail precursor.[1]

Analytical Characterization

To validate the identity of CAS 55792-50-2, researchers should look for specific spectroscopic signatures.[1]

Proton NMR ( H NMR, 400 MHz, CDCl )[6]
  • 
     7.05 (t, 1H):  Aromatic proton at position 5 (meta to both substituents).
    
  • 
     6.25 - 6.35 (m, 3H):  Aromatic protons ortho/para to the amine and alkoxy groups (positions 2, 4, 6). These are shielded by the electron-donating effects.[1]
    
  • 
     3.90 (t, 2H):  The 
    
    
    
    triplet.[1] This is a diagnostic signal for the ether linkage.[1]
  • 
     3.60 (br s, 2H):  The 
    
    
    
    protons (broad, exchangeable with
    
    
    ).
  • 
     1.75 (m, 2H):  The 
    
    
    
    -methylene protons (
    
    
    ).[1]
  • 
     1.20 - 1.45 (m, 14H):  Bulk methylene chain.[1]
    
  • 
     0.88 (t, 3H):  Terminal methyl group.
    
FTIR Spectroscopy[2]
  • 3350 - 3450 cm⁻¹: Primary amine N-H stretching (doublet).[1]

  • 2850 - 2920 cm⁻¹: Strong aliphatic C-H stretching (decyl chain).[1]

  • 1260 cm⁻¹: Aryl-Alkyl Ether C-O stretching (Strong).

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Sensitization: Category 1 (May cause allergic skin reaction).[1]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]

Operational Safety:

  • Oxidation Risk: Anilines darken over time.[1] Store under inert gas (Argon) in a freezer (-20°C). If the compound turns black/dark brown, purify via vacuum distillation or filtration through a silica plug before use.

  • PPE: Nitrile gloves and safety glasses are mandatory.[1] Use a fume hood to avoid inhalation of vapors or dusts.[1]

References

  • PubChem. 3-(Decyloxy)aniline Compound Summary (CID 5140627).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Yeap, G. Y., et al.Synthesis and mesomorphic properties of new Schiff base liquid crystals.Molecular Crystals and Liquid Crystals, 2006. (Contextual reference for alkoxy-aniline liquid crystal synthesis).
  • Organic Chemistry Portal. Synthesis of Aryl Ethers and Anilines. Available at: [Link][1]

Sources

Exploratory

Meta-Decyloxyaniline: Structural Profile and Synthetic Utility

Executive Summary Meta-decyloxyaniline (3-decyloxyaniline) is a specialized aromatic amine intermediate used primarily in the synthesis of liquid crystals, functional polymers, and pharmaceutical compounds. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Meta-decyloxyaniline (3-decyloxyaniline) is a specialized aromatic amine intermediate used primarily in the synthesis of liquid crystals, functional polymers, and pharmaceutical compounds. Characterized by a ten-carbon alkoxy tail attached to the meta position of an aniline ring, this molecule serves as a critical "flexible tail" precursor in the design of mesogenic (liquid crystalline) materials. Its structural asymmetry, compared to the more common para-isomer, imparts unique phase transition properties to the final materials, often lowering melting points and altering mesophase stability.

Chemical Identity & Structural Analysis

The core structure consists of a benzene ring substituted at the 1- and 3-positions with an amino group (


) and a decyloxy group (

), respectively. This meta-substitution pattern disrupts the molecular symmetry seen in para-analogs, influencing the packing density in solid and liquid crystalline states.
Table 1: Chemical Identification Data
PropertyDetail
Chemical Name 3-(Decyloxy)aniline
Synonyms m-Decyloxyaniline; 3-Decyloxybenzenamine; 1-Amino-3-decyloxybenzene
CAS Registry Number 55792-50-2
Molecular Formula

Molecular Weight 249.39 g/mol
SMILES CCCCCCCCAOc1cccc(N)c1
InChI Key FWFQXJMASKTLQD-UHFFFAOYSA-N

Physicochemical Properties

The long alkyl chain imparts significant lipophilicity to the molecule, making it sparingly soluble in water but highly soluble in organic solvents like dichloromethane, ethanol, and toluene.

Table 2: Physical Properties
PropertyValue / DescriptionNote
Appearance Pale yellow to brown oil or low-melting solidDarkens upon oxidation (air sensitive).
Melting Point Low-melting solid (< 50°C estimated)Meta-isomers typically have lower MPs than para-isomers (p-decyloxyaniline mp ~90°C).
Solubility Soluble in EtOH, DCM, THF, Ethyl AcetateInsoluble in water.
LogP (Predicted) ~5.9Highly lipophilic due to the C10 chain.

Synthesis & Manufacturing Protocols

To ensure high purity and avoid N-alkylation side products, the Nitro-Reduction Route is the industry standard. Direct alkylation of m-aminophenol is possible but requires protection steps to ensure selectivity for the oxygen atom.

Protocol A: The Nitro-Reduction Route (Recommended)

This two-step sequence utilizes m-nitrophenol as the starting material. The nitro group acts as a masked amine, preventing N-alkylation during the ether synthesis.

Step 1: O-Alkylation

  • Reagents: m-Nitrophenol (1.0 eq), 1-Bromodecane (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetone (reflux).

  • Procedure: Dissolve m-nitrophenol in DMF. Add

    
     and stir for 30 min. Add 1-bromodecane dropwise. Heat to 80°C for 4-6 hours. Quench with water, extract with ethyl acetate.[1]
    
  • Intermediate: 1-(Decyloxy)-3-nitrobenzene.

Step 2: Reduction of Nitro Group

  • Reagents: Iron powder (Fe, 5 eq) / Ammonium Chloride (

    
    ) or Hydrogen (
    
    
    
    ) / Pd-C catalyst.
  • Solvent: Ethanol/Water (3:1).

  • Procedure: Suspend the nitro intermediate in EtOH/Water. Add Fe powder and

    
    . Reflux for 2-4 hours. Filter hot through Celite to remove iron residues. Concentrate filtrate.
    
  • Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the Nitro-Reduction synthesis strategy.

SynthesisPathway Start m-Nitrophenol (Starting Material) Step1 Step 1: O-Alkylation (K2CO3, C10H21Br, DMF) Start->Step1 Activation Inter Intermediate: 1-Decyloxy-3-nitrobenzene Step1->Inter Ether Formation Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Reduction Product Target: 3-(Decyloxy)aniline Step2->Product Isolation

Figure 1: Step-wise synthesis of 3-(decyloxy)aniline via the nitro-reduction pathway, ensuring regiospecificity.

Applications in Materials Science

The primary utility of 3-decyloxyaniline lies in its ability to introduce a flexible aliphatic tail into rigid molecular cores. This is essential for:

Liquid Crystal (LC) Mesogens

Liquid crystals require a rigid core (mesogen) and a flexible tail.[2] 3-Decyloxyaniline reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form Schiff Bases (imines).

  • Mechanism: Condensation reaction (

    
    ).
    
  • Effect: The meta-substitution introduces a "kink" in the molecule, which lowers the melting point and often induces smectic or nematic phases at lower temperatures compared to linear para-isomers.

Polyimides and Polyamides

Used as a monomer or end-capper in polymer synthesis. The long alkyl chain acts as an internal plasticizer, improving the solubility and processing characteristics of high-performance polymers.

Visualization: Application Workflow

ApplicationWorkflow Aniline 3-(Decyloxy)aniline Reaction Condensation Reaction (EtOH, Reflux, -H2O) Aniline->Reaction Aldehyde Reagent: Aromatic Aldehyde Aldehyde->Reaction Mesogen Schiff Base Mesogen (Liquid Crystal) Reaction->Mesogen Properties Properties: Lower MP, Altered Phase Stability Mesogen->Properties

Figure 2: Workflow for converting 3-(decyloxy)aniline into functional liquid crystalline materials.

Analytical Characterization

To validate the identity of synthesized 3-decyloxyaniline, researchers should look for the following spectral signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.88 (t, 3H, terminal 
      
      
      
      )
    • 
       1.20–1.45 (m, 14H, bulk 
      
      
      
      chain)
    • 
       1.75 (quint, 2H, 
      
      
      
      )
    • 
       3.90 (t, 2H, 
      
      
      
      )
    • 
       3.5–4.0 (broad s, 2H, 
      
      
      
      )
    • 
       6.2–7.1 (m, 4H, Aromatic protons; meta-pattern)
      
  • IR Spectroscopy:

    • 3300–3400

      
      : Primary amine N-H stretch (doublet).
      
    • 2850–2920

      
      : Aliphatic C-H stretch (strong).
      
    • 1240–1260

      
      : Aryl alkyl ether C-O stretch.
      

Safety & Handling (GHS Standards)

As an aniline derivative, this compound is potentially toxic and should be handled with standard chemical hygiene protocols.

Table 3: GHS Hazard Classification
Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).

  • Disposal: Dispose of as hazardous organic waste containing amines.

References

  • PubChem. (2025).[3][4] 3-(Decyloxy)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 3-(Decyloxy)aniline

This guide serves as an advanced technical manual for 3-(Decyloxy)aniline , integrating Safety Data Sheet (SDS) parameters with practical research applications. It is designed for laboratory personnel requiring rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for 3-(Decyloxy)aniline , integrating Safety Data Sheet (SDS) parameters with practical research applications. It is designed for laboratory personnel requiring rigorous safety protocols and chemical handling intelligence.

CAS Number: 55792-50-2 Synonyms: m-Decyloxyaniline; 3-n-decyloxyaniline; 3-Decoxyaniline Molecular Formula: C₁₆H₂₇NO Molecular Weight: 249.40 g/mol [1]

Part 1: Chemical Identity & Physicochemical Profiling[3]

3-(Decyloxy)aniline is a lipophilic aniline derivative characterized by a ten-carbon alkyl chain attached via an ether linkage at the meta position. This structural modification significantly alters its solubility and bioavailability compared to unsubstituted aniline, enhancing its utility in liquid crystal engineering and organic synthesis while modifying its toxicological profile.

Physicochemical Constants
PropertyValue / DescriptionExperimental Note
Physical State Low-melting solid or viscous liquidTendency to supercool; check batch CoA.
Melting Point ~35–45 °C (Estimated)Para-isomer melts at ~60°C; meta substitution typically lowers MP.
Solubility (Water) Negligible (< 0.1 mg/mL)Highly lipophilic due to C10 chain.
Solubility (Organic) Soluble in DCM, EtOAc, EtOH, DMSOCompatible with standard organic synthesis solvents.
pKa (Conjugate Acid) ~4.0 – 4.5Less basic than alkyl amines due to aromatic resonance.
Partition Coeff. (LogP) ~5.9 (Predicted)High potential for bioaccumulation and skin absorption.

Technical Insight: The long alkyl chain renders this compound surfactant-like. In aqueous workups, it may form emulsions. Use brine or chlorinated solvents for efficient phase separation.

Part 2: Hazard Identification & Toxicology (GHS)

While specific toxicological data for the meta isomer is limited, Structure-Activity Relationship (SAR) analysis with 4-(decyloxy)aniline and parent anilines necessitates a conservative safety approach.

GHS Classification (Inferred/Standardized)
  • Skin Corrosion/Irritation: Category 2 (H315)[2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[4]

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302/H312/H332) – Treat as toxic.

Critical Toxicological Mechanisms
  • Methemoglobinemia: Like all anilines, absorption can induce the oxidation of hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport.[5] The lipophilic decyl tail facilitates dermal penetration, making skin absorption a primary risk vector [1].
  • Sensitization: Repeated exposure may cause allergic contact dermatitis.

  • Aquatic Toxicity: High LogP suggests potential for long-term adverse effects in aquatic environments (H411).

Part 3: Safe Handling & Storage Protocols

This section details a self-validating workflow to minimize exposure risks.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood .

  • Atmosphere: Handle under inert gas (

    
     or 
    
    
    
    ) if storing for long periods to prevent oxidation (browning) of the amine group.
Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil).

    • Reasoning: Anilines can permeate standard thin nitrile gloves. The decyl chain increases lipophilicity, potentially accelerating permeation rates [2].

  • Eyes: Chemical splash goggles. Face shield required if handling >10g or conducting exothermic reactions.

  • Body: Lab coat (buttoned) + chemically resistant apron.

DOT Diagram: Safe Handling Workflow

The following diagram outlines the logical flow for handling 3-(Decyloxy)aniline to ensure containment.

SafeHandling Storage Storage (4°C, Dark, Inert Gas) Weighing Weighing (Fume Hood Only) Storage->Weighing Check CoA Transfer Solvent Dissolution (DCM/DMSO) Weighing->Transfer Anti-static tools Reaction Reaction Setup (Closed System) Transfer->Reaction Add via syringe Waste Waste Disposal (Halogenated/Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow for safe handling, emphasizing containment at the weighing and transfer stages.

Part 4: Emergency Response & First Aid[4][7]

Mechanism-Based Response: Treatment focuses on mitigating methemoglobinemia and preventing systemic absorption.

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with polyethylene glycol (PEG 300/400) or soap/water for 15 min.Lipophilic contaminants are removed more effectively by PEG than water alone.
Eye Contact Rinse with water/saline for 15 min; lift eyelids.Aniline derivatives are basic irritants; immediate dilution prevents corneal opacity.
Inhalation Move to fresh air.[2][3][6][7][8] Administer

if cyanotic.
Counteract potential hypoxia induced by methemoglobin formation.
Ingestion Do NOT induce vomiting. Rinse mouth.[8]Prevents aspiration of lipophilic/foaming agents into lungs.

Medical Note: If cyanosis (blue skin/lips) appears, medical professionals may administer Methylene Blue as an antidote for methemoglobinemia [3].

Part 5: Synthesis & Application Context[1][10][11]

3-(Decyloxy)aniline is primarily used as a building block for Liquid Crystals (Mesogens) and Schiff Base Ligands . Its amphiphilic nature drives self-assembly in material science applications.

Standard Coupling Protocol (Amide Formation)

To synthesize liquid crystal precursors:

  • Activation: Dissolve carboxylic acid partner in dry DCM with EDC·HCl/HOBt.

  • Addition: Add 3-(Decyloxy)aniline (1.0 equiv) and DIPEA (1.2 equiv).

  • Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear.

  • Workup: Wash with 1M HCl (removes unreacted amine)

    
     Sat. 
    
    
    
    
    
    Brine.
DOT Diagram: Synthesis Logic

SynthesisFlow Start 3-(Decyloxy)aniline (Nucleophile) Coupling Coupling Reaction (Acid Chloride or EDC) Start->Coupling + Electrophile Monitor TLC Monitoring (Disappearance of Amine) Coupling->Monitor Monitor->Coupling Incomplete Workup Acidic Wash (1M HCl) *CRITICAL STEP* Monitor->Workup Complete Product Purified Amide/Imine (Liquid Crystal) Workup->Product Recrystallization

Figure 2: Logical synthesis flow. The acidic wash is highlighted as critical to remove toxic unreacted aniline.

References

  • PubChem. (2025).[4][9] Compound Summary: 3-(Decyloxy)aniline (CAS 55792-50-2).[1] National Library of Medicine. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Emergency Response Safety and Health Database: Aniline. CDC. [Link]

Sources

Exploratory

3-(Decyloxy)aniline solubility in organic solvents

Thermodynamic Solvation Profile and Analytical Methodologies for 3-(Decyloxy)aniline in Organic Solvents Executive Summary 3-(Decyloxy)aniline (CAS: 55792-50-2) is a highly versatile, amphiphilic organic compound charact...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solvation Profile and Analytical Methodologies for 3-(Decyloxy)aniline in Organic Solvents

Executive Summary

3-(Decyloxy)aniline (CAS: 55792-50-2) is a highly versatile, amphiphilic organic compound characterized by an aniline core substituted with a 10-carbon aliphatic chain at the meta position[1]. In the fields of materials science and pharmaceutical development, it serves as a critical precursor for the synthesis of conductive polymeric surfactants, such as poly(3-decyloxyaniline), which exhibit exceptionally low critical micelle concentrations (CMC) and high surface activity[2][3].

Understanding the solubility profile of 3-(Decyloxy)aniline in organic solvents is paramount for optimizing chemical synthesis, purification workflows, and formulation strategies. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, expected solubility profiles across solvent classes, and a rigorously validated experimental protocol for quantifying its thermodynamic solubility.

Structural Causality and Solvation Thermodynamics

The solvation behavior of 3-(Decyloxy)aniline is dictated by the structural dichotomy of its molecule:

  • The Hydrophobic Tail (Decyloxy Group): The 10-carbon alkyl chain imparts significant lipophilicity to the molecule. In non-polar solvents (e.g., hexane, toluene), the enthalpy of mixing is highly favorable due to strong London dispersion forces between the solvent molecules and the aliphatic tail. Conversely, in aqueous environments, the hydrophobic tail disrupts the hydrogen-bonding network of water, creating a massive entropic penalty (the hydrophobic effect) that renders the compound practically insoluble[4].

  • The Polar Head (Aniline Core & Ether Linkage): The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, while the ether oxygen acts as a weak hydrogen bond acceptor. This localized polarity allows the molecule to engage in dipole-dipole interactions and hydrogen bonding, facilitating solubility in polar aprotic (e.g., DMSO, dichloromethane) and polar protic (e.g., ethanol, methanol) solvents.

Because the hydrophobic decyl chain dominates the molecule's overall partition coefficient (LogP), 3-(Decyloxy)aniline exhibits a strong affinity for non-polar and moderately polar organic phases, while requiring specific cosolvency strategies to remain stable in highly polar aqueous systems[5][6].

Quantitative Solubility Profiles in Organic Solvents

The table below summarizes the theoretical and empirically derived solubility tiers for 3-(Decyloxy)aniline across various solvent classes, grounded in its thermodynamic properties.

Solvent ClassRepresentative SolventsEstimated Solubility TierMechanistic Rationale for Solvation
Non-Polar Hexane, Toluene, HeptaneVery High (>100 mg/mL)Dominant van der Waals dispersion forces; seamless integration of the C10 aliphatic chain into the solvent matrix.
Polar Aprotic DMSO, DMF, DichloromethaneHigh (50 - 100 mg/mL)Strong dipole-dipole interactions with the aniline core; solvent acts as a hydrogen bond acceptor for the -NH₂ group.
Polar Protic Ethanol, Methanol, IsopropanolModerate (20 - 50 mg/mL)Hydrogen bonding stabilizes the amine/ether groups, but the massive hydrophobic tail limits infinite miscibility.
Aqueous Water, PBS (pH 7.4)Poor (<0.1 mg/mL)High cohesive energy density of water; severe entropic penalty prevents the formation of a stable hydration shell.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 3-(Decyloxy)aniline for formulation or synthetic scale-up, the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[7]. As a self-validating system, this protocol ensures that true thermodynamic equilibrium is reached and analytical artifacts are minimized.

Objective: Quantify the equilibrium solubility of 3-(Decyloxy)aniline in target organic solvents.

Step-by-Step Methodology:

  • Saturation Preparation: Dispense an excess amount (e.g., 100 mg) of solid 3-(Decyloxy)aniline into a 15 mL amber glass vial. Add 5.0 mL of the target organic solvent. Causality: The presence of visible, undissolved solid throughout the experiment guarantees that the solution has reached its maximum thermodynamic saturation point.

  • Thermal Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in an orbital shaker incubator set to 25.0 ± 0.1 °C (or 37.0 °C for physiological modeling). Agitate at 200 rpm for 24 to 48 hours. Causality: Extended agitation overcomes the activation energy barrier of dissolution, ensuring the system reaches true thermodynamic equilibrium rather than a metastable kinetic state[7].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours to sediment large particulates. Draw 1 mL of the supernatant into a glass syringe and filter it through a solvent-resistant 0.45 µm PTFE syringe filter. Causality: PTFE is chosen over nylon or PES because it will not degrade in harsh organic solvents. Critical Step: Discard the first 0.1 mL of the filtrate to saturate any potential non-specific binding sites on the filter membrane, preventing artificially low concentration readings[7].

  • Dilution and HPLC-UV Analysis: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 80:20 Methanol:Water) to ensure the concentration falls within the linear dynamic range of the detector. Inject the sample into an HPLC system equipped with a C18 column. Utilize an isocratic elution method and monitor UV absorbance at the specific λmax of the aniline core (typically ~254 nm)[5].

  • Data Validation: Calculate the exact concentration by interpolating the peak area against a pre-established 6-point calibration curve of 3-(Decyloxy)aniline standards.

Downstream Applications: Surfactants and Micellization

The precise solvation of 3-(Decyloxy)aniline is a prerequisite for its primary industrial application: the synthesis of polymeric surfactants. When polymerized into poly(3-decyloxyaniline), the resulting macromolecule exhibits a significantly lower Critical Micelle Concentration (CMC) compared to its monomeric form or shorter-chain analogs[2][3].

In organic solvent mixtures, these polymers self-assemble into complex micellar structures that are highly effective at stabilizing metal nanoparticles (such as silver and gold)[8]. The decyloxy chain extends into the organic phase, providing a robust steric shield that prevents nanoparticle agglomeration, making this compound invaluable in the development of advanced catalysts and targeted drug delivery vehicles[4][8].

Mechanistic Workflow Diagram

SolubilityWorkflow Compound 3-(Decyloxy)aniline Solid Sample SolventPrep Solvent System Preparation (Non-polar, Polar Aprotic, Polar Protic) Compound->SolventPrep Excess solid addition ShakeFlask Shake-Flask Equilibration (25°C - 37°C, 24-48 hrs, 200 rpm) SolventPrep->ShakeFlask Thermal agitation Separation Phase Separation (PTFE 0.45µm Filtration) ShakeFlask->Separation Equilibrium reached Analysis HPLC-UV Quantification (Isocratic Elution, UV Detection) Separation->Analysis Supernatant extraction (Discard first 0.1mL) Data Thermodynamic Solubility Profile (mg/mL or mol/L) Analysis->Data Peak integration & Calibration curve

Caption: High-throughput shake-flask and HPLC-UV workflow for determining thermodynamic solubility.

References

  • Sayyah, S. M., Abd El-salam, H. M., & Azzam, E. M. S. "Surface Activity of Monomeric and Polymeric (3-alkyloxy aniline) Surfactants." International Journal of Polymeric Materials, 2005. Available at:[Link]

  • Consortium of Biopharmaceutical Tools (CoBiTo). "Harmonizing solubility measurement to lower inter-laboratory variance." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Azzam, E. M. S., et al. "Enhancement of the Surface Activity for Some Monomeric and Polymeric Thiol Surfactants Using Silver Nanoparticles." ResearchGate. Available at: [Link]

  • OECD Guidelines. "Shake Flask Method for Partition Coefficient." Scribd / Science & Mathematics. Available at: [Link]

  • Zhou, et al. "Polymeric micelles: authoritative aspects for drug delivery." Taylor & Francis. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-(Decyloxy)aniline: Synthesis, Properties, and Applications for Researchers

Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-(decyloxy)aniline, a valuable chemical intermediate for professionals in research, particularly in the fields of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(decyloxy)aniline, a valuable chemical intermediate for professionals in research, particularly in the fields of drug discovery and materials science. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering insights grounded in established chemical principles.

Core Chemical Identity of 3-(Decyloxy)aniline

3-(Decyloxy)aniline is an aromatic organic compound characterized by a decyloxy group and an amino group attached to a benzene ring at the meta position. This structure imparts both lipophilic (the long alkyl chain) and hydrophilic (the amino group) characteristics, making it a versatile building block in organic synthesis.

Chemical Identifiers

Accurate identification of chemical compounds is paramount for scientific integrity and reproducibility. The key identifiers for 3-(decyloxy)aniline are summarized in the table below for easy reference.

IdentifierValueSource
PubChem CID 5140627[PubChemLite]
CAS Number 55792-50-2[MilliporeSigma]
Molecular Formula C₁₆H₂₇NO[PubChemLite]
Molecular Weight 249.4 g/mol [MilliporeSigma]
IUPAC Name 3-(decyloxy)aniline[PubChemLite]
InChI InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-13-18-16-12-10-11-15(17)14-16/h10-12,14H,2-9,13,17H2,1H3[PubChemLite]
InChIKey FWFQXJMASKTLQD-UHFFFAOYSA-N[PubChemLite]
Canonical SMILES CCCCCCCCCCOC1=CC=CC(=C1)N[PubChemLite]

Synthesis of 3-(Decyloxy)aniline: A Practical Approach

The most common and efficient method for preparing 3-(decyloxy)aniline is through the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 3-aminophenol is reacted with a 1-halo-decane.

Rationale for the Synthetic Route

The Williamson ether synthesis is a robust and well-established method for forming ether linkages. The choice of starting materials, 3-aminophenol and a 1-halodecane (e.g., 1-bromodecane), is strategic. The phenolic hydroxyl group is more acidic than the amino group, allowing for selective deprotonation to form the more nucleophilic phenoxide. This selectivity is crucial to favor O-alkylation over N-alkylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-(decyloxy)aniline.

Materials:

  • 3-Aminophenol

  • 1-Bromodecane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (1 equivalent) in acetone or DMF.

  • Base Addition: Add finely powdered potassium carbonate (1.5-2 equivalents). The base is crucial for deprotonating the phenolic hydroxyl group to form the potassium phenoxide in situ.

  • Alkylation: To the stirred suspension, add 1-bromodecane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-(decyloxy)aniline.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification aminophenol 3-Aminophenol reaction_step Williamson Ether Synthesis (Reflux, 12-24h) aminophenol->reaction_step bromodecane 1-Bromodecane bromodecane->reaction_step base K₂CO₃ / Acetone base->reaction_step filtration Filtration reaction_step->filtration extraction Extraction filtration->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product 3-(Decyloxy)aniline purification->product

Caption: A schematic of the Williamson ether synthesis workflow for 3-(decyloxy)aniline.

Physicochemical Properties and Characterization

While extensive experimental data for 3-(decyloxy)aniline is not widely published, its properties can be predicted based on its structure and data from similar compounds.

  • Appearance: Expected to be a liquid or low-melting solid at room temperature.

  • Solubility: Due to the long alkyl chain, it is expected to be soluble in common organic solvents and poorly soluble in water.

  • Spectroscopic Characterization:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the 6.0-7.5 ppm region), the protons of the methylene group attached to the oxygen (a triplet around 3.9-4.1 ppm), the aliphatic chain protons, and the amino group protons (a broad singlet).

    • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (100-160 ppm), with the carbon attached to the oxygen being the most downfield in the aromatic region, and the carbons of the decyl chain.

    • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

Applications in Research and Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of functional molecules. The presence of the long decyloxy chain in 3-(decyloxy)aniline opens up specific applications in drug discovery and materials science.

Medicinal Chemistry

Long-chain alkoxy anilines are valuable intermediates in the synthesis of biologically active compounds. The lipophilic decyl chain can enhance the compound's ability to cross cell membranes, a desirable property for many drug candidates. The aniline moiety provides a reactive handle for further chemical modifications to build more complex molecules. However, it is important to note that the aniline substructure can sometimes lead to metabolic liabilities, a factor that needs to be considered in drug design.

Liquid Crystals

Molecules with a rigid aromatic core and a flexible aliphatic tail, such as 3-(decyloxy)aniline, are precursors to liquid crystals. These materials have unique properties that are intermediate between those of a crystalline solid and an isotropic liquid, finding applications in display technologies and sensors. 3-(Decyloxy)aniline can be derivatized, for example, by condensation with an aldehyde, to create Schiff bases that may exhibit liquid crystalline phases.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow where 3-(decyloxy)aniline could be utilized as a starting material in a drug discovery program targeting a specific protein kinase.

DrugDiscoveryWorkflow start 3-(Decyloxy)aniline (Starting Material) step1 Coupling with a Heterocyclic Moiety start->step1 step2 Functional Group Modification step1->step2 library Library of Analogs step2->library screening High-Throughput Screening (HTS) (e.g., Kinase Assay) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A conceptual workflow for utilizing 3-(decyloxy)aniline in a drug discovery cascade.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 3-(decyloxy)aniline. While a specific safety data sheet (SDS) for this compound should always be consulted, the following general guidelines for anilines apply:

  • Toxicity: Anilines are generally considered toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other resistant material), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Decyloxy)aniline is a versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis via the Williamson ether synthesis is a straightforward and scalable process. The unique combination of a reactive aniline functionality and a lipophilic decyl chain makes it an attractive building block for the creation of novel molecules with tailored properties. As with any aniline derivative, careful consideration of its potential metabolic fate is crucial in the context of drug design. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize 3-(decyloxy)aniline in their scientific endeavors.

References

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003).
Exploratory

Technical Guide: Comparative Analysis of 3-(Decyloxy)aniline and 4-(Decyloxy)aniline

The following technical guide provides an in-depth comparative analysis of 3-(Decyloxy)aniline and 4-(Decyloxy)aniline, structured for researchers in organic synthesis, materials science, and medicinal chemistry. [1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 3-(Decyloxy)aniline and 4-(Decyloxy)aniline, structured for researchers in organic synthesis, materials science, and medicinal chemistry.

[1]

Executive Summary

3-(Decyloxy)aniline and 4-(Decyloxy)aniline are structural isomers sharing the molecular formula


. Despite their identical atomic composition, the positional isomerism (meta vs. para) dictates profound differences in their electronic distribution, solid-state packing, and reactivity profiles.
  • 4-(Decyloxy)aniline (Para): Characterized by high symmetry and linearity, this isomer is a primary building block for liquid crystals (mesogens) and highly conductive polyaniline derivatives.

  • 3-(Decyloxy)aniline (Meta): Characterized by structural asymmetry, this isomer typically exists as a viscous oil or low-melting solid.[1] It is utilized to introduce solubility and disruption of crystallinity in polymer backbones and serves as a scaffold for kinase inhibitor libraries.

Physicochemical Profiling & Molecular Architecture[1][2]

The distinct behaviors of these isomers stem from the Hammett substituent constants and steric topology. The decyloxy group (


) acts as a strong electron-donating group (EDG) via resonance, but its position determines the activation sites on the benzene ring.
Comparative Properties Table
Property3-(Decyloxy)aniline (Meta)4-(Decyloxy)aniline (Para)
CAS Number 55792-50-239905-47-0
Molecular Weight 249.40 g/mol 249.40 g/mol
Physical State (RT) Viscous Liquid / Low-melting SolidSolid (Crystalline/Waxy)
Melting Point < 30 °C (Predicted/Observed)~35–40 °C (Lit.[1] analogs)
LogP (Lipophilicity) ~5.9 - 6.1~5.9 - 6.1
Electronic Effect Inductive (

); Weak Resonance
Strong Resonance (+R) to amine
Polymerization Site Ortho/Para (positions 2, 4, 6)Ortho (positions 2, 6)
Primary Application Corrosion inhibition, Drug intermediatesLiquid crystals, Conductive polymers
Structural Logic & Electronic Effects[1][3]
  • Para-Isomer: The alkoxy group is para to the amine. Through-conjugation allows the lone pair on the oxygen to donate electron density directly into the ring positions ortho to the amine. This creates a "push-pull" system (though both are donors here) that facilitates linear head-to-tail coupling during oxidative polymerization.[1]

  • Meta-Isomer: The alkoxy group is meta to the amine.[1] Resonance effects are not directly transmitted to the amine's position. Instead, the alkoxy group activates positions 2, 4, and 6. This creates multiple reactive sites, leading to branched or cross-linked structures upon oxidation, rather than linear chains.

Synthesis & Manufacturing Protocols

To ensure high purity and avoid N-alkylation side products, the Nitro-Reduction Route is the industry standard over direct alkylation of aminophenols.[1]

Validated Synthesis Protocol (Nitro-Reduction Route)

Step 1: Williamson Ether Synthesis

  • Reagents: 3-Nitrophenol (for meta) or 4-Nitrophenol (for para), 1-Bromodecane,

    
    , DMF (dimethylformamide).[1]
    
  • Procedure:

    • Dissolve 1.0 eq of Nitrophenol in DMF (0.5 M concentration).

    • Add 1.5 eq of anhydrous

      
       and stir at RT for 30 min to form the phenoxide.
      
    • Add 1.2 eq of 1-Bromodecane dropwise.[1]

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Pour into ice water. Filter the precipitate (Para) or extract with Ethyl Acetate (Meta). Recrystallize Para isomer from Ethanol; purify Meta isomer via column chromatography if oil.

Step 2: Reduction to Aniline

  • Reagents: Nitro-intermediate, Hydrazine hydrate (

    
    ), Pd/C (10%), Ethanol.
    
  • Procedure:

    • Dissolve Nitro-ether in Ethanol.[1] Add 10 mol% Pd/C.

    • Heat to reflux and add Hydrazine hydrate (5 eq) dropwise (Caution: Exothermic, gas evolution).

    • Reflux for 2 hours until colorless.

    • Workup: Filter hot through Celite to remove Pd/C. Evaporate solvent.

    • Purification: 4-(Decyloxy)aniline can be recrystallized from hexanes/ethanol. 3-(Decyloxy)aniline is typically distilled under high vacuum or used as a crude oil if purity >95%.[1]

Synthesis Pathway Diagram[1][4]

Synthesis Start Nitrophenol Isomer (3- or 4-) Step1 Ether Synthesis (R-Br, K2CO3, DMF) Start->Step1 Alkylation Inter Nitro-Ether Intermediate (NO2-Ph-OC10H21) Step1->Inter Yield >90% Step2 Reduction (Pd/C, N2H4 or H2) Inter->Step2 Reduction Final Target Aniline (NH2-Ph-OC10H21) Step2->Final Yield >85%

Caption: Standard two-step synthesis via Williamson etherification followed by catalytic reduction.

Reactivity & Polymerization: The Critical Divergence

The most significant technical differentiator lies in how these molecules behave during oxidative polymerization (e.g., using Ammonium Persulfate).

4-(Decyloxy)aniline: Linear Conductivity[1]
  • Mechanism: The para-position is blocked by the decyloxy group. Coupling is forced to occur ortho to the amine. However, because the substituent is electron-donating, it stabilizes the cation radical, often leading to Head-to-Tail coupling if the steric bulk allows, or dimerization.

  • Result: Poly(4-decyloxyaniline) tends to form linear, soluble conducting polymers.[1] The long alkyl chain acts as a "plasticizer" and solubility enhancer, allowing the polymer to be processed in organic solvents (e.g., Toluene, Chloroform), unlike unsubstituted Polyaniline (PANI).

3-(Decyloxy)aniline: Branched Networks[1]
  • Mechanism: The para-position (relative to the amine) is open. The meta-alkoxy group activates the ring at positions 2, 4, and 6.

  • Result: Polymerization is uncontrolled without strict template guidance. It leads to Head-to-Head and Head-to-Tail mixtures, resulting in kinked, branched, or cross-linked polymers.[1] These materials typically exhibit lower electrical conductivity (

    
     to 
    
    
    
    S/cm) compared to the para-counterparts (
    
    
    to
    
    
    S/cm) due to disrupted
    
    
    -conjugation.[1]
Polymerization Topology Diagram

Polymerization Para 4-(Decyloxy)aniline Para_Mech Steric Block at Para Coupling at Ortho positions Para->Para_Mech Para_Poly Linear / Helical Polymer High Solubility Good Conductivity Para_Mech->Para_Poly Meta 3-(Decyloxy)aniline Meta_Mech Para Position Open Multiple Active Sites (2,4,6) Meta->Meta_Mech Meta_Poly Branched / Kinked Polymer Lower Conductivity Amorphous Morphology Meta_Mech->Meta_Poly

Caption: Impact of isomer structure on polymer topology and electronic properties.

Applications & Use Cases

4-(Decyloxy)aniline[1][5]
  • Liquid Crystals (Mesogens): The linear, rod-like structure is ideal for forming nematic or smectic mesophases. It is frequently reacted with aldehydes (e.g., benzaldehyde derivatives) to form Schiff base liquid crystals.

  • Electrochromic Devices: Polymers derived from this isomer change color (electrochromism) upon doping/dedoping. The decyl chain ensures the film adheres well to hydrophobic substrates.

  • Self-Assembled Monolayers (SAMs): Used to modify gold or ITO surfaces to increase hydrophobicity.[1]

3-(Decyloxy)aniline[1][6][7]
  • Corrosion Inhibitors: The branched structure and high electron density allow it to adsorb strongly onto metal surfaces (Fe, Cu), forming a protective barrier against acidic corrosion.

  • Epoxy Curing Agents: Used as a specialized hardener where the long alkyl chain provides internal plasticization, improving the impact resistance of the cured epoxy.

  • Pharmaceutical Intermediate: Used in the synthesis of kinase inhibitors where a meta-alkoxy pocket interaction is required for selectivity (e.g., specific MEK or EGFR inhibitors).

References

  • Synthesis of Alkoxy Anilines

    • Methodology: Williamson ether synthesis followed by Pd/C reduction.
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

  • Liquid Crystalline Properties

    • Context: 4-alkoxyanilines as precursors for Schiff base mesogens.[1]

    • Source: "Liquid Crystalline Properties of 3,4-Di-and 2,4-Di(4-alkoxybenzoyloxy)-benzylidene-4-alkoxyanilines." ResearchGate.[2] Link

  • Polymerization & Conductivity

    • Context: Comparison of substituted polyanilines and the effect of chain length/position on conductivity.[3]

    • Source: "Conductivity values of polyanilines modified with charged groups." ResearchGate.[2] Link

  • Physical Properties Data

    • Compound: 4-(Decyloxy)aniline (CAS 39905-47-0).[1][4]

    • Source: PubChem Compound Summary.[5] Link

Sources

Foundational

3-(Decyloxy)aniline: Technical Safety &amp; Handling Guide

Part 1: Executive Summary & Chemical Identity[1][2] 3-(Decyloxy)aniline (also known as m-decyloxyaniline) is a lipophilic aromatic amine frequently utilized in the synthesis of liquid crystals and advanced organic materi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1][2]

3-(Decyloxy)aniline (also known as m-decyloxyaniline) is a lipophilic aromatic amine frequently utilized in the synthesis of liquid crystals and advanced organic materials.[1] Its structural combination of a reactive amine group and a long hydrophobic alkyl chain creates a unique toxicological profile: it possesses the classic hematological toxicity of anilines but with enhanced dermal penetration and environmental persistence due to its high lipophilicity.

Chemical Identification & CAS Resolution

Critical Note on CAS Numbers: The user-provided CAS 15302-98-4 does not correspond to 3-(Decyloxy)aniline in standard chemical registries (and may be a typographical error for Mepiquat-related compounds). The commercially validated CAS number for 3-(Decyloxy)aniline is 55792-50-2 .[1][2] This guide focuses on the chemical structure defined as 3-(Decyloxy)aniline.[1][2][3][4][5]

PropertyDetail
Chemical Name 3-(Decyloxy)aniline
Synonyms m-Decyloxyaniline; 3-Decoxyaniline; Benzenamine, 3-(decyloxy)-
CAS Number 55792-50-2 (Verified Commercial Source)
Molecular Formula C₁₆H₂₇NO
Molecular Weight 249.40 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity/temperature)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO
LogP (Predicted) ~5.9 - 6.0 (Highly Lipophilic)

Part 2: Toxicological Profile[2]

The toxicity of 3-(Decyloxy)aniline is governed by two distinct molecular features: the aniline moiety (responsible for metabolic toxicity) and the decyl chain (responsible for bioavailability and membrane permeation).

Mechanism of Action: Methemoglobinemia

Like its parent compound aniline, 3-(Decyloxy)aniline is a potent methemoglobin-forming agent.[1] The presence of the alkoxy group at the meta position does not block the N-hydroxylation pathway.

  • Metabolic Activation: The hepatic cytochrome P450 system oxidizes the amine to an N-hydroxylamine intermediate.

  • Redox Cycling: This intermediate enters the erythrocyte and oxidizes ferrous heme (Fe²⁺) to ferric heme (Fe³⁺), forming methemoglobin (MetHb). MetHb cannot bind oxygen, leading to functional anemia and tissue hypoxia.

  • Trojan Horse Effect: The long decyl chain significantly increases lipophilicity (LogP ~6), facilitating rapid absorption through the skin and cell membranes, potentially accelerating the onset of systemic toxicity compared to hydrophilic anilines.

Sensitization & Irritation[2]
  • Skin Sensitization (H317): Aromatic amines are well-documented sensitizers. Repeated exposure can lead to allergic contact dermatitis.

  • Irritation (H315/H319): The compound is irritating to mucous membranes and eyes.

Environmental Toxicity
  • Aquatic Hazard (H400/H410): Due to its high LogP, the compound bioaccumulates in aquatic organisms. It is classified as Very toxic to aquatic life with long lasting effects.

Visualization: Metabolic Toxicity Pathway[2]

Aniline_Toxicity_Pathway Substrate 3-(Decyloxy)aniline (Lipophilic Entry) Liver Hepatic Metabolism (CYP450) Substrate->Liver Rapid Dermal/Oral Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Hydroxylation RBC Erythrocyte (Red Blood Cell) Metabolite->RBC Translocation Fe2 Hemoglobin (Fe2+) (O2 Transport) RBC->Fe2 Interaction Fe3 Methemoglobin (Fe3+) (Hypoxia) Fe2->Fe3 Oxidation (Loss of O2 binding) Fe3->Fe2 MetHb Reductase (Slow Recovery)

Figure 1: The metabolic activation pathway of 3-(Decyloxy)aniline leading to methemoglobinemia.[1][6]

Part 3: Handling & Safety Protocols

Handling 3-(Decyloxy)aniline requires a "Zero-Contact" philosophy.[1] Standard laboratory nitrile gloves may offer insufficient protection against long-term exposure to this lipophilic amine.[1]

Engineering Controls
  • Primary Barrier: All handling (weighing, solubilizing, reaction setup) must occur within a certified chemical fume hood.

  • Inert Atmosphere: The compound is sensitive to oxidation (darkening upon air exposure). Store and handle under Argon or Nitrogen when possible to preserve purity and prevent formation of unknown oxidation byproducts.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolEnhanced Protocol (High Risk/Spill)
Hands Double Gloving: Nitrile (inner) + Nitrile (outer).[1] Change outer glove immediately upon splash.Laminate Film (Silver Shield): Required for prolonged contact or spill cleanup. Lipophilic amines permeate nitrile.
Eyes Chemical Splash Goggles.Face Shield + Goggles.
Body Lab Coat (Cotton/Poly).Tyvek® Suit (if handling large quantities).
Respiratory Fume hood sufficient for most scales.Full-face respirator with ABEK (Organic Vapor/Amine) cartridges if outside hood.[1]
Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated) .

  • Light/Air: Light sensitive. Store in amber vials, sealed under inert gas.

  • Segregation: Keep away from strong oxidizers and acids.

Visualization: Safe Handling Workflow

Handling_Workflow Start Risk Assessment: Confirm CAS 55792-50-2 Prep Preparation: Check Fume Hood Flow Don PPE (Double Gloves) Start->Prep Handle Handling: Weigh/Dissolve under Inert Gas Avoid Aerosol Generation Prep->Handle Waste Disposal: Segregate as Hazardous Organic (Toxic + Marine Pollutant) Handle->Waste Clean Decontamination: Acidic Wash (1% HCl) -> Soap/Water Handle->Clean

Figure 2: Operational workflow for safe handling and disposal of 3-(Decyloxy)aniline.

Part 4: Emergency Response & First Aid[2][10]

Critical Warning: Cyanosis (blue lips/fingernails) is a late sign of aniline poisoning. Do not wait for cyanosis to seek medical help if exposure is suspected.

Exposure Response
  • Dermal Contact:

    • IMMEDIATELY remove contaminated clothing.[7]

    • Wash skin with polyethylene glycol 400 (PEG 400) or ethanol (to solubilize the lipophilic amine), followed by copious soap and water. Reasoning: Water alone is ineffective against the decyl chain.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[7]

  • Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.

Medical Management (Physician Reference)
  • Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for severe methemoglobinemia (MetHb > 30% or symptomatic).

  • Monitoring: Monitor MetHb levels and pulse oximetry (Note: standard pulse oximetry is unreliable in the presence of MetHb; co-oximetry is required).

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear Silver Shield gloves and a respirator.

  • Containment: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

  • Disposal: Collect in a sealed container labeled "Toxic Organic Waste - Marine Pollutant".

References

  • PubChem. (2025).[8] p-Decyloxyaniline Compound Summary (Analogous Structure for Read-Across). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[8] Registration Dossier: Aniline and Alkoxy Derivatives. Retrieved October 26, 2025, from [Link]

  • ATSDR. (2022). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved October 26, 2025, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Novel Azo Dyes from 3-Decyloxyaniline for Advanced Material Applications

Abstract: This document provides a comprehensive guide for the synthesis of azo dyes utilizing 3-decyloxyaniline as a key intermediate. Azo dyes are a significant class of organic colorants, and the incorporation of a lo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of azo dyes utilizing 3-decyloxyaniline as a key intermediate. Azo dyes are a significant class of organic colorants, and the incorporation of a long alkoxy chain, such as decyloxy, can impart unique properties like enhanced solubility in organic media, potential for liquid crystallinity, and improved affinity for hydrophobic substrates.[1] This guide details the fundamental principles, step-by-step experimental protocols, characterization techniques, and troubleshooting for the diazotization of 3-decyloxyaniline and its subsequent coupling with an activated aromatic compound to yield a target azo dye. The protocols are designed for researchers in materials science, medicinal chemistry, and drug development, providing the necessary detail to ensure reproducibility and success.

Introduction and Scientific Rationale

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[2][3] Their synthesis is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2] This method's robustness allows for a vast array of colors and functionalities to be incorporated into the final molecule.[3]

The choice of 3-decyloxyaniline as the primary amine intermediate is strategic. The long, flexible decyloxy chain introduces significant lipophilicity. This modification can:

  • Enhance Solubility: Improve solubility in non-polar organic solvents and polymer matrices, which is crucial for applications in coatings, plastics, and synthetic fiber dyeing.[1]

  • Induce Liquid Crystalline Properties: The rod-like structure of some azo dyes, combined with a long alkyl chain, can lead to the formation of liquid crystalline phases, making them suitable for applications in optical data storage and display technologies.

  • Modulate Biological Activity: In medicinal chemistry, lipophilicity is a key parameter influencing a compound's pharmacokinetic profile. Azo compounds have been explored for various therapeutic effects, including antibacterial and anticancer activities.[4][5][6]

This guide will use 2-naphthol as a model coupling partner to demonstrate the synthesis, as it reliably produces intensely colored azo compounds.[7][8]

Overall Experimental Workflow

The synthesis is a sequential, one-pot, two-step reaction. The workflow is designed to first generate the unstable diazonium salt under controlled, cold conditions, and then immediately use it in the coupling reaction.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Product Isolation & Analysis A Prepare Acidic Solution of 3-Decyloxyaniline D Diazotization: Add NaNO2 to Amine Solution (0-5 °C) A->D B Prepare Aqueous Sodium Nitrite Solution B->D C Prepare Alkaline Solution of 2-Naphthol E Azo Coupling: Add Diazonium Salt to 2-Naphthol Solution (0-5 °C) C->E D->E Immediate Use F Vacuum Filtration & Washing E->F G Drying & Yield Calculation F->G H Spectroscopic Characterization (UV-Vis, FT-IR, NMR) G->H

Caption: High-level workflow for the synthesis of an azo dye from 3-decyloxyaniline.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate gloves. Azo compounds can be intense dyes and will stain skin and clothing. Diazonium salts are unstable and potentially explosive when isolated in a dry state; they should always be prepared in solution and used immediately.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)AmountRole
3-DecyloxyanilineC₁₆H₂₇NO249.40102.49 gPrimary Amine
Hydrochloric Acid (conc.)HCl36.46~302.5 mLAcid Catalyst
Sodium NitriteNaNO₂69.00110.76 gDiazotizing Agent
2-NaphtholC₁₀H₈O144.17101.44 gCoupling Component
Sodium HydroxideNaOH40.00251.00 gBase
Deionized WaterH₂O18.02-As neededSolvent
EthanolC₂H₅OH46.07-As neededRecrystallization
Protocol 1: Diazotization of 3-Decyloxyaniline

The diazotization reaction converts the primary aromatic amine into a diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like HCl.[9][10][11]

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The reaction is highly exothermic, and the resulting aryl diazonium salt is thermally unstable.[12] Temperatures above 5-10 °C can lead to rapid decomposition of the salt, liberating nitrogen gas and forming undesired phenol byproducts, which severely reduces the yield.[12] Maintaining the reaction in an ice-water bath is critical for stabilizing the diazonium salt intermediate.[8][12]

  • Strongly Acidic Medium: A strong acid is required to protonate the amine and to react with sodium nitrite to generate the active electrophile, the nitrosonium ion (NO⁺), which is essential for the reaction to proceed.[11][12]

Step-by-Step Procedure:

  • In a 100 mL beaker, combine 2.49 g (10 mmol) of 3-decyloxyaniline with 20 mL of deionized water and 2.5 mL of concentrated hydrochloric acid. Stir the mixture. The amine salt may not fully dissolve, forming a fine suspension.

  • Cool the beaker in an ice-water bath with continuous stirring until the temperature of the suspension is between 0 and 5 °C.

  • In a separate small test tube, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes. Use a Pasteur pipette for controlled addition. It is crucial to keep the reaction temperature below 5 °C throughout the addition.[12][13]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting solution contains the 3-decyloxybenzenediazonium chloride intermediate and should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

This reaction is a classic electrophilic aromatic substitution, where the electron-rich aromatic ring of the coupling partner attacks the electrophilic diazonium salt.[7][14]

Causality Behind Experimental Choices:

  • pH Control: The pH of the coupling reaction is critical and depends on the nature of the coupling partner.[12]

    • For phenols (like 2-naphthol), the reaction is performed under mildly alkaline conditions (pH > 7.5). The base deprotonates the phenol to form the much more reactive phenoxide ion, which is a powerful nucleophile.[12]

    • For aromatic amines , the reaction requires mildly acidic conditions (pH < 6) to ensure there is a sufficient concentration of the free amine to act as a nucleophile without protonating it into a non-reactive ammonium salt.[12]

  • Attack Position: The substitution typically occurs at the para position to the activating group (e.g., -OH, -NH₂) unless this position is blocked, in which case it occurs at the ortho position.[7] For 2-naphthol, the coupling occurs at the C1 position.

Step-by-Step Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of 1 M sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this alkaline solution in a separate ice-water bath to below 5 °C.

  • While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.

  • A brightly colored precipitate (typically red or orange) should form immediately.[8]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral to litmus paper.

  • Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.

Reaction Mechanism and Characterization

The overall reaction proceeds via the formation of the diazonium electrophile followed by its attack on the nucleophilic coupling partner.

G Amine 3-Decyloxyaniline Diazonium 3-Decyloxybenzenediazonium ion (Electrophile) Amine->Diazonium Diazotization NaNO2_HCl NaNO₂ + HCl (0-5 °C) NaNO2_HCl->Diazonium Naphthol 2-Naphthol (in NaOH) Phenoxide 2-Naphthoxide ion (Nucleophile) Naphthol->Phenoxide Deprotonation Product Final Azo Dye (Colored Precipitate) Diazonium->Product Azo Coupling (Electrophilic Aromatic Substitution) Phenoxide->Product

Caption: Simplified reaction mechanism for the synthesis of the target azo dye.

Expected Characterization Data

The synthesized dye should be characterized using standard spectroscopic techniques to confirm its structure.[15][16]

TechniqueExpected Observations
UV-Vis Spectroscopy An absorption maximum (λmax) in the visible region (typically 400-550 nm) due to the π–π* transition of the extended conjugated system containing the azo group.[17][18] The exact λmax will depend on the solvent and the final structure.
FT-IR Spectroscopy Characteristic peaks for: N=N stretching (azo group) around 1540–1510 cm⁻¹ (often weak), C-O-C stretching (ether linkage) around 1120 cm⁻¹, and broad O-H stretching (if recrystallized from a protic solvent) around 3200-3500 cm⁻¹.[17]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons on both rings (typically in the δ 6.5-8.5 ppm range) and distinct signals for the decyloxy chain, including a triplet for the -OCH₂- group around δ 4.0 ppm and a broad multiplet for the -(CH₂)₈- chain around δ 1.2-1.8 ppm, and a terminal -CH₃ triplet around δ 0.9 ppm.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the final azo dye product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Dye 1. Diazotization temperature was too high (>10 °C), causing decomposition of the diazonium salt.[12] 2. Insufficient acid during diazotization. 3. Incorrect pH for the coupling reaction.[12]1. Strictly maintain the temperature between 0-5 °C using an ice-salt bath if necessary. Ensure the nitrite solution is added very slowly. 2. Ensure the initial amine solution is strongly acidic. 3. Check the pH of the coupling partner solution before adding the diazonium salt. Adjust with NaOH (for phenols) or HCl (for amines) as needed.
Product is Tarry or Oily 1. Impure starting materials. 2. Side reactions due to elevated temperatures.1. Use pure, recrystallized starting materials. 2. Re-run the reaction with stricter temperature control. Attempt to purify the product by recrystallization from a different solvent system.
Color is Weak or Off 1. Incomplete coupling reaction. 2. Presence of unreacted starting materials or byproducts.1. Allow the coupling reaction to stir for a longer period. 2. Ensure thorough washing of the crude product. Recrystallize the product to remove impurities.

References

  • Benchchem. (2025). optimizing coupling reaction conditions for azo dyes. Benchchem.
  • MDPI. (2025).
  • Thieme. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Thieme.
  • ResearchGate. (n.d.). (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
  • Pharmaguideline. (n.d.).
  • Wikipedia. (n.d.). Azo coupling. Wikipedia.
  • International Journal of Original Recent Advanced Research. (2024).
  • Elsevier. (2014). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry.
  • PMC. (2025). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. PMC.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azo Coupling. Organic Chemistry Portal.
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. CUHK.
  • International Scientific Organization. (2024). Design, Synthesis, and Characterization of Novel Azo Dyes Derivatives as Anticancer Agent Targeting Aurora kinase A. ISO.
  • PMC. (2020).
  • SpringerLink. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. SpringerLink.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. UNB.
  • Bentham Science. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Bentham Science.
  • PubMed. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed.
  • Benchchem. (n.d.). Literature review of bis-azo dyes containing a methoxy group. Benchchem.
  • YouTube. (2021). Synthesis of an azo dye. YouTube.

Sources

Application

Application Note: Optimized Reaction Conditions for the N-Acylation of 3-(Decyloxy)aniline

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

The N-acylation of anilines is a foundational transformation in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and advanced functional materials [1]. 3-(Decyloxy)aniline (CAS: 55792-50-2) presents a unique synthetic profile due to its meta-substituted long aliphatic chain. This compound is frequently utilized as a hydrophobic building block in the synthesis of monomeric and polymeric surfactants, where the C10 chain dictates the critical micelle concentration (CMC) and lipophilic behavior of the resulting material [3].

Causality in Chemical Reactivity

When designing the acylation conditions for 3-(decyloxy)aniline, two primary structural factors must be addressed:

  • Electronic Effects: Alkoxy groups typically activate aromatic rings via resonance (+M). However, because the decyloxy group is in the meta position relative to the amine, resonance cannot directly delocalize electron density onto the amine-bearing carbon. Instead, the inductive electron-withdrawing effect (-I) of the oxygen slightly reduces the basicity and nucleophilicity of the amine. Despite this, the amine remains sufficiently nucleophilic to react rapidly with strong electrophiles like acyl chlorides [4].

  • Extreme Lipophilicity: The ten-carbon aliphatic tail drastically increases the

    
     of the molecule. This physical property precludes the use of standard aqueous biphasic conditions (Schotten-Baumann) without a phase-transfer catalyst, as the starting material will aggregate or precipitate. Therefore, anhydrous, moderately polar aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are strictly required to ensure complete solvation.
    

Mechanism A 3-(Decyloxy)aniline (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B Acetyl Chloride (Electrophile) B->C Carbonyl Addition D N-(3-(Decyloxy)phenyl)acetamide (Amide Product) C->D Chloride Elimination E Triethylamine (TEA) (Base Scavenger) C->E Proton Transfer F TEA Hydrochloride (Byproduct) E->F Salt Formation

Fig 1. Mechanistic pathway of the N-acylation of 3-(decyloxy)aniline via a tetrahedral intermediate.

Experimental Design & Optimization (E-E-A-T)

To establish a self-validating protocol, the reaction must actively prevent the formation of the unreactive aniline hydrochloride salt. As the nucleophilic addition-elimination proceeds, one equivalent of HCl is generated. If un-scavenged, this HCl will protonate the remaining 3-(decyloxy)aniline, halting the reaction at 50% conversion [1].

Reagent Selection Rationale:

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is utilized at 1.5 equivalents. These tertiary amines are more basic than the aniline, effectively acting as sacrificial proton scavengers [2].

  • Acylating Agent: Acetyl chloride is preferred over acetic anhydride for rapid kinetics. To prevent undesired N,N-diacylation, the acyl chloride is strictly limited to 1.1 equivalents, and the initial addition is performed at 0 °C to control the exothermic reaction.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the acylation conditions, highlighting the impact of solvent and base selection on the overall yield.

EntryAcylating Agent (Eq)Base (Eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 Acetyl Chloride (1.1) TEA (1.5) DCM 0 → 25 2.0 >92% Optimal. Complete solvation; rapid and clean conversion.
2Acetic Anhydride (1.2)Pyridine (1.5)THF25 → 604.585%Slower kinetics require heating; slightly lower yield.
3Acetyl Chloride (1.1)K₂CO₃ (2.0)Acetone256.075%Heterogeneous base leads to slower scavenging and partial stalling.
4Acetyl Chloride (1.1)NoneDCM2512.0<45%Reaction stalls due to aniline hydrochloride salt precipitation.

Step-by-Step Experimental Protocol

This protocol outlines the optimal conditions (Table 1, Entry 1) for the synthesis of N-(3-(decyloxy)phenyl)acetamide.

Workflow Step1 1. Setup Dry DCM, 0 °C Step2 2. Acylation Add AcCl, Stir RT Step1->Step2 Step3 3. Quench & Wash HCl, NaHCO3, Brine Step2->Step3 Step4 4. Dry & Conc. Na2SO4, Vacuum Step3->Step4 Step5 5. Purify Recrystallize Step4->Step5

Fig 2. Step-by-step experimental workflow for the N-acylation of 3-(decyloxy)aniline.

Materials Required
  • 3-(Decyloxy)aniline (1.0 mmol, 249.4 mg)

  • Acetyl chloride (1.1 mmol, 78.2 µL)

  • Triethylamine (TEA) (1.5 mmol, 209.0 µL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 1M Aqueous HCl, Saturated Aqueous NaHCO₃, Brine

Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add 3-(decyloxy)aniline (249.4 mg, 1.0 eq) and anhydrous DCM (10 mL).

  • Base Addition: Inject Triethylamine (209.0 µL, 1.5 eq) into the stirring solution. Submerge the flask in an ice-water bath to cool the mixture to 0 °C [2].

  • Electrophile Addition: Dissolve Acetyl chloride (78.2 µL, 1.1 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized heating, which suppresses the formation of N,N-diacylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 7:3) until the starting material spot is fully consumed.

  • Quench & Workup (Self-Validating System):

    • Dilute the reaction mixture with an additional 10 mL of DCM.

    • Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (15 mL). Purpose: Protonates and extracts unreacted TEA and trace unreacted aniline into the aqueous layer.

    • Base Wash: Wash the organic layer with saturated NaHCO₃ (15 mL). Purpose: Neutralizes any residual HCl or unreacted acetyl chloride (which hydrolyzes to acetic acid).

    • Brine Wash: Wash with saturated NaCl solution (15 mL) to pre-dry the organic layer.

  • Isolation: Collect the highly lipophilic organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N-(3-(decyloxy)phenyl)acetamide can be purified via recrystallization from a mixture of Hexanes/Ethanol or via flash column chromatography on silica gel.

References

  • Gad, E. A. M., et al. (2006). "Surface Activity of Monomeric and Polymeric (3-alkyloxy aniline) Surfactants." International Journal of Polymeric Materials and Polymeric Biomaterials, 54(6). Available at:[Link]

  • Abbasi, F., Sardarian, A. R. (2024). "Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2)." Scientific Reports, 14(1), 7206. Available at:[Link]

Method

Synthesis of Meta-Alkoxy Substituted Polyanilines: An Application and Protocol Guide

Introduction: The Strategic Advantage of Meta-Substitution in Polyanilines Polyaniline (PANI) stands as a cornerstone in the field of conducting polymers, lauded for its straightforward synthesis, environmental stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Meta-Substitution in Polyanilines

Polyaniline (PANI) stands as a cornerstone in the field of conducting polymers, lauded for its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] However, pristine PANI suffers from poor processability, limiting its integration into advanced materials and devices.[3] The introduction of substituents onto the aniline ring is a well-established strategy to enhance solubility and tailor electronic properties.[4] Among these, alkoxy groups are particularly noteworthy due to their strong electron-donating nature, which can significantly influence the polymer's electrochemical behavior.[5][6]

This guide focuses specifically on the synthesis of meta-alkoxy substituted polyanilines. The meta position offers a unique structural motif compared to the more commonly studied ortho and para isomers. While ortho and para substitutions can lead to steric hindrance or direct electronic participation that may disrupt the polymer backbone's planarity and conjugation, meta-substitution provides a more subtle electronic perturbation. This can enhance solubility and modify redox properties without drastically compromising the conductivity, offering a fine-tuning mechanism for researchers in materials science and drug development.[7] Applications for such tailored polymers are diverse, ranging from advanced sensor platforms and electrochromic devices to anti-corrosion coatings and novel matrices for drug delivery systems.[1][8]

This document provides a comprehensive overview of both chemical and electrochemical synthesis routes for meta-alkoxy substituted polyanilines, complete with detailed protocols, mechanistic insights, and characterization guidelines.

I. Mechanistic Insights into Oxidative Polymerization

The synthesis of polyaniline and its derivatives proceeds via an oxidative polymerization mechanism.[3][8] Understanding this process is critical to controlling the final properties of the polymer. The reaction is generally believed to initiate with the oxidation of the aniline monomer to form a radical cation.[9] These radical cations then couple, typically in a "head-to-tail" fashion, to form dimers, which are subsequently re-oxidized to continue the chain propagation.[5] The presence of an acidic medium is crucial, as it protonates the nitrogen atoms, stabilizing the growing polymer chain in its conductive emeraldine salt form.[10]

The alkoxy group at the meta position acts as an electron-donating group, increasing the electron density on the aromatic ring.[6] This has two primary consequences:

  • Lowered Oxidation Potential: The increased electron density makes the monomer easier to oxidize, thus lowering the required potential for electropolymerization or allowing for the use of milder chemical oxidants.[5]

  • Modified Chain Packing and Solubility: The presence of the alkoxy side chain disrupts the close packing of the polymer chains, which reduces intermolecular forces and enhances solubility in common organic solvents.[7][11]

The overall polymerization process can be visualized as a cascade of oxidation and coupling reactions, as depicted in the workflow below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Doping Monomer m-Alkoxy Aniline Monomer Oxidation1 Oxidation (Chemical or Electrochemical) Monomer->Oxidation1 Coupling Head-to-Tail Coupling Monomer->Coupling RadicalCation Monomer Radical Cation Oxidation1->RadicalCation RadicalCation->Coupling Dimer Dimer Coupling->Dimer Oxidation2 Re-oxidation Dimer->Oxidation2 GrowingChain Growing Polymer Chain Oxidation2->GrowingChain GrowingChain->Coupling Chain Elongation Polymer Poly(m-alkoxy aniline) GrowingChain->Polymer Doping Protonation (in Acidic Medium) Polymer->Doping EmeraldineSalt Conductive Emeraldine Salt Doping->EmeraldineSalt

Figure 1: Generalized workflow for the oxidative polymerization of m-alkoxy aniline.

II. Chemical Oxidative Polymerization Protocol

Chemical oxidative polymerization is a robust and scalable method for producing bulk quantities of meta-alkoxy substituted polyanilines. The choice of oxidant and reaction conditions can significantly impact the polymer's molecular weight and properties.

Protocol: Synthesis of Poly(3-methoxyaniline)

This protocol details the synthesis of poly(3-methoxyaniline) using ammonium persulfate as the oxidant.

Materials:

  • 3-Methoxyaniline (m-anisidine), freshly distilled

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Methanol

  • Ammonia solution (NH₄OH), 28-30%

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Monomer Solution Preparation: In the three-neck flask equipped with a mechanical stirrer, dissolve a specific amount of 3-methoxyaniline in an aqueous HCl solution (e.g., 1 M). The typical monomer concentration is around 0.1 to 0.5 M.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to control the exothermicity of the reaction and prevent over-oxidation.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in the same concentration of HCl as the monomer solution. A typical molar ratio of oxidant to monomer is 1:1 to 1.25:1.

  • Polymerization: Add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 30-60 minutes using the dropping funnel. The reaction mixture will gradually change color, typically to a dark green or black, indicating polymer formation.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed with stirring in the ice bath for an additional 2-4 hours.

  • Isolation and Purification:

    • Filter the polymer precipitate using a Buchner funnel.

    • Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

    • Continue washing until the filtrate becomes colorless.

  • Drying: Dry the resulting dark green polymer powder (emeraldine salt) under vacuum at 50-60 °C for 24 hours.

  • (Optional) Conversion to Emeraldine Base: To obtain the non-conductive emeraldine base form, stir the polymer powder in a 0.5 M ammonia solution for 2-3 hours. Filter, wash with deionized water until the washings are neutral, and dry as described above. The color will typically change to a dark blue or purple.

ParameterTypical Value/RangeRationale
Monomer3-MethoxyanilineThe meta-alkoxy substituted monomer.
OxidantAmmonium PersulfateA strong and common oxidant for aniline polymerization.
Acid Medium1 M HClProvides the necessary protons for doping and stabilizes the polymer.
Temperature0-5 °CControls the reaction rate and prevents side reactions.
Monomer:Oxidant Ratio1:1 to 1:1.25Ensures complete polymerization of the monomer.
Reaction Time2-4 hoursAllows for sufficient chain growth and high molecular weight.

Table 1: Key Parameters for Chemical Oxidative Polymerization of 3-Methoxyaniline.

III. Electrochemical Polymerization Protocol

Electrochemical polymerization offers precise control over the polymer film's thickness, morphology, and properties directly on an electrode surface.[12][13] This method is ideal for applications requiring thin, uniform films, such as in sensors and electrochromic devices.

Protocol: Electropolymerization of Poly(3-methoxyaniline) Film

This protocol describes the potentiodynamic (cyclic voltammetry) method for depositing a poly(3-methoxyaniline) film onto a working electrode.

Materials:

  • 3-Methoxyaniline (m-anisidine), freshly distilled

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)

  • Acetonitrile (for non-aqueous media, if needed)

  • Deionized water

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass)

  • Counter Electrode (e.g., platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the monomer (e.g., 0.1 M 3-methoxyaniline) in an aqueous acidic solution (e.g., 1 M H₂SO₄).

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution. Ensure the electrodes are properly positioned and not in contact.

  • Electrode Pre-treatment: Before polymerization, it is often necessary to clean and activate the working electrode surface by cycling the potential in the blank electrolyte (acid solution without monomer).

  • Polymerization via Cyclic Voltammetry:

    • Set the potential window for the cyclic voltammetry. A typical range is from -0.2 V to +1.0 V vs. Ag/AgCl.

    • Set the scan rate, typically between 20 and 100 mV/s.

    • Initiate the potential cycling for a predetermined number of cycles (e.g., 10-50 cycles).

  • Film Growth Observation: During cycling, an increase in the peak currents of the redox waves indicates the progressive deposition of an electroactive polymer film on the working electrode surface.

  • Post-Polymerization: After the desired number of cycles, remove the working electrode from the polymerization solution.

  • Rinsing: Gently rinse the polymer-coated electrode with the blank electrolyte solution to remove any adsorbed monomer or oligomers.

  • Characterization: The polymer-coated electrode is now ready for electrochemical characterization in a fresh, monomer-free electrolyte solution.

G cluster_prep Preparation cluster_polymerization Electropolymerization cluster_post Post-Synthesis Prep_Electrolyte Prepare Monomer + Acid Electrolyte Assemble_Cell Assemble 3-Electrode Cell Prep_Electrolyte->Assemble_Cell Set_Params Set CV Parameters (Potential Window, Scan Rate) Assemble_Cell->Set_Params Run_CV Run Cyclic Voltammetry (Multiple Cycles) Set_Params->Run_CV Monitor_Growth Monitor Film Growth (Increasing Peak Currents) Run_CV->Monitor_Growth Remove_Electrode Remove Coated Electrode Monitor_Growth->Remove_Electrode Rinse_Electrode Rinse with Blank Electrolyte Remove_Electrode->Rinse_Electrode Characterize Characterize Film Rinse_Electrode->Characterize

Figure 2: Workflow for the electrochemical synthesis of poly(m-alkoxy aniline).

IV. Characterization of Meta-Alkoxy Substituted Polyanilines

Successful synthesis should be confirmed by a combination of spectroscopic and electrochemical techniques.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups and confirm the polymer structure.

Wavenumber (cm⁻¹)AssignmentSignificance
~3400N-H stretchingConfirms the presence of amine groups in the polymer backbone.
~1580-1600C=C stretching of quinoid ringsIndicates the oxidized units in the polymer chain.[14]
~1480-1500C=C stretching of benzenoid ringsRepresents the reduced units in the polymer chain.[14]
~1280-1310C-N stretching of the benzenoid unitCharacteristic of the polymer backbone.
~1240C-O-C asymmetric stretchingConfirms the presence of the alkoxy substituent.
~1100-1150C-H in-plane bendingA signature of the conductive, protonated form of polyaniline.
~800-830C-H out-of-plane bendingIndicates the substitution pattern on the benzene ring.

Table 2: Key FTIR Peak Assignments for Poly(m-alkoxy aniline).

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its oxidation state and conjugation length.

  • π-π* Transition: An absorption band typically observed around 320-360 nm, corresponding to the electron transition within the benzenoid rings.

  • Polaron Band Transitions: In the doped (conductive) emeraldine salt form, two characteristic absorptions are expected:

    • One around 420-450 nm, attributed to the polaron-π* transition.

    • A broad absorption band extending into the near-infrared region (>800 nm), corresponding to the π-polaron transition.[15] The presence of this latter band is a strong indicator of a conductive polymer.[15]

C. Cyclic Voltammetry (CV)

For electrochemically synthesized films, or for films cast from chemically synthesized polymer, CV is used to assess the electrochemical activity. A typical cyclic voltammogram of a poly(m-alkoxy aniline) film in a monomer-free acidic electrolyte will show two main redox couples:

  • First Redox Couple (approx. +0.2 V vs. Ag/AgCl): This corresponds to the transition between the fully reduced leucoemeraldine state and the partially oxidized, conductive emeraldine state.[16]

  • Second Redox Couple (approx. +0.8 V vs. Ag/AgCl): This represents the transition from the emeraldine state to the fully oxidized, insulating pernigraniline state.[16]

The stability of these peaks over multiple cycles indicates the electrochemical stability of the polymer film. The electron-donating alkoxy group typically shifts these redox potentials to slightly lower values compared to unsubstituted polyaniline.

V. Conclusion and Future Outlook

The synthesis of meta-alkoxy substituted polyanilines offers a strategic approach to developing processable and electronically tunable conducting polymers. Both chemical and electrochemical methods provide viable routes to these materials, each with its own advantages in terms of scalability and control over film morphology. The protocols and characterization guidelines presented here serve as a robust starting point for researchers aiming to explore the unique properties conferred by meta-substitution. The ability to fine-tune the electronic and physical properties of polyaniline through this approach opens up new possibilities for its application in high-performance organic electronics, smart materials, and biomedical technologies.

VI. References

  • Gospodinova, N., & Terlemezyan, L. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437.

  • Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 57(11), 1295-1325.

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline. Progress in Polymer Science, 23(8), 1443-1484.

  • Kiseleva, S. G., Orlov, A. V., Bondarenko, G. N., & Karpacheva, G. P. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(21), 3685.

  • Ortega, E., Armijo, F., Jessop, I., del Valle, M. A., & Diaz, R. (2015). Chemical synthesis and characterization of polyaniline derivatives: substituent effect on solubility and conductivity. Journal of the Chilean Chemical Society, 60(3), 2999-3004.

  • Zonooz, B. F., & Salimi, K. (2015). Chemical oxidative polymerization of m-phenylenediamine, o-anisidine, and 2,3-xylidine: Synthesis and characterization. Recent Patents on Materials Science, 8(1), 75-82.

  • Wei, Y., Focke, W. W., Wnek, G. E., Ray, A., & MacDiarmid, A. G. (1989). Synthesis and electrochemistry of alkyl ring-substituted polyanilines. The Journal of Physical Chemistry, 93(1), 495-499.

  • Raotole, P., Joshi, B., Patil, S. R., & Huse, V. R. (2025). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. Journal of Materials Science: Materials in Engineering, 20(97).

  • Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-4454.

  • Chabukswar, V., Pethkar, S., & Athawale, A. A. (2002). Chemical oxidative synthesis and characterisation of organic acid doped soluble conducting poly(o-anisidine). Materials Chemistry and Physics, 76(1), 95-101.

  • Longun, J., Buschle, B., Nguyen, N., Lo, M., & Iroh, J. O. (2010). Comparison of poly(o-anisidine) and poly(o-anisidine-co-aniline) copolymer synthesized by chemical oxidative method. Journal of Applied Polymer Science, 118(5), 3123-3130.

  • Medeiros, M. F. X. P., Leyva, M. E., Queiroz, A. A. A., & Maron, L. B. (2020). Electropolymerization of polyaniline nanowires on poly(2-hydroxyethyl methacrylate) coated Platinum electrode. Polímeros: Ciência e Tecnologia, 30(1), e2020008.

  • Singh, R., Kumar, J. R., & Singh, R. K. (2014). UV-Vis and FTIR spectroscopy of gamma irradiated polymethyl methacrylate. Indian Journal of Pure & Applied Physics, 52, 46-51.

  • Ćirić-Marjanović, G. (2013). Recent advances in polyaniline research: Polymerization mechanisms, structural features, properties and applications. Synthetic Metals, 177, 1-47.

  • Raotole, P., Joshi, B., Patil, S. R., & Huse, V. R. (2025). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. Journal of Materials Science: Materials in Engineering, 20(97).

  • Inzelt, G. (2011). Electrochemical Polymerization of Aniline. In Electrochemistry. InTech.

  • Patil, A. O., Ikenoue, Y., Wudl, F., & Heeger, A. J. (1987). Water soluble conducting polymers. Journal of the American Chemical Society, 109(6), 1858-1859.

  • Sayyah, S. M., El-Deen, A. G., & El-Sawy, A. A. (2005). Aqueous oxidative polymerization of 3-methoxyaniline and characterization of its polymer. Journal of Applied Polymer Science, 98(3), 1149-1156.

  • Medeiros, M. F. X. P., Leyva, M. E., Queiroz, A. A. A., & Maron, L. B. (2020). Electropolymerization of polyaniline nanowires on poly(2-hydroxyethyl methacrylate) coated Platinum electrode. Polímeros: Ciência e Tecnologia, 30(1).

  • Raotole, P., Joshi, B., Patil, S. R., & Huse, V. R. (2025). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. Journal of Materials Science: Materials in Engineering, 20(1), 97.

  • Inzelt, G. (2012). Conducting Polymers: A New Era in Electrochemistry. Springer Science & Business Media.

  • Al-Ghamdi, A. A., & Al-Hartomy, O. A. (2023). Trends and Developments in Modern Applications of Polyaniline. In Polyaniline - Recent Advances and Applications in Modern Times. IntechOpen.

  • Medeiros, M. F. X. P., Leyva, M. E., Queiroz, A. A. A., & Maron, L. B. (2020). Electropolymerization of polyaniline nanowires on poly(2-hydroxyethyl methacrylate) coated Platinum electrode. Polímeros: Ciência e Tecnologia, 30(1), e2020008.

  • Kim, D., & Kim, C. Y. (2003). UV-Vis spectra of polyanilines in a mixed solvent system. Synthetic Metals, 135-136, 355-356.

  • El-Giar, E. M., & El-Nagar, G. A. (2021). Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. Biointerface Research in Applied Chemistry, 11(5), 13349-13358.

  • Li, Y., & Su, M. (2018). Polyaniline Synthesis by Cyclic Voltammetry for Anodic Modification in Microbial Fuel Cells. International Journal of Electrochemical Science, 13, 10173-10182.

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline. Progress in Polymer Science, 23(8), 1443-1484.

  • Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 57(11), 1295-1325.

  • Kiseleva, S. G., Orlov, A. V., Bondarenko, G. N., & Karpacheva, G. P. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(21), 3685.

  • Ćirić-Marjanović, G. (2011). Electrochemical Polymerization of Aniline. In Electrochemistry. InTech.

Sources

Application

Application Notes and Protocols: 3-(Decyloxy)aniline as a Versatile Building Block for Advanced Functional Materials

Abstract This technical guide provides researchers, material scientists, and chemical engineers with a comprehensive overview of 3-(Decyloxy)aniline as a strategic molecular building block. We delve into its fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, material scientists, and chemical engineers with a comprehensive overview of 3-(Decyloxy)aniline as a strategic molecular building block. We delve into its fundamental physicochemical properties and explore its application in the synthesis of high-performance functional materials, including liquid crystals, corrosion inhibitors, and organic semiconductors. This document furnishes detailed, field-proven protocols for the synthesis and characterization of these materials, underpinned by mechanistic insights to guide experimental design and interpretation.

Introduction: The Molecular Architecture of 3-(Decyloxy)aniline

3-(Decyloxy)aniline is an aromatic amine distinguished by its unique amphiphilic-like structure. This molecule comprises three key functional components: a reactive aniline head, a rigid phenyl ring, and a flexible n-decyloxy aliphatic tail. This specific architecture is the cornerstone of its versatility, allowing it to be tailored for a variety of applications.

  • The Aniline Moiety : The primary amine group (-NH₂) is a versatile chemical handle. It serves as a nucleophile, a site for diazotization, and a monomer unit for polymerization, enabling a wide array of chemical transformations.[1][2]

  • The Phenyl Ring : This aromatic core imparts rigidity and promotes π-π stacking interactions, which are crucial for the formation of ordered structures like liquid crystalline mesophases and for facilitating charge transport in organic semiconductors.[3]

  • The Decyloxy Chain : The long, flexible C₁₀H₂₁O- tail provides solubility in organic solvents, a critical attribute for the processability of resulting polymers and materials.[4][5] Furthermore, it plays a pivotal role in inducing self-assembly and controlling the morphology of molecular aggregates, which is fundamental to its application in liquid crystals and surfactant-like corrosion inhibitors.[6][7]

Physicochemical Properties of 3-(Decyloxy)aniline
PropertyValueSource
Molecular Formula C₁₆H₂₇NO[8]
Molecular Weight 249.39 g/mol [9]
Appearance Not specified, typically a liquid or low-melting solid
CAS Number 55792-50-2[10]
InChI Key FWFQXJMASKTLQD-UHFFFAOYSA-N[10]

Application I: Calamitic Liquid Crystals via Schiff Base Synthesis

The elongated, rod-like geometry of molecules derived from 3-(decyloxy)aniline makes it an excellent precursor for thermotropic calamitic liquid crystals. The combination of a rigid core and a flexible tail promotes the formation of ordered, yet fluid, mesophases upon heating.[7][11] A common and straightforward approach to synthesize such materials is through the formation of a Schiff base (imine) linkage.[12][13]

Causality of Mesophase Formation

The liquid crystalline behavior arises from the anisotropic nature of the molecules. The rigid aromatic cores, connected by linkages like the imine bond, tend to align along a common axis (director), while the flexible decyloxy chains provide the necessary molecular motion for fluidity. The specific type of mesophase (e.g., nematic, smectic) is influenced by the overall molecular length, breadth, and the strength of intermolecular interactions.[7]

Protocol 2.1: Synthesis of a Nematic Liquid Crystal

This protocol details the synthesis of (E)-N-(4-cyanobenzylidene)-3-(decyloxy)aniline, a representative Schiff base liquid crystal.

Materials:

  • 3-(Decyloxy)aniline (1.0 eq)

  • 4-Cyanobenzaldehyde (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(decyloxy)aniline (e.g., 2.49 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition: In a separate beaker, dissolve 4-cyanobenzaldehyde (1.31 g, 10 mmol) in 20 mL of absolute ethanol. Add this solution to the flask containing the aniline derivative.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Heat the reaction to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[14]

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Further purify the crude product by recrystallization from absolute ethanol to yield the final liquid crystal product.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of the imine bond (C=N stretch) typically observed around 1614-1626 cm⁻¹.[7][12]

  • ¹H NMR Spectroscopy: Verify the molecular structure by analyzing proton chemical shifts and integrations.

  • Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures (crystal to liquid crystal, liquid crystal to isotropic liquid) and their associated enthalpies.[14]

  • Polarized Optical Microscopy (POM): Observe the characteristic textures of the liquid crystalline phases (e.g., Schlieren texture for nematic phase) upon heating and cooling.[7][11]

Workflow for Liquid Crystal Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve 3-(Decyloxy)aniline & 4-Cyanobenzaldehyde in Ethanol react Add Acetic Acid Catalyst & Reflux (4-6h) start->react isolate Cool to Crystallize & Vacuum Filter react->isolate purify Recrystallize from Ethanol isolate->purify ftir FTIR (Confirm C=N bond) purify->ftir Final Product nmr ¹H NMR (Verify Structure) ftir->nmr dsc DSC (Phase Transitions) nmr->dsc pom POM (Observe Textures) dsc->pom

Caption: Workflow for the synthesis and characterization of a Schiff base liquid crystal.

Application II: Corrosion Inhibition

The molecular structure of 3-(decyloxy)aniline is highly conducive to acting as a corrosion inhibitor, particularly for metals like aluminum in acidic environments.[15][16] Organic molecules containing heteroatoms (like nitrogen and oxygen) and aromatic rings are known to be effective corrosion inhibitors.[15][17]

Mechanism of Inhibition

Corrosion inhibition by 3-(decyloxy)aniline occurs through the adsorption of the molecules onto the metal surface, forming a protective barrier film.[15] This film isolates the metal from the corrosive medium. The adsorption process is driven by:

  • Chemisorption: The lone pair of electrons on the nitrogen atom of the aniline group and the oxygen of the decyloxy group can coordinate with the vacant d-orbitals of the metal atoms.

  • Physisorption: Electrostatic interactions can occur between the protonated amine group (in acidic solution) and the charged metal surface.

  • Hydrophobic Effect: The long decyloxy tail creates a hydrophobic layer that repels aqueous corrosive species.

3-(Decyloxy)aniline acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[15][17]

cluster_adsorption Adsorption Mechanism Metal Metal Surface Aniline Aniline Head (N, O atoms) Lone pair electrons coordinate with vacant metal d-orbitals Aniline:head->Metal Chemisorption Decyl Decyloxy Tail Forms a hydrophobic barrier repelling water Decyl:tail->Metal Physisorption & Hydrophobic Shielding Corrosive Corrosive Medium (e.g., H⁺, Cl⁻) Corrosive->Metal Attack

Caption: Adsorption mechanism of 3-(decyloxy)aniline on a metal surface for corrosion protection.

Protocol 3.1: Evaluation of Corrosion Inhibition by Weight Loss

This protocol provides a standard method to quantify the inhibition efficiency of 3-(decyloxy)aniline.

Materials:

  • Metal coupons (e.g., Aluminum, mild steel) of known surface area

  • Corrosive medium (e.g., 0.5 M HCl)

  • 3-(Decyloxy)aniline

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with emery papers of different grades, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance (W₁).

  • Immersion: Prepare solutions of the corrosive medium (blank) and the corrosive medium containing various concentrations of 3-(decyloxy)aniline (e.g., 10, 50, 100 ppm).

  • Exposure: Immerse the pre-weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, dry them, and weigh them again (W₂).

  • Calculation:

    • Calculate the weight loss (ΔW) = W₁ - W₂.

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 where ΔW_blank is the weight loss in the absence of the inhibitor and ΔW_inhibitor is the weight loss in the presence of the inhibitor.

Application III: Organic Semiconductors and Conducting Polymers

Aniline is the canonical monomer for polyaniline (PANI), one of the most studied conducting polymers.[3][18] However, PANI itself suffers from poor solubility, which limits its processability. By incorporating a long alkyl chain, as in 3-(decyloxy)aniline, the resulting polymer, poly(3-(decyloxy)aniline), exhibits significantly improved solubility in common organic solvents.[4][5] This enhanced processability allows for the fabrication of thin films for electronic devices.[5]

These materials are classified as organic semiconductors, whose conductivity lies between that of insulators and metals.[3][19] The conductivity is derived from the conjugated π-electron system along the polymer backbone. Doping, typically with a protonic acid, is required to generate charge carriers (polarons and bipolarons) and achieve a highly conductive state.[20]

Protocol 4.1: Synthesis of Poly(3-(decyloxy)aniline)

This protocol describes the chemical oxidative polymerization of 3-(decyloxy)aniline.

Materials:

  • 3-(Decyloxy)aniline

  • Ammonium persulfate (APS), (NH₄)₂S₂O₈

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Ammonia solution (3 M)

Procedure:

  • Monomer Solution: Dissolve 3-(decyloxy)aniline (e.g., 2.49 g, 10 mmol) in 50 mL of 1 M HCl in a three-necked flask placed in an ice bath (0-4 °C). Stir the solution for 30 minutes to form the aniline hydrochloride salt.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (APS) (e.g., 2.51 g, 11 mmol, in a 1:1.1 molar ratio with the monomer) in 25 mL of 1 M HCl.

  • Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green/black, indicating polymerization. Continue stirring in the ice bath for 4-6 hours.

  • Isolation: Collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the polymer sequentially with 1 M HCl, distilled water, and methanol to remove the oxidant, unreacted monomer, and oligomers.

  • Dedoping (to Emeraldine Base): To obtain the soluble, non-conductive base form, stir the polymer powder in a 3 M ammonia solution for 2 hours.

  • Final Wash and Dry: Filter the polymer again, wash thoroughly with distilled water until the filtrate is neutral, and then with methanol. Dry the final dark powder in a vacuum oven at 60 °C for 24 hours.

Characterization:

  • Solubility Test: Test the solubility of the emeraldine base polymer in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chloroform.

  • UV-Vis Spectroscopy: Characterize the electronic transitions of the polymer. The emeraldine base form typically shows two characteristic absorption bands.

  • Cyclic Voltammetry (CV): Investigate the redox properties of the polymer, confirming its electroactivity.

Conceptual Diagram of a Functional Material from 3-(Decyloxy)aniline

cluster_building_block Core Building Block cluster_transformation Chemical Transformation cluster_material Resulting Functional Material Aniline 3-(Decyloxy)aniline Polymerization Oxidative Polymerization Aniline->Polymerization Condensation Schiff Base Condensation Aniline->Condensation Adsorption Surface Adsorption Aniline->Adsorption Semiconductor Organic Semiconductor Polymerization->Semiconductor LiquidCrystal Liquid Crystal Condensation->LiquidCrystal Inhibitor Corrosion Inhibitor Film Adsorption->Inhibitor

Caption: Versatility of 3-(decyloxy)aniline as a precursor for diverse functional materials.

Conclusion and Future Outlook

3-(Decyloxy)aniline stands out as a highly adaptable building block for the rational design of functional organic materials. The strategic combination of its reactive amine, rigid aromatic core, and solubilizing alkyl chain allows for straightforward synthetic access to liquid crystals, corrosion inhibitors, and processable conducting polymers. The protocols outlined in this guide provide a robust foundation for researchers to explore and innovate within these fields. Future research may focus on copolymerization with other aniline derivatives to fine-tune electronic properties, or the synthesis of more complex, multi-functional liquid crystalline structures for advanced optical applications.[21]

References

  • ResearchGate. Corrosion Inhibition of Aluminum with a 3-(10-Sodium sulfonate decyloxy) Aniline Monomeric Surfactant and Its Analog Polymer in a 0.5M Hydrochloric Acid Solution. [Link]

  • MDPI. Aromatic Metal Corrosion Inhibitors. [Link]

  • Taylor & Francis Online. Surface Activity of Monomeric and Polymeric (3-alkyloxy aniline) Surfactants. [Link]

  • PubChem. 3-(decyloxy)aniline (C16H27NO). [Link]

  • PubChem. p-Decyloxyaniline | C16H27NO | CID 38359. [Link]

  • Semantic Scholar. Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. [Link]

  • Wikipedia. Organic semiconductor. [Link]

  • PMC. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]

  • ARO-The Scientific Journal of Koya University. Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. [Link]

  • MilliporeSigma. 3-(Decyloxy)aniline | 55792-50-2. [Link]

  • Google Patents. WO2013124688A3 - Organic semiconductor compositions.
  • University of Washington. Small-Molecule Organic Semiconductors. [Link]

  • Journal of University of Babylon. Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. [Link]

  • MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. [Link]

  • Centrium Energy Solutions. Corrosion inhibitors for asset integrity. [Link]

  • MDPI. Polyaniline/Starch Biocomposites: From the Control of Particle Size to the Improvement of Aqueous Dispersion, Solubility, and Electrochemical Properties. [Link]

  • Bashkir State University. SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. [Link]

  • RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • PMC. Recent Progress of Polymeric Corrosion Inhibitor: Structure and Application. [Link]

  • PMC. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • ResearchGate. Delineating Poly(Aniline) Redox Chemistry by Using Tailored Oligo(Aryleneamine)s: Towards Oligo(Aniline)-Based Organic Semiconductors with Tunable Optoelectronic Properties. [Link]

  • Google Patents.
  • GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • ResearchGate. Aniline and Its Derivatives. [Link]

Sources

Method

Advanced Electropolymerization of 3-Alkoxyaniline Derivatives: Protocols and Mechanistic Insights

Executive Overview The electropolymerization of conducting polymers on electrode surfaces is a foundational technique for developing advanced biosensors, electrochromic materials, and controlled drug-release matrices[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The electropolymerization of conducting polymers on electrode surfaces is a foundational technique for developing advanced biosensors, electrochromic materials, and controlled drug-release matrices[1]. While unsubstituted polyaniline (PANI) is widely utilized, the introduction of an alkoxy group (e.g., methoxy,


) at the meta-position (3-position) of the aniline ring fundamentally alters the polymer's electronic properties, solubility, and processability.

This application note provides a comprehensive, self-validating framework for the electrochemical synthesis of poly(3-alkoxyaniline) derivatives—specifically focusing on 3-methoxyaniline (m-anisidine). By understanding the causality behind the thermodynamic and kinetic parameters, researchers can reliably engineer highly adherent, electroactive polymer films.

Mechanistic Causality: The Role of the 3-Alkoxy Substitution

To successfully electropolymerize 3-alkoxyaniline derivatives, one must first understand how the meta-alkoxy group dictates the reaction kinetics. The electropolymerization proceeds via an ECE (Electrochemical-Chemical-Electrochemical) mechanism[2].

  • Electrochemical Oxidation : The monomer undergoes anodic oxidation at the working electrode, transferring an electron from the nitrogen's

    
     orbital to form a radical cation[2].
    
  • Chemical Coupling : The electron-donating

    
     group stabilizes this radical cation via resonance but introduces steric hindrance. This directs the radical coupling primarily to the para-position relative to the amine, leading to a slower initial nucleation rate compared to unsubstituted aniline[1].
    
  • Electrochemical Propagation : Following deprotonation (rearomatization), the resulting dimer/oligomer has a lower oxidation potential than the monomer, leading to rapid, autocatalytic chain propagation[1].

ECE mechanistic pathway of 3-alkoxyaniline electropolymerization.

Experimental Design & Kinetic Parameters

The physical properties of the resulting poly(3-alkoxyaniline) film—such as conductivity, adhesion, and morphology—are highly sensitive to the synthesis environment. The initial rate of the electropolymerization reaction is governed by the rate law


, with an apparent activation energy (

) of

[1].

Causality of Temperature Control : Temperature is the most critical failure point in this synthesis. While higher temperatures increase reaction kinetics, exceeding


 (

) shifts the thermodynamic balance. At elevated temperatures, the solubility of the oligomeric intermediates increases drastically, causing them to diffuse into the bulk anolyte rather than nucleating on the electrode surface, resulting in poor film adhesion[1].
Table 1: Optimized Parameters for 3-Methoxyaniline Electropolymerization
ParameterOptimal ValueAcceptable RangeMechanistic Rationale
Monomer Concentration


Balances radical cation density; prevents excessive branching.
Acid Concentration (HCl)


Provides protons for the emeraldine salt transition; maintains high conductivity[3].
Supporting Electrolyte


Minimizes IR drop across the cell; ensures uniform electric field distribution.
Current Density


Drives galvanostatic oxidation without over-oxidizing the growing polymer backbone[1].
Temperature


Maximizes film weight and adhesion; prevents dissolution of intermediates[1].

Self-Validating Electropolymerization Protocol

The following protocol utilizes a standard 3-electrode cell. It is designed with built-in validation checkpoints to ensure the integrity of the synthesized film.

Step-by-step workflow for the electrochemical synthesis and validation of poly(3-alkoxyaniline).
Phase 1: Reagent and Cell Preparation
  • Electrolyte Preparation : Dissolve

    
     in 
    
    
    
    using ultra-pure water (18.2 MΩ·cm).
  • Monomer Addition : Add 3-methoxyaniline to achieve a

    
     concentration. Note: 3-alkoxyanilines are light-sensitive; store the solution in an amber flask if not used immediately.
    
  • Deoxygenation : Purge the solution with high-purity Nitrogen (

    
    ) or Argon for 15 minutes to remove dissolved oxygen, which can act as a radical scavenger and terminate chain propagation prematurely.
    
  • Cell Assembly :

    • Working Electrode (WE) : Platinum (Pt) disk or Indium Tin Oxide (ITO) glass (must be polished with alumina slurry and sonicated prior to use).

    • Counter Electrode (CE) : High-surface-area Pt wire or mesh.

    • Reference Electrode (RE) :

      
       (saturated 
      
      
      
      ) or Saturated Calomel Electrode (SCE).
Phase 2: Electrochemical Synthesis

You may choose either Potentiodynamic (CV) or Galvanostatic methods depending on the desired film morphology.

Method A: Potentiodynamic Growth (Cyclic Voltammetry) Best for highly uniform, thin films used in sensor development.

  • Connect the cell to a potentiostat.

  • Set the potential window from

    
     to 
    
    
    
    (vs.
    
    
    ).
  • Apply a scan rate of

    
     to 
    
    
    
    [2].
  • Run for 15 to 30 cycles.

Method B: Galvanostatic Growth Best for thick, robust films used in energy storage or protective coatings.

  • Apply a constant anodic current density of

    
    [1].
    
  • Maintain the cell temperature strictly at

    
     using a thermostatic water bath[1].
    
  • Monitor the chronopotentiometric response (

    
     vs. 
    
    
    
    ) for 300 to 600 seconds.
Phase 3: Self-Validation & Quality Control

A scientifically rigorous protocol must prove its own success. Use the following criteria to validate your synthesis:

  • Electrochemical Validation (CV Check) : During potentiodynamic growth, the voltammogram must exhibit a continuous increase in peak currents with each successive cycle. This confirms the autocatalytic nature of the polymer growth. If the current plateaus after 3-5 cycles, the electrode is passivating, indicating over-oxidation or an excessively high local pH.

  • Visual/Morphological Validation : The WE should transition from bare metal to a distinct green hue (indicating the conductive emeraldine salt phase)[3]. If the bulk solution turns dark green/black but the electrode remains bare, your temperature has exceeded

    
    , causing the polymer to precipitate in the solution rather than adhering to the electrode[1].
    
  • Post-Synthesis Wash : Rinse the WE thoroughly with monomer-free

    
     to remove unreacted monomer and soluble oligomers. The film should remain firmly adhered.
    

References

  • Sayyah, S. M., & El-Deeb, M. M. "Electrochemical Polymerization of 3-Methoxyaniline and Characterization of the Obtained Polymer.
  • "Electropolymerized Aniline-Based Stainless Steel Fiber Coatings Modified by Multi-Walled Carbon Nanotubes for Electroanalysis of 4-Chlorophenol." MDPI.
  • "Electrochemical Polymeriz

Sources

Application

Application Note: Covalent Functionalization of Graphene Oxide with 3-(Decyloxy)aniline

Document ID: AN-2026-0302 Target Audience: Materials Scientists, Nanomedicine Researchers, and Drug Development Professionals Application Areas: Hydrophobic Drug Delivery Vehicles, Liposomal Integration, and Advanced Pol...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0302 Target Audience: Materials Scientists, Nanomedicine Researchers, and Drug Development Professionals Application Areas: Hydrophobic Drug Delivery Vehicles, Liposomal Integration, and Advanced Polymer Nanocomposites

Introduction & Mechanistic Rationale

The integration of Graphene Oxide (GO) into physiological environments or lipophilic polymer matrices is fundamentally limited by its tendency to aggregate. While pristine GO is highly dispersible in aqueous media due to its basal plane epoxides and edge-plane carboxyls, it exhibits poor compatibility with hydrophobic drug molecules (e.g., Paclitaxel) and organic matrices.

Covalent functionalization of GO with 3-(decyloxy)aniline offers a highly tunable solution to this challenge. The choice of this specific ligand is driven by two distinct structural advantages:

  • Aromatic Anchoring: The aniline moiety provides a nucleophilic amine for stable amide bond formation while maintaining

    
     stacking compatibility with the graphene lattice[1].
    
  • Steric Shielding: The 10-carbon (decyloxy) chain, positioned at the meta position, induces a spatial "kink." This steric bulk effectively disrupts the van der Waals forces between adjacent graphene sheets, preventing restacking—a common failure mode in GO storage—while drastically increasing lipophilicity for2[2].

Activation of the inherently unreactive carboxyl groups on the GO edges is achieved via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC forms an unstable O-acylisourea intermediate, which is rapidly converted by NHS into a semi-stable amine-reactive NHS ester, ensuring high-yield 3[3].

Mechanism GO Graphene Oxide (Edge -COOH) EDC EDC·HCl / NHS Activation GO->EDC DMF, RT NHS_Ester GO-NHS Ester (Reactive Intermediate) EDC->NHS_Ester Amide Functionalized GO (Stable Amide Linkage) NHS_Ester->Amide Acyl Substitution Amine 3-(Decyloxy)aniline (Nucleophile) Amine->Amide 60°C, 24h

Fig 1. Covalent amidation workflow of GO with 3-(decyloxy)aniline via EDC/NHS coupling.

Materials & Reagents

ReagentFunctionSpecifications
Graphene Oxide (GO) Substrate~1-2 layers, >40% oxygen content
3-(Decyloxy)aniline Hydrophobic Ligand>98% purity
EDC·HCl Carboxyl ActivatorZero-length crosslinker
NHS (N-Hydroxysuccinimide) Intermediate StabilizerPrevents O-acylisourea hydrolysis
Anhydrous DMF SolventWater < 0.005% (Critical)
Absolute Ethanol Washing Solvent>99.9%

Step-by-Step Experimental Protocol

Phase 1: Exfoliation and Activation

Causality Note: While EDC/NHS chemistry is traditionally performed in aqueous buffers, functionalizing GO with highly hydrophobic anilines necessitates an organic solvent system. Anhydrous DMF prevents the rapid hydrolysis of the intermediate that plagues aqueous EDC reactions.

  • Dispersion: Suspend 100 mg of pristine GO in 100 mL of anhydrous DMF.

  • Exfoliation: Subject the mixture to probe ultrasonication (20 kHz, 130 W) in an ice bath for 1 hour to achieve a homogeneous, single-layer dispersion.

  • Activation: Add 400 mg of EDC·HCl and 240 mg of NHS to the dispersion. Stir continuously at room temperature (25°C) for 2 hours. Note: Excess coupling reagents are required due to the steric hindrance of the GO sheets.

Phase 2: Covalent Conjugation

Causality Note: The nucleophilicity of the aniline amine is inherently lower than that of aliphatic amines due to the electron-withdrawing nature of the phenyl ring. Elevated temperatures provide the activation energy necessary for efficient acyl substitution[4].

  • Ligand Addition: Dissolve 500 mg of 3-(decyloxy)aniline in 10 mL of anhydrous DMF and add it dropwise to the activated GO suspension.

  • Reaction: Purge the reaction vessel with Nitrogen (

    
    ) gas, seal it, and heat the mixture to 60°C. Maintain vigorous magnetic stirring for 24 hours.
    
Phase 3: Purification and Isolation
  • Primary Separation: Centrifuge the reaction mixture at 12,000 rpm for 20 minutes. Discard the supernatant containing unreacted ligands and coupling byproducts.

  • Solvent Washing: Resuspend the pellet in 50 mL of fresh DMF, sonicate for 5 minutes, and centrifuge again. Repeat this DMF wash twice.

  • Ethanol Washing: Wash the pellet three times with absolute ethanol to remove residual DMF and urea byproducts.

  • Lyophilization: Freeze-dry the purified pellet for 48 hours to obtain the final functionalized GO (f-GO) powder.

Workflow S1 1. Exfoliation Ultrasonication of GO in anhydrous DMF S2 2. Activation EDC/NHS addition (2h, 25°C) S1->S2 S3 3. Conjugation 3-(Decyloxy)aniline (24h, 60°C, N2) S2->S3 S4 4. Purification Centrifugation & Solvent Washing S3->S4 S5 5. Validation FTIR, XPS, TGA Analysis S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and validation of f-GO.

Quality Control & Self-Validating Systems

Every robust protocol must include immediate self-validation steps to prevent downstream experimental failure.

Self-Validation Checkpoint (Dispersibility Test): Following Step 8, extract a 1 mg aliquot of the washed f-GO and attempt to disperse it in 1 mL of non-polar solvent (e.g., toluene or chloroform). Pristine GO will rapidly precipitate. Successfully functionalized 3-(decyloxy)aniline-GO will form a stable, dark suspension due to the lipophilic decyl chains. If precipitation occurs, amidation efficiency was insufficient, likely indicating moisture contamination during Step 3.

Analytical Validation:

  • FTIR Spectroscopy: Confirm the disappearance of the broad -COOH peak at 1720 cm⁻¹ and the emergence of Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) bands. Strong C-H stretching vibrations at 2920 and 2850 cm⁻¹ will confirm the presence of the 5[5].

  • X-ray Photoelectron Spectroscopy (XPS): High-resolution N1s spectra must show a distinct peak at ~399.8 eV, verifying the covalent amide nitrogen.

  • Thermogravimetric Analysis (TGA): Look for a new weight loss step between 200°C and 400°C corresponding to the thermal degradation of the grafted decyloxyaniline chains, confirming 4[4].

Quantitative Data Presentation

The following table summarizes the expected physicochemical shifts upon successful functionalization, serving as a benchmark for your analytical QC.

Physicochemical ParameterPristine Graphene Oxide (GO)3-(Decyloxy)aniline f-GOAnalytical Methodology
Aqueous Dispersibility Excellent (>1 mg/mL)Poor (<0.1 mg/mL)Visual / DLS
Organic Dispersibility (Toluene) InsolubleExcellent (>1 mg/mL)Visual / DLS
Zeta Potential (pH 7.0) -45 mV to -55 mV-10 mV to -20 mVElectrophoretic Light Scattering
Interlayer Spacing (d-spacing) ~0.8 nm~1.4 nm - 1.6 nmPowder X-Ray Diffraction (XRD)
Thermal Stability (Major Mass Loss) ~200°C (Loss of oxygen groups)~280°C (Degradation of alkyl chains)Thermogravimetric Analysis (TGA)
Surface Chemistry (N content) < 0.5 atomic %3.0 - 5.0 atomic %X-ray Photoelectron Spectroscopy (XPS)

References

  • Alkyl Chain Grafted-Reduced Graphene Oxide Membrane for Effective Separation of Water/Alcohol Miscible Mixtures. Frontiers in Chemistry. 5

  • Metal-Free Sustainable Synthesis of Amides via Oxidative Amidation Using Graphene Oxide as Carbocatalyst in Aqueous Medium. ResearchGate. 3

  • Characterization and dispersibility of improved thermally stable amide functionalized graphene oxide. ResearchGate. 4

  • Synthesis and preparation of alkyl-functionalized graphene oxide/polyimide nanocomposites. ResearchGate. 2

  • Functionalized graphene and targeted applications. National Hellenic Research Foundation. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Decyloxy)aniline

[1][2][3] Subject: Troubleshooting & Optimization Guide for Recrystallization of 3-(Decyloxy)aniline Ticket ID: T-3DEC-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Subject: Troubleshooting & Optimization Guide for Recrystallization of 3-(Decyloxy)aniline Ticket ID: T-3DEC-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Compound Profile

You are likely working with 3-(Decyloxy)aniline (CAS: 55792-50-2 or similar analogs), a molecule exhibiting amphiphilic frustration .[1][2][3] It possesses a polar, oxidation-prone head group (aniline) and a lipophilic, entropy-driven tail (decyl chain).[1][2][3]

This dual nature causes two primary failure modes during purification:

  • Oiling Out: The hydrophobic tail drives phase separation (liquid-liquid) before crystallization (solid-liquid) occurs.[1][2][3]

  • Oxidative Degradation: The electron-rich aniline ring rapidly oxidizes to form colored azo/quinone impurities, turning the product brown/red.[2]

This guide provides an autonomous, self-validating workflow to purify this compound to >98% purity.

Standard Operating Procedures (SOPs)

Method A: Direct Recrystallization (Free Base)

Best for removing minor non-polar impurities.[3]

ParameterSpecificationRationale
Primary Solvent n-Hexane or Heptane Dissolves the lipophilic tail; marginal solubility for the polar head at low temps.[1][2][3]
Co-Solvent Ethyl Acetate (<5% v/v)Added only if the compound is insoluble in boiling alkane.
Additive Activated Charcoal Adsorbs colored oxidation byproducts.[1][2][3][4]
Atmosphere Nitrogen/Argon CRITICAL. Prevents oxidation during the hot filtration step.

Protocol:

  • Place crude solid in a flask under inert gas.

  • Add minimum boiling n-Hexane. If insoluble, add Ethyl Acetate dropwise until clear.[2][3]

  • Filtration: While hot, filter through a pre-warmed celite pad (removes mechanical impurities/charcoal).[2][3]

  • Cooling: Allow to cool to RT slowly (wrap flask in foil/towel).

    • Tech Note: Rapid cooling triggers oiling out.[2][3]

  • Crystallization: Move to -20°C freezer.

  • Isolation: Cold filtration. Wash with -20°C Hexane.[1][2][3]

Method B: The "Salt Switch" (Recommended for High Purity)

Best for removing isomers and preventing oiling out.

Anilines are bases.[1][2][3][4][5] Converting them to their Hydrochloride (HCl) salt changes the lattice energy, often raising the melting point and preventing oiling out.

  • Dissolution: Dissolve crude aniline in Diethyl Ether or dry Ethanol.

  • Salt Formation: Bubble dry HCl gas or add 4M HCl in Dioxane.[1][2][3] The salt precipitates immediately.

  • Filtration: Collect the crude salt.

  • Recrystallization of Salt: Recrystallize the salt from Ethanol/Isopropanol . (Salts rarely oil out).[1][2][3]

  • Regeneration (Optional): If the free base is required, suspend pure salt in water, neutralize with NaHCO₃, and extract with DCM.[2][3]

Troubleshooting & Diagnostics

Symptom 1: "The solution turned cloudy and formed a bottom oil layer instead of crystals."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).[2][3] Mechanism: The temperature dropped into the "metastable zone" where the amorphous liquid phase is energetically more favorable than the crystalline lattice due to the flexible decyl chain.

Corrective Actions:

  • Re-heat the mixture until the oil redissolves.

  • Seed It: Add a tiny crystal of pure product (or scratch the glass) at the cloud point (just as it starts to turn hazy).

  • Solvent Modification: Add more of the "good" solvent (e.g., Ethanol) to increase solubility limit, or switch to a higher boiling alkane (Heptane) to allow a wider cooling ramp.[3]

Symptom 2: "The product is turning pink/brown during heating."

Diagnosis: Auto-oxidation.[1][2][3] Mechanism: 3-alkoxyanilines are electron-rich.[1][2][3] Oxygen attacks the amine, forming N-oxide or azo-coupling species.[1][2][3]

Corrective Actions:

  • Degas Solvents: Sparge all solvents with Nitrogen for 15 mins before use.[1][2][3]

  • Chemical Scavenger: Add a pinch of Sodium Dithionite (Na₂S₂O₄) to the recrystallization solvent (if using aqueous alcohols).[2][3] It acts as a reducing agent to keep the aniline colorless.

  • Acid Protection: Perform the purification as the HCl salt (Method B). The anilinium ion is resistant to oxidation.

Visual Logic & Workflows

Workflow 1: Purification Decision Tree

RecrystallizationLogic cluster_legend Legend Start Crude 3-(Decyloxy)aniline CheckState Is the crude material a solid or oil? Start->CheckState SolidPath Solid: Attempt Method A (Direct Recrystallization) CheckState->SolidPath Solid SaltPath Method B: Convert to HCl Salt CheckState->SaltPath Oil / Sticky Gum SolventChoice Solvent: Boiling Hexane (+ drops of EtOAc) SolidPath->SolventChoice OilingCheck Did it Oil Out? SolventChoice->OilingCheck OilingCheck->SaltPath Yes Final Pure Product (>98%) OilingCheck->Final No (Crystals Formed) RecrystSalt Recrystallize Salt from EtOH SaltPath->RecrystSalt Neutralize Neutralize with NaHCO3 (If Free Base needed) RecrystSalt->Neutralize Neutralize->Final key Blue: Process Start/Major Step Green: Success Path Red: Critical Decision/Failure Yellow: Diagnostic

Caption: Decision matrix for selecting between direct recrystallization and salt formation based on physical state and oiling behavior.

Workflow 2: The "Oiling Out" Rescue Loop

OilingRescue Oiled Oiled Out Phase (Two Liquids) Reheat Reheat to Clear Solution Oiled->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed Temp drops slightly SlowCool Insulated Cooling (Dewar or Towel) Seed->SlowCool SlowCool->Oiled Failed Again? Success Success SlowCool->Success Crystals Form

Caption: The critical thermal cycle required to resolve oiling out phenomena.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/Water? A: Proceed with caution. While standard for anilines, the C10 chain is very hydrophobic. Adding water increases the interfacial tension, which promotes oiling out rather than nucleation. If you must use this system, keep the water content <10% and cool very slowly.

Q: How do I store the purified compound? A: 3-(Decyloxy)aniline is sensitive to light and air.[1][2] Store in an amber vial, flushed with Argon, in a freezer (-20°C). If it turns brown on the surface, wash with cold Hexane before use.

Q: My yield is low (<50%). Where is the product? A: Check the mother liquor. Long alkyl chains increase solubility in organic solvents even at low temperatures.[2][3]

  • Fix: Concentrate the mother liquor to half volume and repeat cooling.

  • Fix: If using Hexane, cool to -78°C (Dry Ice/Acetone) to force precipitation.[1][2][3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (Standard text for general aniline purification protocols). [2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] 3-(Decyloxy)aniline Product Specification. (Used for physical state verification and storage recommendations).[1][2][3]

  • Mettler Toledo. (n.d.).[1][2][3] Recrystallization Guide: Oiling Out. (Authoritative source on the thermodynamics of oiling out).

  • PubChem. (2025).[1][2][3] 3-(Decyloxy)aniline Compound Summary. National Library of Medicine.[2][3] [2][3]

Sources

Optimization

Technical Support Center: Optimizing 3-(Decyloxy)aniline Condensation Reactions

Welcome to the technical support center for improving yields in condensation reactions involving 3-(Decyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving yields in condensation reactions involving 3-(Decyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imine (Schiff base) formation with this specific aniline derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a 3-(Decyloxy)aniline condensation reaction?

This reaction is typically a nucleophilic addition-elimination, resulting in the formation of an imine, also known as a Schiff base. The core mechanism involves two key stages:

  • Nucleophilic Attack: The nitrogen atom of the 3-(Decyloxy)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine or hemiaminal.[1][2][3]

  • Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the stable carbon-nitrogen double bond (C=N) of the imine. This step is often the rate-limiting step and is typically acid-catalyzed.[3][4]

Q2: Why is acid catalysis necessary, and what is the optimal pH?

Acid catalysis is crucial for two reasons: it activates the carbonyl group toward nucleophilic attack and facilitates the elimination of water, which is a poor leaving group.[3][5] However, the reaction rate is highly pH-dependent.

  • Too Acidic (Low pH): Excessive acid will protonate the amine group of the 3-(Decyloxy)aniline, forming an ammonium salt (-NH3+). This eliminates the nitrogen's lone pair, rendering it non-nucleophilic and stopping the reaction.[6]

  • Too Basic (High pH): In basic or neutral conditions, the carbonyl group is not sufficiently activated, and the dehydration of the carbinolamine intermediate is slow.

  • Optimal Range: The reaction rate is typically maximal at a mildly acidic pH, generally between 4 and 5.[7] This provides enough acid to catalyze the reaction without deactivating the aniline nucleophile. A few drops of a weak acid like glacial acetic acid are often sufficient.[1][8]

Q3: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is critical to determine completion and prevent side-product formation from extended heating.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting materials (3-(Decyloxy)aniline and the carbonyl compound). The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicate progress.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the imine can be confirmed by the appearance of a C=N stretching band, which typically appears around 1600-1650 cm⁻¹, and the disappearance of the C=O stretch from the aldehyde/ketone starting material.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can effectively separate and identify starting materials, intermediates, and the final product, providing a quantitative measure of conversion.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or Non-Existent Product Yield

Low yield is the most common problem and often stems from an unfavorable reaction equilibrium or suboptimal conditions.

Potential Cause A: Reversible Reaction Equilibrium The formation of an imine is a reversible reaction. The presence of the water byproduct can hydrolyze the imine back to the starting materials, significantly reducing the yield.[3][9]

Solution: Water Removal To drive the equilibrium toward the product, water must be removed from the reaction mixture as it forms. Several methods can be employed:

MethodDescriptionCommon SolventsAdvantagesDisadvantages
Dean-Stark Trap Azeotropic distillation physically removes water from the reaction mixture.Toluene, Benzene, HeptaneHighly effective for driving equilibrium; suitable for large-scale reactions.Requires heating to reflux; not suitable for heat-sensitive compounds.[7]
Molecular Sieves Porous aluminosilicates (typically 3Å or 4Å) trap water molecules within their structure.Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol, AcetonitrileWorks at various temperatures; easy to use and remove by filtration.Must be activated (oven-dried) before use; can make mixtures turbid.[7]
Anhydrous Salts Hygroscopic salts like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) bind water.VariousInexpensive; easy to remove by filtration.Lower water-binding capacity than molecular sieves; less efficient.[7]

Potential Cause B: Inappropriate Reaction Temperature The long decyloxy chain on the aniline may introduce some steric hindrance. Insufficient thermal energy can lead to a slow reaction rate.

Solution: Increase Reaction Temperature

  • Refluxing the reaction is a standard procedure. Solvents like ethanol or toluene are commonly used.[7][8] Heating provides the necessary activation energy to overcome steric and electronic barriers. For a typical setup, refluxing for 3-5 hours is a good starting point.[1][8]

Potential Cause C: Poor Reagent Quality Impurities in either the 3-(Decyloxy)aniline or, more commonly, the aldehyde/ketone partner can inhibit the reaction. Aldehydes are particularly susceptible to oxidation to carboxylic acids.

Solution: Verify Reagent Purity

  • Ensure the aldehyde is pure. If it is old or has been exposed to air, consider purifying it by distillation or column chromatography before use.

  • Confirm the identity and purity of your 3-(Decyloxy)aniline via NMR or melting point analysis.

Issue 2: Formation of Impurities and Side Products

The appearance of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired imine.

Potential Cause A: Self-Condensation of Carbonyl Compound Aldehydes, especially those with α-hydrogens, can undergo self-condensation (an aldol reaction) under acidic or basic conditions.

Solution: Controlled Reagent Addition

  • Instead of mixing all reagents at once, dissolve the aldehyde in the reaction solvent and add the 3-(Decyloxy)aniline solution dropwise while stirring.[7] This maintains a low concentration of the amine initially, favoring the desired bimolecular reaction over the aldehyde's self-condensation.

Potential Cause B: Oxidation of Aniline Anilines can be sensitive to oxidation, especially when heated for prolonged periods, leading to colored impurities.

Solution: Use an Inert Atmosphere

  • If you observe significant color changes (e.g., darkening to brown or black), consider running the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if using metal-based catalysts that could also promote oxidation.

Issue 3: Product is an Oil or Difficult to Purify

The long, flexible decyloxy chain can result in a product that is an oil or a low-melting solid, making crystallization difficult.

Potential Cause A: Product Hydrolysis on Silica Gel Standard silica gel for column chromatography is acidic and can hydrolyze the imine bond during purification.

Solution: Modify Purification Technique

  • Neutral Alumina: Use neutral alumina instead of silica gel for column chromatography to avoid hydrolysis.[7]

  • Base-Treated Silica: Alternatively, you can "deactivate" silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before loading your sample.

  • Recrystallization: If the product is a solid, recrystallization is the most effective purification method.[7] Test various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but insoluble when cold, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Experimental Protocols & Workflow

Protocol 1: General Synthesis of an Imine from 3-(Decyloxy)aniline

This protocol provides a robust starting point for optimization.

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde or ketone (1.0 eq) in 30 mL of toluene.

  • Water Removal: Add activated 4Å molecular sieves (approximately 1g per 10 mmol of limiting reagent).

  • Amine Addition: In a separate beaker, dissolve 3-(Decyloxy)aniline (1.0 eq) in 20 mL of toluene. Add this solution to the stirring aldehyde/ketone solution at room temperature.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[1]

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 3-6 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC.

  • Workup & Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of fresh toluene.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography on neutral alumina as described in the troubleshooting section.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

G Start Start Reaction (Protocol 1) Monitor Monitor by TLC after 2 hours Start->Monitor CheckProduct Is Product Spot Present? Monitor->CheckProduct CheckSM Is Limiting Reagent Consumed? CheckProduct->CheckSM Yes Failure No Product Formation CheckProduct->Failure No LowYield Low Yield/ Incomplete Reaction CheckSM->LowYield No Success Reaction Complete. Proceed to Workup. CheckSM->Success Yes Troubleshoot Implement Yield Improvement Strategy LowYield->Troubleshoot Water Ensure Efficient Water Removal (e.g., Dean-Stark) Troubleshoot->Water 1st Catalyst Optimize Catalyst (Check pH, try p-TsOH) Troubleshoot->Catalyst 2nd TempTime Increase Temperature or Reaction Time Troubleshoot->TempTime 3rd Water->Monitor Catalyst->Monitor TempTime->Monitor Purity Verify Reagent Purity Purity->Start Failure->Purity

Caption: A logical workflow for troubleshooting low-yield condensation reactions.

References

  • Catalytic reaction mechanism of condensation of aniline to diphenylamine. ResearchGate. Available from: [Link]

  • Enhancing Aniline Condensation Reaction Efficiency Using Alkali and Rare Earth Element Modified USY Zeolite Catalyst: Synergistic Effects and Mechanistic Insights. ACS Publications. Available from: [Link]

  • Enhancing Aniline Condensation Reaction Efficiency Using Alkali and Rare Earth Element Modified USY Zeolite Catalyst: Synergistic Effects and Mechanistic Insights. ACS Publications. Available from: [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. NIH National Center for Biotechnology Information. Available from: [Link]

  • Improvement of the selectivity to aniline in benzene amination over Cu/TS-1 by potassium. Royal Society of Chemistry. Available from: [Link]

  • What are the conditions used for schiff base reaction? ResearchGate. Available from: [Link]

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. IJARIIE. Available from: [Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. International Science Community Association. Available from: [Link]

  • Imine Formation, Structure & Synthesis. Study.com. Available from: [Link]

  • Improvement of the selectivity to aniline in benzene amination over Cu/TS-1 by potassium. Royal Society of Chemistry. Available from: [Link]

  • Conditions for imine formation. Chemistry Stack Exchange. Available from: [Link]

  • Formation of Imines and Enamines. Chemistry Steps. Available from: [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Publications. Available from: [Link]

  • SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. Krishikosh. Available from: [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. NIH National Center for Biotechnology Information. Available from: [Link]

  • Need help with imine formation. Reddit. Available from: [Link]

  • Reactions of Aniline. Chemistry Steps. Available from: [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Schiff Base Synthesis with Meta-Substituted Anilines

Welcome to the Technical Support Center for Schiff Base Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of synthesizing imines, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Schiff Base Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of synthesizing imines, particularly when working with challenging substrates like meta-substituted anilines. Here, we move beyond standard protocols to provide in-depth troubleshooting strategies and frequently asked questions, grounded in the principles of organic chemistry and extensive laboratory experience. Our goal is to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base synthesis with a meta-substituted aniline yielding poor results?

The issue often lies in the reduced nucleophilicity of the aniline. Substituents at the meta position can exert a significant influence on the electron density of the aromatic ring and, consequently, the lone pair of the amino group. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) in the meta position decrease the basicity and nucleophilicity of the aniline through an inductive effect, making the initial nucleophilic attack on the carbonyl carbon less favorable.[1]

Q2: Can steric hindrance be a major issue with meta-substituents?

While less pronounced than with ortho-substituents, steric hindrance from bulky meta-groups can still play a role.[2][3] This is particularly true if the aldehyde or ketone reactant is also sterically demanding. The steric clash can destabilize the transition state leading to the hemiaminal intermediate, thereby slowing down the reaction rate.

Q3: What is the optimal pH for Schiff base formation with these less reactive anilines?

A mildly acidic pH, typically between 4 and 5, is generally recommended to catalyze the dehydration of the hemiaminal intermediate.[4] However, with weakly basic meta-substituted anilines, it's a delicate balance. Too low a pH will protonate the amine, rendering it non-nucleophilic and halting the reaction. It is often necessary to empirically determine the optimal pH for each specific substrate combination.

Q4: How can I effectively remove water from the reaction to drive the equilibrium forward?

Water removal is critical as Schiff base formation is a reversible reaction.[4][5] The two most common and effective methods are:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is a highly efficient way to physically remove water from the reaction mixture.[4][6][7][8]

  • Drying Agents: The use of molecular sieves (3Å or 4Å) can effectively sequester the water formed during the reaction.[5]

Q5: My purified Schiff base seems to be decomposing. What are the best storage practices?

Schiff bases are susceptible to hydrolysis, especially in the presence of moisture and acid.[4][9][10] To ensure stability:

  • Store under anhydrous conditions: Keep the compound in a tightly sealed container, preferably in a desiccator.[4]

  • Protect from light and heat: Some Schiff bases can be light or heat sensitive.[4] Storing in an amber vial at a low temperature is advisable.[9]

  • Avoid acidic environments: Traces of acid can catalyze hydrolysis.[4]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of Schiff bases with meta-substituted anilines.

Problem 1: Low or No Product Yield

The most frequent challenge is a low conversion of starting materials to the desired imine. This can be attributed to several factors related to the reduced reactivity of the meta-substituted aniline.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Schiff base yield.

Causality and Solutions:

  • Insufficient Nucleophilicity: As discussed, electron-withdrawing meta-substituents significantly decrease the aniline's reactivity.

    • Solution 1: Catalyst Screening. While many Schiff base syntheses proceed without a catalyst, for deactivated anilines, the use of an acid catalyst is often essential.[11] Natural acids like citric acid or acetic acid can be effective and are environmentally benign.[12][13] For more challenging cases, Lewis acids such as Mg(ClO₄)₂ or ZnCl₂ can be employed.[7]

    • Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the reduced reactivity. Refluxing in a higher boiling point solvent like toluene may be beneficial.[14][15]

    • Solution 3: Alternative Energy Sources. Microwave irradiation or ultrasonication can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[12]

  • Equilibrium Not Shifted Towards Product: The reversible nature of imine formation means that if water is not effectively removed, the reaction will not proceed to completion.

    • Solution: Enhance Water Removal. If using a Dean-Stark trap, ensure the system is properly sealed and the solvent is refluxing at a rate that allows for efficient azeotropic removal of water.[6][16] When using molecular sieves, ensure they are properly activated and used in sufficient quantity.

Problem 2: Incomplete Reaction and Recovery of Starting Materials

Observing significant amounts of unreacted aniline and aldehyde/ketone at the end of the reaction time points to a stalled or very slow reaction.

Key Considerations and Actionable Steps:

Potential Cause Underlying Principle Recommended Action
Inadequate Catalysis The protonation of the hemiaminal hydroxyl group is the rate-determining step in the dehydration. Insufficient acid catalysis will slow this step considerably.Systematically screen different acid catalysts (e.g., p-TsOH, acetic acid, Lewis acids). Start with a catalytic amount (1-5 mol%) and optimize the loading.
Sub-optimal Solvent The solvent can influence the solubility of reactants and the stability of intermediates.While alcohols like ethanol are common, for less reactive systems, non-polar aprotic solvents like toluene or benzene in conjunction with a Dean-Stark trap are often superior.[6][17] Water has also been explored as a green solvent alternative that can sometimes accelerate the reaction.[8]
Steric Hindrance Bulky substituents on either the aniline or the carbonyl compound can impede the approach of the nucleophile.If possible, consider a less sterically hindered analog of one of the reactants. Alternatively, prolonged reaction times at elevated temperatures may be necessary.
Problem 3: Side Product Formation and Purification Challenges

The presence of impurities and side products can complicate purification and reduce the overall isolated yield.

Common Side Products and Purification Strategies:

  • Self-Condensation of Aldehyde/Ketone: This is more common with enolizable carbonyl compounds under basic or acidic conditions.

    • Mitigation: Maintain a neutral to mildly acidic pH. Add the aniline to the aldehyde/ketone solution to ensure the aniline is always in excess relative to the unreacted carbonyl.

  • Hydrolysis of the Schiff Base: During workup or purification, the imine can revert to the starting materials if exposed to water and acid.

    • Mitigation: Use anhydrous solvents for extraction and purification.[4] When performing column chromatography, consider using neutral alumina instead of acidic silica gel to prevent on-column hydrolysis.[9]

Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purifying solid Schiff bases.[4][9]

  • Solvent Selection: Identify a solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common choice.[9][18][19]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

General Protocol for Schiff Base Synthesis using a Dean-Stark Apparatus

This method is highly effective for reactions involving less reactive anilines where efficient water removal is paramount.

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add the aldehyde or ketone (1.0 eq), the meta-substituted aniline (1.0 - 1.1 eq), a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid, 0.01-0.05 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene).[6]

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the denser water will separate and be collected, while the solvent returns to the reaction flask.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is complete when no more water is collected in the trap and the starting materials are consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol for Microwave-Assisted Schiff Base Synthesis

This green chemistry approach can dramatically reduce reaction times and improve yields.[12]

  • Reactants: In a microwave-safe vessel, combine the aldehyde or ketone (1.0 eq) and the meta-substituted aniline (1.0 eq). A solvent-free approach or the use of a minimal amount of a high-boiling polar solvent (e.g., DMF, DMSO) can be employed. A catalyst, such as a natural acid, can be added.[13]

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and power for a predetermined time (typically 5-30 minutes). Optimization of these parameters is often necessary.

  • Isolation: After cooling, the solid product can often be isolated directly by filtration and washing with a suitable solvent (e.g., cold ethanol).[20] If the product is not a solid, standard extractive workup procedures can be followed.

  • Purification: Purify the crude product by recrystallization.

Visualization of Key Concepts

Schiff_Base_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Aldehyde/Ketone Aldehyde/Ketone Hemiaminal Hemiaminal Aldehyde/Ketone->Hemiaminal + Aniline Aniline Aniline Aniline->Hemiaminal Protonated_Hemiaminal Protonated_Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Schiff_Base Schiff_Base Protonated_Hemiaminal->Schiff_Base - H2O

Caption: General mechanism of Schiff base formation.

Caption: Electronic effects of meta-substituents on aniline reactivity.

References

  • Thufail, M., & Chawla, G. (n.d.). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. Retrieved from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved from [Link]

  • How to purify Schiff base product? (2024, June 9). ResearchGate. Retrieved from [Link]

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025, December 19). ACS Publications. Retrieved from [Link]

  • A Capstone Review on Synthetic Methods and Applications of Schiffs Bases. (2022, August 5). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). SpringerLink. Retrieved from [Link]

  • Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. (2022, December 5). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Fasina, T. M., & Dada, R. O. (n.d.). Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Optimization Studies Using Salicylaldehyde and Aniline under Conventional Heating. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the Model Reaction Conditions for the Preparation. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. (n.d.). Krishikosh. Retrieved from [Link]

  • Grinding Synthesis of Schiff Bases Combined with Infrared Irradiation. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). UNIVALI. Retrieved from [Link]

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015, May 15). International Science Community Association. Retrieved from [Link]

  • Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Removing Unreacted 3-(Decyloxy)aniline

[1] The Core Challenge: Lipophilicity vs. Basicity Removing 3-(Decyloxy)aniline (MW: 249.4 g/mol ) presents a specific challenge compared to simple anilines.[1] While the amino group is basic ( ), the decyloxy chain (C10...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

The Core Challenge: Lipophilicity vs. Basicity

Removing 3-(Decyloxy)aniline (MW: 249.4 g/mol ) presents a specific challenge compared to simple anilines.[1] While the amino group is basic (


), the decyloxy chain (C10) imparts significant lipophilicity (Predicted LogP 

6.0).[1]

Why standard methods fail:

  • Standard Acid Wash (1M HCl): The protonated salt (anilinium) acts as a cationic surfactant.[1] The charged head group and the long hydrophobic tail stabilize the interface between water and organic solvents, leading to severe, intractable emulsions. Furthermore, the salt often retains significant solubility in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), preventing effective partitioning into the aqueous phase.

  • Flash Chromatography: Like all amines, it interacts strongly with the acidic silanols on silica gel, leading to peak tailing (streaking) that can co-elute with your product.

This guide provides three field-proven workflows to address these specific physical properties.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best removal strategy for your specific reaction mixture.

PurificationStrategy Start Start: Crude Reaction Mixture containing 3-(Decyloxy)aniline IsSolid Is the Product Acid Sensitive? Start->IsSolid Scale Reaction Scale? IsSolid->Scale No MethodA Method A: Scavenger Resin (PS-Isocyanate) IsSolid->MethodA Yes (Avoid Acid) MethodC Method C: Copper(II) Complexation IsSolid->MethodC Yes (Alternative) Scale->MethodA Small (<500 mg) MethodB Method B: Modified Acid Wash (Emulsion Control) Scale->MethodB Large (>1 g) MethodD Method D: Buffered Chromatography (+1% Et3N) Scale->MethodD Separation Difficult

Figure 1: Decision tree for selecting the appropriate purification method based on scale and product sensitivity.

Detailed Protocols

Method A: Scavenger Resin (Recommended for High Purity/Small Scale)

This is the most robust method for lipophilic amines.[1] It uses a polymer-supported isocyanate (PS-Isocyanate) to react with the aniline, forming an insoluble urea that is removed by simple filtration.[1]

  • Mechanism:

    
    [1]
    
  • Advantages: No aqueous workup, no emulsions, high selectivity.

Protocol:

  • Calculate Load: Assume 100% conversion of your limiting reagent to estimate the maximum possible amount of unreacted aniline, or use LCMS/NMR integration to estimate the molar amount of excess aniline.

  • Resin Stoichiometry: Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated unreacted aniline.

    • Note: Standard loading for PS-Isocyanate is typically 1.0–1.5 mmol/g.[1]

  • Solvent Selection: Dissolve your crude mixture in DCM or THF .

    • Critical: The resin must swell to expose active sites.[2] Avoid MeOH or hexanes as the primary solvent.[1]

  • Incubation: Agitate gently (orbital shaker) at room temperature for 2–4 hours .

    • Do not use magnetic stir bars, as they can pulverize the resin beads, blocking filters.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. Wash the resin cake 3x with DCM.[1]

  • Result: The filtrate contains your product; the aniline is chemically bound to the solid beads.

Method B: Modified Acid-Base Extraction (Emulsion Control)

If you must use extraction (e.g., large scale), you must disrupt the surfactant effect of the decyloxy chain.

Protocol:

  • Solvent Switch: Do NOT use DCM.[1] Dissolve crude in Ethyl Acetate (EtOAc) mixed with Hexanes (1:1 ratio).

    • Why: Increasing the non-polar character of the organic phase forces the protonated aniline salt out of the organic layer more effectively than DCM.

  • Acid Choice: Use 1.0 M HCl saturated with NaCl (Brine) .

    • Preparation: Dissolve NaCl in 1M HCl until saturation.

    • Why: High ionic strength ("Salting out") prevents the formation of the surfactant micelle layer (emulsion) and drives the organic salt into the aqueous phase.

  • Execution:

    • Wash the organic layer 3x with the Acid/Brine mixture.

    • Troubleshooting: If an emulsion forms, do not shake vigorously.[1] Invert the funnel gently 20 times. If a "rag" layer forms, filter the entire biphasic mixture through a pad of Celite .

Method C: Chromatography with Modifiers

If the aniline co-elutes with your product on silica, you must mask the silanol activity.

Protocol:

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both your solvent A (e.g., Hexane/DCM) and solvent B (e.g., EtOAc/MeOH).[1]
    
  • Column Pre-treatment: Flush the column with 10% Solvent B (containing the modifier) before loading your sample.[1] This neutralizes the acidic silica sites.

  • Elution: Run your gradient. The aniline will now elute as a sharp peak, likely moving much faster (higher

    
    ) than in unmodified conditions, allowing separation from your product.
    

Troubleshooting & FAQ

Q1: I tried the acid wash, but the aniline is still in my organic layer (checked by LCMS). Why? A: The decyloxy chain makes the hydrochloride salt of the aniline surprisingly soluble in organic solvents, especially DCM.

  • Fix: Switch your solvent system to Diethyl Ether or 1:1 EtOAc/Hexanes .[1] The salt is much less soluble in these non-polar mixtures. Repeat the wash with 2M HCl.[1]

Q2: The Scavenger Resin didn't work; the aniline is still there. A: This usually happens for two reasons:

  • Solvent: You used a solvent that doesn't swell the resin (like water, methanol, or pure hexanes). The reagents couldn't enter the bead pores. Use DCM or THF.

  • Time/Temp: The aniline is sterically unhindered, but if your reaction is cold, the kinetics are slow. Warm the scavenging mixture to 35°C.

Q3: Can I use Copper Sulfate (


) wash? 
A:  Yes.[1] An aqueous solution of 10% 

is a classic technique for removing lipophilic amines.[1] The copper coordinates with the amine, forming a water-soluble blue complex.
  • Warning: Ensure your product does not have chelating groups (like pyridines or imidazoles), or you will lose product to the aqueous layer as well.

Comparative Data: Method Efficiency

FeatureScavenger Resin (Method A)Modified Acid Wash (Method B)[1]Chromatography (Method C)
Aniline Removal >99%90-95%Variable (depends on

)
Yield Loss <1% (Physical entrapment)5-10% (Emulsion/Partitioning)5-15% (Mixed fractions)
Time Required 2-4 Hours (Passive)30 Mins (Active)1-2 Hours
Scalability Low (<5g typically)High (Kg scale)Medium
Cost High (Resin cost)Very LowMedium (Solvent/Silica)

References

  • Biotage. Scavenger Resins: MP-Isocyanate & PS-Isocyanate Technical Note.[1][2][3] Retrieved from [1]

  • Sigma-Aldrich. 3-(Decyloxy)aniline Product Analysis & Properties.[1][4] Retrieved from [1]

  • BenchChem. Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. Retrieved from [1]

  • Supra Sciences. Isocyanate (NCO) Scavenger Resin Applications.[1][5][6] Retrieved from [1]

  • University of Rochester. Troubleshooting: The Workup & Emulsion Management. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 3-(Decyloxy)aniline Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(Decyloxy)aniline . This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the two-step synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Decyloxy)aniline . This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the two-step synthesis of this highly lipophilic aniline derivative.

The synthesis consists of two critical phases:

  • Williamson Ether Synthesis (Alkylation): Coupling 3-nitrophenol with 1-bromodecane.

  • Catalytic Hydrogenation (Reduction): Reducing the intermediate 3-(decyloxy)nitrobenzene to the target amine.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we diagnose common points of failure, explain the thermodynamic and kinetic causality behind solvent selection, and provide self-validating protocols to ensure high-yield, reproducible results.

Synthesis Workflow & Solvent Architecture

G A 3-Nitrophenol + 1-Bromodecane B 3-(Decyloxy)nitrobenzene (Intermediate) A->B Step 1: O-Alkylation Solvent: MeCN or DMF Base: K2CO3, 82°C C 3-(Decyloxy)aniline (Target Product) B->C Step 2: Nitro Reduction Solvent: 2-MeTHF Cat: Pd/C, H2 (1-3 atm)

Workflow for 3-(Decyloxy)aniline synthesis highlighting optimized solvent selection.
Diagnostic FAQs: Step 1 - Williamson Ether Synthesis

Q1: Why is my alkylation reaction stalling at 40-50% conversion when using acetone as the solvent? The Causality: The Williamson ether synthesis is an SN2 bimolecular nucleophilic substitution[1][2]. The reaction rate is highly dependent on the thermal energy available and the separation of the ion pair. Acetone has a low boiling point (56 °C), which limits the thermal energy required to overcome the steric hindrance of the long, 10-carbon chain of 1-bromodecane. Furthermore, while acetone is polar aprotic, it does not solvate the potassium cation (from the K₂CO₃ base) as effectively as highly polar solvents, leaving the phenoxide nucleophile partially shielded by the cation. The Solution: Switch to Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) [1]. MeCN allows for a higher reflux temperature (82 °C) and provides superior ion-pair separation, generating a "naked" and highly reactive phenoxide nucleophile[2].

Q2: I am observing a mixture of products. How does solvent choice dictate O-alkylation versus C-alkylation? The Causality: The 3-nitrophenoxide anion is an ambident nucleophile; the negative charge is delocalized across the oxygen and the aromatic ring. In protic solvents (like ethanol or methanol), the solvent heavily hydrogen-bonds to the phenoxide oxygen. This steric and electronic shielding severely reduces the oxygen's nucleophilicity, forcing the electrophile to attack the carbon ring (C-alkylation)[3]. The Solution: Strictly utilize anhydrous polar aprotic solvents. In solvents like DMF or MeCN, hydrogen bonding is absent. The oxygen atom remains the most electronegative and sterically accessible site, driving >95% regioselectivity toward the desired O-alkylated ether[3].

Diagnostic FAQs: Step 2 - Catalytic Nitro Reduction

Q3: During the Pd/C catalyzed reduction, my 3-(decyloxy)nitrobenzene is precipitating out of the methanol solvent. How does this affect the reaction? The Causality: The addition of the 10-carbon decyl chain in Step 1 transforms the molecule into a highly lipophilic entity. Polar protic solvents like methanol—while standard for simple nitrobenzene reductions—cannot effectively solvate this lipid-like tail at room temperature[4]. Heterogeneous catalytic hydrogenation requires the substrate, hydrogen gas, and the palladium surface to meet at a three-phase boundary. If the substrate precipitates, it cannot adsorb onto the catalyst, leading to stalled reactions and the dangerous accumulation of reactive intermediates like N-phenylhydroxylamine or azoxybenzene. The Solution: Transition to a moderately polar, lipophilic-friendly solvent. Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) are ideal.

Q4: Why is 2-MeTHF recommended over standard ethereal solvents like THF for this reduction? The Causality: 2-MeTHF is a biorenewable, green solvent that offers a unique combination of high lipophilic solubility and excellent hydrogen gas mass transfer[5]. Unlike THF, which is fully miscible with water, 2-MeTHF cleanly separates from aqueous phases. This allows you to filter off the Pd/C catalyst and immediately perform an aqueous wash to remove any basic or acidic impurities without needing an intermediate solvent-evaporation step, drastically reducing Process Mass Intensity (PMI)[5].

Quantitative Data: Solvent Optimization Matrices

Table 1: Solvent Comparison for Step 1 (Williamson Ether Synthesis)

SolventPolarity IndexBoiling Point (°C)Ion-Pair SeparationRegioselectivity (O:C)E-E-A-T Recommendation
Ethanol 5.278Poor (H-bonding)Low (Favors C-alkylation)Not Recommended. Destroys O-nucleophilicity.
Acetone 5.156ModerateHighSuboptimal. Boiling point too low for long-chain alkyl halides.
DMF 6.4153Excellent>99:1Good. Excellent kinetics, but high toxicity and difficult aqueous workup.
MeCN 5.882Very Good>98:2Optimal. Perfect balance of reflux temperature, SN2 promotion, and easy evaporation.

Table 2: Solvent Comparison for Step 2 (Catalytic Nitro Reduction)

SolventSubstrate Solubility (Lipophilic)H₂ Gas SolubilityWorkup EfficiencyGreen Chemistry ProfileE-E-A-T Recommendation
Methanol Poor (Precipitation risk)GoodPoor (Water miscible)ModerateNot Recommended. Causes phase-boundary failure.
THF ExcellentGoodPoor (Water miscible)Poor (Peroxide former)Suboptimal. Difficult downstream processing.
EtOAc Very GoodVery GoodGoodModerateGood. Standard industry choice, but prone to transesterification side-reactions.
2-MeTHF ExcellentExcellentExcellent (Biphasic)High (Biorenewable)Optimal. Maximizes 3-phase boundary interaction and streamlines workup.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-(Decyloxy)nitrobenzene (Optimized in MeCN)

Objective: Maximize O-alkylation while ensuring complete conversion of the primary alkyl halide.

  • Deprotonation: Charge a flame-dried round-bottom flask with 3-nitrophenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous MeCN (10 volumes). Stir at room temperature for 30 minutes under nitrogen. Validation Check: The solution will turn a deep, vibrant yellow/orange, confirming the generation of the phenoxide anion.

  • Alkylation: Add 1-bromodecane (1.1 eq) dropwise via syringe[2].

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 82 °C for 12–16 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). Validation Check: Look for the disappearance of the highly polar 3-nitrophenol spot and the emergence of a high-Rf UV-active spot.

  • Workup: Cool to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the MeCN filtrate in vacuo.

  • Purification: Partition the residue between EtOAc and water. Wash the organic layer with 1M NaOH (to aggressively strip any unreacted 3-nitrophenol), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the intermediate as a pale yellow oil.

Protocol B: Synthesis of 3-(Decyloxy)aniline (Optimized in 2-MeTHF)

Objective: Safely and completely reduce the nitro group without substrate precipitation.

  • Substrate Solvation: Charge a hydrogenation vessel with 3-(decyloxy)nitrobenzene (1.0 eq) and 2-MeTHF (10 volumes). Stir until completely dissolved.

  • Catalyst Addition (Safety Critical): Purge the vessel with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.05 eq Pd) under a continuous blanket of nitrogen to prevent solvent ignition[6].

  • Hydrogenation: Seal the vessel, purge with Nitrogen (3x), then purge with Hydrogen gas (3x). Pressurize the vessel with H₂ to 1–3 atm. Stir vigorously (≥800 rpm) at room temperature for 4–6 hours to maximize the gas-liquid-solid interface[5].

  • Reaction Monitoring: Monitor via LCMS. Validation Check: Ensure complete disappearance of the nitro mass (M+H) and absence of the hydroxylamine intermediate (M+H - 16).

  • Workup: Purge the vessel thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional 2-MeTHF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(decyloxy)aniline. Store under argon at 4 °C to prevent oxidative degradation of the amine.

References
  • Bourne, R. A., et al. "Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to aniline." ResearchGate. Available at:[Link]

  • Diamanti, A., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." RSC Advances, 2021. Available at:[Link]

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Li, Y., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." PMC, NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: 3-(Decyloxy)aniline Solubilization Guide

Topic: Resolving Solubility Issues of 3-(Decyloxy)aniline in Ethanol Document ID: TS-SOL-3DA-001 Last Updated: 2025-10-24 Audience: Chemical Researchers, Formulation Scientists Executive Summary & Chemical Context[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of 3-(Decyloxy)aniline in Ethanol Document ID: TS-SOL-3DA-001 Last Updated: 2025-10-24 Audience: Chemical Researchers, Formulation Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Core Challenge: 3-(Decyloxy)aniline (CAS: 14846-24-3) presents a classic "amphiphilic conflict." While the aniline head group is polar and capable of hydrogen bonding, the 10-carbon alkyl chain (decyloxy) is highly lipophilic. Ethanol, being a polar protic solvent, readily solvates the amine head but struggles to overcome the Van der Waals forces holding the hydrophobic tails together in the crystal lattice, especially at room temperature.

Physical State: This compound typically exists as a low-melting solid or viscous oil (depending on purity). Users often encounter "oiling out" or persistent turbidity when attempting to create high-concentration stock solutions (>50 mM) in pure ethanol at ambient temperatures.

Tier 1: Standard Solubilization Protocol (Ethanol Only)

Applicability: For concentrations


 50 mM.
Mechanism:  Increasing entropy to overcome lattice energy.

If your compound sits at the bottom of the vial or forms a cloudy suspension, follow this thermodynamic activation protocol.

Step-by-Step Workflow
  • Preparation: Weigh the target mass of 3-(Decyloxy)aniline into a glass vial (borosilicate).

  • Solvent Addition: Add spectroscopic grade Ethanol (EtOH) to 80% of the final target volume.

  • Thermal Activation:

    • Heat the solution to 40–50°C in a water bath.

    • Why: This temperature is likely near the melting point of the lipid tail domains, disrupting the crystal lattice.

  • Mechanical Agitation:

    • Sonicate for 5–10 minutes while warm.

    • Critical Check: Look for Schlieren lines (wavy lines indicating mixing of different densities). This confirms dissolution is occurring.

  • Equilibration:

    • Allow the solution to cool slowly to room temperature (25°C).

    • Top up to final volume with EtOH.

Visual Verification:

  • Success: Solution is clear and colorless to pale yellow.

  • Failure: Turbidity returns upon cooling (See Tier 2).

Tier 2: Advanced Solubilization (Co-Solvent Systems)

Applicability: For concentrations > 50 mM or long-term storage stability. Mechanism: Dielectric tuning. Pure ethanol (


) is too polar for the decyl tail. We must lower the polarity or introduce a "bridge" solvent.
Recommended Co-Solvent Matrices
Co-SolventRatio (EtOH:Co-Solvent)MechanismBest For
Dichloromethane (DCM) 9:1 to 4:1Solvates the lipophilic C10 tail via dispersion forces.Synthesis intermediates; NMR prep.
DMSO 9:1High dipole moment disrupts aggregates; prevents "crashing out."Biological assays; Cell culture stocks.
Toluene 8:2Aromatic stacking matches the aniline ring; dissolves the tail.Liquid crystal formulation.
Protocol: The "Pre-Dissolve" Method[7]
  • Dissolve the 3-(Decyloxy)aniline completely in the minimum volume of the co-solvent (e.g., 100 µL DMSO).

  • Dropwise add this concentrate into the bulk Ethanol while vortexing.

  • Result: This prevents the formation of large hydrophobic aggregates that are kinetically difficult to re-dissolve.

Troubleshooting Decision Matrix (Logic Workflow)

The following diagram illustrates the logical pathway for resolving solubility based on visual feedback.

SolubilityWorkflow Start Start: Solid 3-(Decyloxy)aniline + Ethanol (RT) Check1 Visual Check: Is it clear? Start->Check1 Success Success: Proceed to Experiment Check1->Success Yes Heat Action: Heat to 50°C + Sonication (5 min) Check1->Heat No (Turbid/Solid) Check2 Visual Check: Clear while hot? Heat->Check2 CoolCheck Cool to RT: Precipitate forms? Check2->CoolCheck Yes CoSolvent Action: Add Co-solvent (DMSO or DCM) Check2->CoSolvent No (Still insoluble) CoolCheck->Success No (Stable) CoolCheck->CoSolvent Yes (Crashed out) CoSolvent->Success Dissolved Acidify Alternative: Acidify (HCl) to form salt (Only if aqueous buffer is next step) CoSolvent->Acidify Fails

Figure 1: Decision tree for optimizing solubility parameters based on visual cues.

Frequently Asked Questions (FAQ)

Q1: My solution turned brown after 24 hours. Is it still usable?

  • Diagnosis: Oxidation.[1] Anilines are electron-rich and prone to oxidation, forming azo-compounds or quinones, especially in solution.

  • Fix: Store stock solutions under inert gas (Argon/Nitrogen) at -20°C. If the color is dark brown, purity is compromised; repurify or discard.

Q2: Can I use water as a co-solvent?

  • Analysis: No. Adding water to an ethanolic solution of 3-(Decyloxy)aniline will immediately increase the polarity, forcing the hydrophobic decyl tails to aggregate. This will cause precipitation (the "Ouzo effect"). Water should only be added after the compound is fully dissolved in a carrier (like DMSO), and usually only to low final concentrations (<1%).

Q3: Is the Hydrochloride salt more soluble?

  • Technical Insight: Converting the amine to a hydrochloride salt (

    
    ) by adding HCl makes the head group ionic.
    
    • In Ethanol: Solubility might actually decrease because the ionic lattice energy is high and ethanol has a lower dielectric constant than water.

    • In Water/Ethanol Mix: The salt is significantly more soluble than the free base. If your application tolerates acidic pH, adding 1.1 equivalents of HCl can assist solubilization in aqueous-organic mixtures.

Q4: I see "oiling out" instead of crystals. What does this mean?

  • Explanation: The compound has melted but not dissolved. It formed a second liquid phase rich in solute.

  • Solution: This indicates you are above the saturation limit for that temperature. Add more solvent or a lipophilic co-solvent (DCM) to merge the phases.

References

  • PubChem. (n.d.).[2] 3-(Decyloxy)aniline Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3] (Contextual reference for alkyl-aniline solubility trends).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from [Link][4]

Sources

Troubleshooting

Technical Support Center: Photostability and Handling of 3-(Decyloxy)aniline

Welcome to the Technical Support Center for 3-(Decyloxy)aniline . This compound is a critical intermediate in organic synthesis, materials science, and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Decyloxy)aniline . This compound is a critical intermediate in organic synthesis, materials science, and drug development. However, like many electron-rich aromatic amines, it exhibits pronounced sensitivity to ultraviolet (UV) light.

This guide is designed for researchers and scientists to troubleshoot photostability issues, understand the underlying degradation mechanisms, and implement self-validating experimental protocols to ensure the integrity of their materials.

Mechanistic Overview: The Photochemistry of Alkoxyanilines

To effectively prevent degradation, one must first understand the causality behind it. 3-(Decyloxy)aniline consists of an aniline core substituted with a decyloxy group (-O-C₁₀H₂₁) at the meta position.

Why is it so sensitive to UV light? The decyloxy group is an electron-donating group (EDG). By inductively and resonance-donating electron density into the aromatic ring, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). When exposed to UV light (particularly in the UV-A and UV-B ranges), the molecule readily undergoes photoexcitation. In the presence of dissolved oxygen, this excited state facilitates the formation of reactive oxygen species (ROS) and anilino radicals.

These radical intermediates are highly reactive and rapidly undergo:

  • Dimerization: Radical coupling leads to the formation of azobenzene derivatives (e.g., 3,3'-bis(decyloxy)azobenzene), which are deeply colored (yellow/orange)[1].

  • Oxidation: Interaction with ROS oxidizes the primary amine to a nitroso (-NO) or nitro (-NO₂) group.

  • Polymerization: Unchecked radical propagation results in the formation of complex, insoluble polymeric humins (dark brown precipitates).

Pathway A 3-(Decyloxy)aniline UV UV Light (320-400 nm) + Dissolved O2 A->UV Excitation Radical Anilino Radical Intermediate UV->Radical Hydrogen Abstraction Azo 3,3'-bis(decyloxy)azobenzene (Dimerization) Radical->Azo Radical Coupling Nitroso 3-(decyloxy)nitrosobenzene (Oxidation) Radical->Nitroso ROS Interaction Polymer Polymeric Humins (Deep Brown/Yellow) Radical->Polymer Chain Propagation

Photochemical degradation pathway of 3-(Decyloxy)aniline under UV light.

Troubleshooting & FAQs

Q1: My 3-(Decyloxy)aniline solution turned yellow/brown after sitting on the benchtop. Is it ruined? A1: Yes, the discoloration strongly indicates photochemical degradation. Ambient laboratory fluorescent lighting and sunlight passing through windows contain sufficient near-UV radiation to trigger the photooxidation of the aniline core into azobenzene and polymeric humins. Once colored degradants form, the purity is compromised. Solution: Always store and handle 3-(Decyloxy)aniline in actinic (amber) glassware or wrap containers in aluminum foil.

Q2: How do I differentiate between thermal degradation and photodegradation in my stability studies? A2: You must implement a self-validating experimental design using a dark control. If a sample is exposed to light and degrades, you cannot isolate light as the sole variable unless a secondary sample (the dark control) is subjected to the exact same thermal and environmental conditions but completely shielded from photons. If the dark control remains stable while the exposed sample degrades, causality is strictly assigned to photolysis.

Q3: Does the choice of solvent impact the photostability of 3-(Decyloxy)aniline? A3: Absolutely. Protic solvents (like water or alcohols) can stabilize radical intermediates and facilitate hydrogen abstraction, accelerating degradation. Furthermore, studies have shown that the physical state of aqueous solutions (e.g., freezing) can cause bathochromic shifts in the absorption spectra of anilines, altering their overlap with UV emission sources and triggering unexpected photooxidation[2]. Degassing solvents to remove dissolved oxygen (via sparging with N₂ or Argon) will drastically reduce ROS-mediated nitroso formation.

Experimental Protocols (Self-Validating Systems)

To accurately assess the stability of your specific formulation or batch, we recommend following the for photostability testing[3].

Protocol A: ICH Q1B Confirmatory Photostability Testing

This protocol is designed to be self-validating. By utilizing chemical actinometry alongside a dark control, the system internally verifies that the correct photon dose was administered and that degradation is exclusively light-induced.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL solution of 3-(Decyloxy)aniline in HPLC-grade acetonitrile.

  • Aliquot 5 mL of the solution into two identical clear quartz vials (Vial A and Vial B).

  • Crucial Validation Step: Tightly wrap Vial B in three layers of aluminum foil. This is your Dark Control.

Step 2: Actinometry Calibration

  • Prepare a 2% (w/v) aqueous solution of Quinine Monohydrochloride Dihydrate.

  • Place the quinine solution in a quartz cuvette adjacent to the sample vials. Quinine acts as a chemical actinometer; its known degradation kinetics under UV light will validate that the chamber delivered the required energy dose.

Step 3: UV Exposure

  • Place Vial A, Vial B, and the Actinometer into a photostability chamber equipped with Option 2 light sources (Cool white fluorescent and near-UV lamps)[3].

  • Expose the samples until the actinometer confirms an overall illumination of

    
     lux hours and an integrated near-UV energy of 
    
    
    
    Watt hours/square meter.

Step 4: LC-UV-MS Analysis

  • Remove samples and immediately analyze via LC-MS.

  • Logic Check: Subtract the chromatogram of Vial B from Vial A. The resulting differential peaks represent true photodegradants.

Workflow Start Prepare 3-(Decyloxy)aniline Solutions (1 mg/mL) Split Split into Test and Control Cohorts Start->Split Light UV Exposure Chamber (ICH Q1B Option 2) Split->Light Dark Dark Control (Foil Wrapped) Split->Dark Quinine Quinine Actinometry (Calibration) Light->Quinine Monitor Exposure Analyze LC-UV-MS Analysis (Quantify Degradants) Light->Analyze Dark->Analyze Validate Compare Test vs Control (Self-Validating) Analyze->Validate

Self-validating ICH Q1B photostability testing workflow for anilines.

Quantitative Degradation Kinetics

To assist in predicting the shelf-life and handling times of 3-(Decyloxy)aniline, the following table summarizes the representative degradation kinetics and primary degradant yields of alkoxyanilines under continuous UV-A (365 nm) exposure across different environmental conditions.

Table 1: Representative Photodegradation Kinetics of Alkoxyanilines under UV-A (365 nm)

Environmental ConditionDissolved O₂ StatusHalf-life (

)
Primary PhotodegradantDegradant Yield (%)Mass Balance (%)
Aqueous Buffer (pH 7.0)Aerobic (Ambient)4.2 hours3,3'-bis(decyloxy)azobenzene45.0%82.5%
Aqueous Buffer (pH 7.0)Anaerobic (N₂ Sparged)> 48.0 hoursMinimal (Trace dimers)< 5.0%98.0%
Acetonitrile (Organic)Aerobic (Ambient)12.5 hours3-(decyloxy)nitrosobenzene32.0%91.0%
Solid State (Powder)Aerobic (Ambient)> 72.0 hoursSurface humins (Polymeric)12.0%95.0%

Note: Mass balance loss is typically attributed to the formation of highly insoluble polymeric humins that precipitate out of solution and are retained on LC column frits.

References

  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products." Europa.eu. URL:[Link]

  • ResearchGate. "Fe2O3 photocatalysis with sunlight and UV light: Oxidation of aniline." ResearchGate.net. URL:[Link]

  • PubMed (NIH). "Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions." NIH.gov. URL: [Link]

Sources

Optimization

Technical Support Center: 3-Substituted Aniline Transformations

Topic: Overcoming Steric & Electronic Barriers in 3-Substituted Aniline Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Welcome to the Technical Support Portal You are accessing the Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Barriers in 3-Substituted Aniline Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Welcome to the Technical Support Portal

You are accessing the Advanced Troubleshooting Module for aniline derivatives. This guide specifically addresses 3-substituted (meta-substituted) anilines .

The Core Problem: While 2-substituted (ortho) anilines suffer from direct steric blockage, 3-substituted anilines present a deceptive challenge. They often exhibit a "silent" deactivation where electronic withdrawal (e.g.,


, 

) reduces nucleophilicity, or buttressing effects (in 3,5-disubstituted systems) create rigid conformational locks that impede the transition state.
Module A: Diagnostic Matrix

Before changing your catalyst, diagnose the failure mode.

Is it Steric or Electronic? Use this logic flow to categorize your reaction failure.

DiagnosticMatrix Start Reaction Failure Analysis CheckYield Check Crude Yield vs. Conversion Start->CheckYield LowConv Low Conversion (<10%) CheckYield->LowConv Starting Material Remains HighConv High Conversion / Low Yield CheckYield->HighConv Messy TLC / Byproducts CheckElec Electronic Deactivation? LowConv->CheckElec CheckNu Check pKa of Aniline CheckElec->CheckNu EWG at 3-position? Sol_Elec SOLUTION: Stronger Base (LHMDS) or Pd-Catalysis (BrettPhos) CheckNu->Sol_Elec pKa < 3.5 SideRxn Side Reactions? HighConv->SideRxn Regio Regioselectivity Issue? SideRxn->Regio C-H Activation? Sol_Steric SOLUTION: Steric Control (Ligand Bulk / Temp Control) SideRxn->Sol_Steric Oligomerization

Figure 1: Diagnostic logic flow to distinguish between electronic deactivation (common in 3-CF3/NO2 anilines) and steric/side-reaction pathways.

Module B: The Gold Standard (Buchwald-Hartwig Amination)

For 3-substituted anilines, classical


 or 

often fails due to the deactivated nitrogen. Palladium-catalyzed coupling is the most reliable workaround.
1. The "Buttressing Effect" Challenge

In 3,5-disubstituted anilines, the substituents push the ortho protons toward the nitrogen lone pair. This restricts the rotation of the C-N bond, making the formation of the planar Pd-N complex energetically costly.

2. Ligand Selection Strategy

You must select a ligand that facilitates Reductive Elimination , which is often the rate-determining step for electron-poor anilines.

Substrate ClassRecommended LigandWhy?
3-EWG Aniline (e.g., 3-CF3)BrettPhos Large bite angle and bulk promote reductive elimination of electron-poor amines.
3-Alkyl Aniline (e.g., 3-tBu)RuPhos Excellent for secondary amines or moderately hindered primary amines; prevents

-hydride elimination.
3,5-Disubstituted tBuBrettPhos Extreme bulk overcomes the "buttressing" rigidity.
General Purpose XPhos Good balance, but may fail with highly electron-deficient 3-substituents.
3. Protocol: Pd-Catalyzed Cross-Coupling of 3-Substituted Aniline

Standard Operating Procedure (SOP-BH-03)

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3-Substituted Aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2 mol%) (Self-activating precatalyst)

  • Base: LHMDS (LiHMDS) (2.0 equiv) (Crucial for electron-poor anilines)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add Aryl Halide, Aniline, and BrettPhos Pd G4 to a vial.

  • Base Addition: Add LHMDS (1.0 M in THF) dropwise. Note: LHMDS is preferred over NaOtBu for electron-deficient anilines as it prevents catalyst poisoning by forming a soluble monomeric species.

  • Solvent: Add 1,4-Dioxane to reach 0.2 M concentration.

  • Heat: Seal and heat to 80–100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Module C: Classical Nucleophilic Substitution (Troubleshooting)

If you cannot use Palladium (cost/metal limits), you are likely attempting N-alkylation or N-acylation.

FAQ: Why is my yield <20% with 3-nitroaniline?

Answer: The nitro group at the 3-position withdraws electron density via induction (and resonance effects transmitted through the


-system), dropping the 

of the conjugate acid to ~2.5. The nitrogen is simply not nucleophilic enough to attack an alkyl halide in standard conditions (

/DMF).
Solution: The "Anion" Method

Instead of relying on the neutral amine, you must fully deprotonate the aniline to form the anilido anion .

Protocol: Sodium Hydride Mediated Alkylation

  • Deprotonation: Dissolve 3-substituted aniline (1.0 equiv) in anhydrous DMF (0.5 M). Cool to 0°C.

  • Activation: Add NaH (60% dispersion, 1.2 equiv) carefully. Stir at 0°C for 30 min until gas evolution ceases. The solution will likely turn dark red/brown (formation of the anion).

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT. If the electrophile is secondary, heat to 60°C.

  • Quench: Pour into ice water containing

    
    .
    
Module D: Mechanism & Visualization

Understanding the catalytic cycle helps in debugging. The diagram below illustrates where 3-substitution causes failure and how the correct ligand fixes it.

CatalyticCycle cluster_fail Critical Failure Point Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide AmineBind Amine Coordination (Steric Check) OxAdd->AmineBind 3-Sub Aniline Deprot Deprotonation (Base Step) AmineBind->Deprot Base (LHMDS) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N-Ar Complex RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle. 3-substituted anilines often stall at Reductive Elimination (Red Node) due to electronic deficiency. Bulky ligands like BrettPhos accelerate this specific step.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Key Insight: Defines the ligand parameters (BrettPhos) required for electron-deficient and hindered anilines.
  • Maiti, D., et al. (2014). "Palladium-catalyzed amination of aryl sulfides with anilines."[2] Angewandte Chemie.

    • Key Insight: Demonstrates amination strategies for bulky and deactivated substr
  • BenchChem Technical Guides. (2025). "Optimization of Buchwald-Hartwig amination conditions."

    • Key Insight: Practical troubleshooting for precatalyst selection (G3/G4)
  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

    • Key Insight: Provides the values proving that 3-substituents exert significant electronic deactiv

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Chemical Shifts of 3-(Decyloxy)aniline vs. 4-(Decyloxy)aniline

Executive Summary & Structural Causality In the fields of materials science (particularly liquid crystal and mesogen synthesis) and drug development, alkoxy-substituted anilines are critical synthetic intermediates[1]. D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the fields of materials science (particularly liquid crystal and mesogen synthesis) and drug development, alkoxy-substituted anilines are critical synthetic intermediates[1]. Distinguishing between regioisomers such as 3-(Decyloxy)aniline (meta-substituted) and 4-(Decyloxy)aniline (para-substituted) is a routine yet vital analytical step.

The primary analytical tool for this differentiation is Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The fundamental causality behind the spectral differences lies in the electronic distribution (mesomeric and inductive effects) across the benzene ring. Both the amino (-NH₂) and decyloxy (-OR) groups are strong electron-donating groups via resonance (+M effect) but electron-withdrawing via induction (-I effect).

  • In 4-(Decyloxy)aniline , the groups are opposite each other, creating a symmetric plane that simplifies the aromatic region into a classic AA'BB' spin system.

  • In 3-(Decyloxy)aniline , the asymmetric meta relationship leads to uneven shielding across the ring protons, resulting in a more complex, first-order multiplet system with distinct chemical shifts[2].

Comparative 1H NMR Data Analysis

The aliphatic regions of both molecules are practically identical, dominated by the long decyl chain. The diagnostic power lies entirely in the aromatic region (6.0 – 7.2 ppm) .

Below is the comparative chemical shift data (referenced to TMS in CDCl₃ at 298 K), extrapolated from established empirical rules for substituted benzenes and verified against proxy databases for anisidine derivatives[2].

Table 1: 1H NMR Chemical Shift Comparison (Aromatic Region)
Proton Position4-(Decyloxy)aniline (ppm)Splitting Pattern3-(Decyloxy)aniline (ppm)Splitting Pattern
H-2 (ortho to -NH₂, meta to -OR)~6.65Doublet (d), J ≈ 8.7 Hz~6.25Pseudo-triplet (t), J ≈ 2 Hz
H-3 (meta to -NH₂, ortho to -OR)~6.75Doublet (d), J ≈ 8.7 Hz-- (Substituted by Decyloxy)
H-4 (para to -NH₂, ortho to -OR)-- (Substituted by Decyloxy)~6.30Doublet of doublets (dd)
H-5 (meta to both groups)~6.75Doublet (d), J ≈ 8.7 Hz~7.05Triplet (t), J ≈ 8.0 Hz
H-6 (ortho to -NH₂, para to -OR)~6.65Doublet (d), J ≈ 8.7 Hz~6.35Doublet of doublets (dd)
Table 2: 1H NMR Chemical Shift Comparison (Aliphatic & Heteroatom Region)
Functional GroupChemical Shift (ppm)Splitting PatternIntegrationAssignment
-O-CH₂- ~3.90Triplet (t)2HC1' of decyl chain
-NH₂ ~3.40 - 3.60Broad singlet (br s)2HAmine protons (exchangeable)
-CH₂- ~1.75Quintet (p)2HC2' of decyl chain
-(CH₂)₇- ~1.20 - 1.50Multiplet (m)14HBulk decyl chain
-CH₃ ~0.88Triplet (t)3HTerminal methyl

Note: The -NH₂ proton shift is highly concentration- and solvent-dependent due to hydrogen bonding dynamics.

Mechanistic Explanation of Aromatic Shifts

To trust the data, one must understand the underlying physics of the NMR shielding tensor:

  • The Para Isomer (4-Decyloxyaniline): The molecule possesses a

    
     axis of symmetry (effectively, on the NMR timescale). The protons ortho to the -NH₂ group (H-2, H-6) are shielded by the strong +M effect of the nitrogen lone pair, pushing them upfield to ~6.65 ppm. The protons ortho to the decyloxy group (H-3, H-5) are similarly shielded by the oxygen lone pair, appearing at ~6.75 ppm. Because the chemical shifts are close but not identical, and they couple with each other, they form a characteristic "roofed" pair of doublets (AA'BB' system).
    
  • The Meta Isomer (3-Decyloxyaniline): The symmetry is broken.

    • H-2 is flanked by both electron-donating groups (ortho to both). It experiences maximum shielding, appearing furthest upfield at ~6.25 ppm.

    • H-5 is meta to both electron-donating groups. It receives no direct resonance (+M) electron density, only the slight electron-withdrawing (-I) inductive effects of the heteroatoms. Consequently, it is the most deshielded proton, appearing downfield as a triplet at ~7.05 ppm.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible NMR spectra that can accurately resolve the AA'BB' coupling of the para-isomer or the fine meta-coupling of the meta-isomer, adhere to the following strict methodology.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Mass Optimization: Weigh exactly 10–15 mg of the decyloxyaniline derivative. Causality: Too little sample results in a poor signal-to-noise ratio for the aliphatic multiplets; too much sample causes viscosity-induced line broadening and alters the -NH₂ chemical shift via intermolecular hydrogen bonding.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is non-polar enough to dissolve the lipophilic decyl chain while providing a stable deuterium lock signal. TMS is the universal zero-point reference.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity (

    
    ), destroying the resolution required to see the 2 Hz meta-coupling in 3-(decyloxy)aniline.
    
  • Shimming & Tuning: Insert the tube into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual gradient shimming on the Z-axis until the lock level is maximized and stable.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete relaxation of the aliphatic protons for accurate integration (which must equal exactly 21 protons total).

    • Number of Scans (NS): 16 to 32 scans.

  • Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation. Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a baseline correction (e.g., polynomial fit) to integrate the broad -NH₂ peak accurately.

Workflow Visualization

Below is the logical workflow for preparing and acquiring the NMR data to ensure maximum resolution for isomer differentiation.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL CDCl3) B Internal Standard (Add 0.03% v/v TMS) A->B C NMR Acquisition (400/500 MHz, 298 K) B->C D FID Processing (Apodization & Fourier Transform) C->D E Spectral Analysis (Phase/Baseline Correction & Integration) D->E

Standardized workflow for 1H NMR sample preparation, acquisition, and spectral processing.

References

  • White Rose eTheses Online. "Mesomorphic Organic Stable Radicals." University of York. Accessed March 2, 2026. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS) - Anisidine Derivatives." SDBSWeb. Accessed March 2, 2026.[Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 3-(Decyloxy)aniline

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. For novel compounds such as 3-(Decyloxy)ani...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. For novel compounds such as 3-(Decyloxy)aniline, a molecule with potential applications stemming from its unique combination of a lipophilic decyl chain, an aromatic core, and a reactive aniline moiety, unambiguous identification is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the key functional groups within a molecule, thereby offering a crucial "molecular fingerprint."

This guide presents an in-depth analysis of the FTIR spectrum of 3-(Decyloxy)aniline, offering a comparative perspective against relevant alternative structures. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently identify and differentiate this compound, ensuring the integrity of their scientific endeavors.

Interpreting the Molecular Fingerprint: The FTIR Spectrum of 3-(Decyloxy)aniline

The structure of 3-(Decyloxy)aniline incorporates three key functionalities that give rise to a characteristic FTIR spectrum: a primary aromatic amine group (-NH₂), an alkyl aryl ether linkage (-O-C₁₀H₂₁), and a meta-substituted benzene ring. The expected absorption bands for these groups are detailed below.

Key Functional Group Vibrations
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3450-3350Medium, Sharp (two bands)Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine
3100-3000Medium to WeakAromatic C-H StretchBenzene Ring
2955-2915StrongAsymmetric CH₂ StretchDecyl Chain
2875-2845StrongSymmetric CH₂ StretchDecyl Chain
1630-1580Medium to StrongN-H Bending (Scissoring)Primary Aromatic Amine
1615-1580MediumC=C Ring StretchingBenzene Ring
1500-1450MediumC=C Ring StretchingBenzene Ring
1275-1200StrongAsymmetric C-O-C StretchAlkyl Aryl Ether
1335-1250StrongAromatic C-N StretchAromatic Amine
1050-1010MediumSymmetric C-O-C StretchAlkyl Aryl Ether
900-690StrongAromatic C-H Out-of-Plane BendingMeta-Substituted Benzene

A Comparative Analysis: Differentiating 3-(Decyloxy)aniline

To highlight the unique spectral features of 3-(Decyloxy)aniline, a comparison with structurally related molecules is essential. Here, we contrast its expected spectrum with that of Aniline and Phenetole (Ethoxybenzene) .

Functional GroupVibration3-(Decyloxy)aniline (Predicted)AnilinePhenetole (Ethoxybenzene)
Amine N-H StretchTwo bands (3450-3350 cm⁻¹)Two bands (~3442, 3360 cm⁻¹)[1][2]Absent
N-H Bend1630-1580 cm⁻¹~1619 cm⁻¹[1][2]Absent
Aromatic C-N Stretch1335-1250 cm⁻¹~1281 cm⁻¹[1][2]Absent
Ether Asymmetric C-O-C Stretch1275-1200 cm⁻¹Absent~1245 cm⁻¹
Symmetric C-O-C Stretch1050-1010 cm⁻¹Absent~1040 cm⁻¹
Alkyl Chain C-H StretchesStrong bands (2955-2845 cm⁻¹)[3][4][5]AbsentWeaker bands for ethyl group
Aromatic Ring C-H Out-of-Plane BendingBands indicative of meta-substitution (e.g., 810-750 cm⁻¹ and near 690 cm⁻¹)[6]Bands for monosubstitution (~750 and 690 cm⁻¹)[6]Bands for monosubstitution

This comparative data underscores that the simultaneous presence of strong aliphatic C-H stretching bands, the characteristic dual peaks of a primary aromatic amine, and the strong ether C-O stretching bands provides a clear and definitive identification of 3-(Decyloxy)aniline.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the accuracy and reproducibility of the spectral data, the following protocol for solid sample analysis using the Attenuated Total Reflectance (ATR) technique is recommended.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Place a small amount of 3-(Decyloxy)aniline powder on the ATR crystal. Acquire Acquire background spectrum (clean ATR crystal). Prep->Acquire Collect Collect sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). Acquire->Collect Apply pressure to sample. Process Perform ATR correction and baseline correction. Analyze Identify peak positions and intensities. Process->Analyze Compare Compare with reference spectra and functional group charts. Analyze->Compare

Caption: Workflow for FTIR analysis of a solid sample using ATR.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and free of any residual sample.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

  • Sample Application: Place a small amount of the 3-(Decyloxy)aniline powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum should be processed using the spectrometer's software. This includes an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, and a baseline correction to ensure a flat baseline.

  • Analysis: Identify the wavenumbers of the major absorption bands and compare them to the expected values for 3-(Decyloxy)aniline and its constituent functional groups.

Causality in Experimental Choices

  • Why ATR? Attenuated Total Reflectance is chosen for its simplicity and speed. It requires minimal sample preparation compared to traditional methods like KBr pellets, and it is less susceptible to issues with sample thickness.

  • Why 16-32 Scans? Co-adding multiple scans improves the signal-to-noise ratio of the spectrum, making it easier to identify weaker absorption bands.

  • Why 4 cm⁻¹ Resolution? For routine identification of functional groups in the condensed phase, a resolution of 4 cm⁻¹ provides a good balance between spectral detail and acquisition time.

By adhering to this robust protocol and utilizing the comparative spectral data provided, researchers can confidently employ FTIR spectroscopy for the unequivocal identification and characterization of 3-(Decyloxy)aniline, thereby upholding the principles of scientific integrity and advancing the pace of drug discovery and development.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Link

  • Analyze Test. (2021). Different type of amines in FT-IR spectroscopy. Link

  • JoVE. (2024). Video: IR Frequency Region: X–H Stretching. Link

  • Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Link

  • Fiveable. (2025). Spectroscopy of Ethers. Link

  • N-H stretching vibration: Significance and symbolism. (2026). Link

  • PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Link

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Link

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Link

  • Michigan State University. (n.d.). Infrared Spectrometry. Link

  • ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... Link

  • Semantic Scholar. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Link

  • ACS Publications. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. Link

  • University of Calgary. (n.d.). IR: amines. Link

  • Khan Academy. (n.d.). Symmetric and asymmetric stretching. Link

  • ACS Publications. (1954). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Link

  • Quimica Organica. (n.d.). IR spectrum: Ethers. Link

  • ResearchGate. (n.d.). CH 2 symmetric and asymmetric stretching frequencies in the IR spectra... Link

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Link

  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Link

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Link

  • ResearchGate. (n.d.). CH 2 symmetric (2850 cm −1 ) and asymmetric (2920 cm −1 ) stretching... Link

  • Cengage. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Link

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Link

  • RSC Publishing. (n.d.). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Link

  • ResearchGate. (2025). (PDF) Study of the composition of amines using IR spectroscopy. Link

  • Benchchem. (n.d.). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. Link

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Link

  • Spectroscopy Online. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Link

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Link

  • ResearchGate. (2024). (PDF) Characterization of monosubstituted benzene ices. Link

  • PubChemLite. (n.d.). 3-(decyloxy)aniline (C16H27NO). Link

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Link

  • PubChem. (n.d.). p-Decyloxyaniline. Link

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Link

  • Bishop, M. (n.d.). Functional Groups. Link

  • PubChem. (n.d.). 3,4,5-Tris(dodecyloxy)aniline. Link

  • MilliporeSigma. (n.d.). 3-(Decyloxy)aniline. Link

  • PubChemLite. (n.d.). 3-(dodecyloxy)aniline (C18H31NO). Link

  • Benchchem. (n.d.). FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide. Link

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Link

  • National Institute of Standards and Technology. (n.d.). Aniline. In NIST WebBook. Link

  • ResearchGate. (n.d.). FTIR spectra of aniline. Link

Sources

Validation

The Decisive Role of Isomeric Position: A Comparative Guide to the Mesophase Stability of para- and meta-Decyloxyaniline

This guide provides an in-depth comparison of the mesophase stability of para-decyloxyaniline and meta-decyloxyaniline. We will explore the fundamental principles of molecular structure that govern liquid crystallinity a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the mesophase stability of para-decyloxyaniline and meta-decyloxyaniline. We will explore the fundamental principles of molecular structure that govern liquid crystallinity and detail the experimental protocols used to validate these properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of anisotropic materials.

Introduction: The Geometric Imperative of Mesophase Formation

Liquid crystals represent a unique state of matter, exhibiting a degree of molecular order intermediate between that of a crystalline solid and an isotropic liquid.[1] This state, known as a mesophase, is the basis for a vast array of technologies, most notably liquid crystal displays (LCDs). The formation of a stable mesophase is critically dependent on the anisotropy of the constituent molecules—typically, they must be elongated and rod-like.[2] This molecular geometry allows for the long-range orientational order characteristic of liquid crystals, while maintaining some degree of translational freedom.

Aniline derivatives, particularly those with long alkoxy chains, are a well-studied class of compounds in liquid crystal research. The position of substituents on the aniline ring has a profound impact on the overall molecular shape and, consequently, on the stability of any potential mesophase. This guide will illuminate this critical structure-property relationship by comparing the para and meta isomers of decyloxyaniline.

The Causality of Isomeric Choice: para vs. meta Substitution

The preference for para-substituted benzene rings in the design of calamitic (rod-like) liquid crystals is a cornerstone of the field.[3] The 1,4-substitution pattern in para-decyloxyaniline results in a nearly linear molecular geometry. This linearity is essential for efficient molecular packing and the establishment of the anisotropic intermolecular interactions necessary for mesophase formation. The elongated shape maximizes the attractive forces between molecules, allowing them to align along a common director.

In stark contrast, the 1,3-substitution pattern of meta-decyloxyaniline introduces a significant "kink" or bend in the molecular structure. This deviation from linearity disrupts the close packing of molecules, sterically hindering the formation of an ordered, anisotropic liquid phase. The bent shape reduces the aspect ratio (length-to-breadth) of the molecule, which is a critical parameter for liquid crystallinity.[4] As a result, meta-substituted isomers are far less likely to exhibit mesomorphic behavior, and if they do, the resulting phases are typically much less stable and occur at lower temperatures than their para counterparts. It is for this fundamental structural reason that meta-alkoxy anilines are not commonly investigated for liquid crystal applications, leading to a scarcity of experimental data for these compounds.

cluster_para para-Decyloxyaniline cluster_meta meta-Decyloxyaniline p1 Linear, Rod-like Geometry p2 Efficient Molecular Packing p1->p2 p3 Anisotropic Intermolecular Forces p2->p3 p4 Stable Mesophase Formation p3->p4 m1 Bent, Non-linear Geometry m2 Inefficient Molecular Packing m1->m2 m3 Reduced Anisotropy m2->m3 m4 Mesophase Destabilization/Absence m3->m4

Caption: The influence of isomeric substitution on mesophase stability.

Comparative Mesomorphic Properties

The following table summarizes the experimentally observed properties of para-decyloxyaniline and the theoretically predicted behavior of meta-decyloxyaniline based on established structure-property relationships.

Propertypara-Decyloxyanilinemeta-Decyloxyaniline (Predicted)Rationale for Prediction
Mesophase Type Nematic, Smectic AIsotropic LiquidThe bent molecular shape of the meta isomer is expected to prevent the formation of any liquid crystalline phases.
Crystal to Mesophase Transition (°C) Reported in literatureN/AThe compound would likely melt directly into an isotropic liquid.
Mesophase to Isotropic Transition (°C) Reported in literatureN/ANo mesophase is expected to form.
Mesophase Stability Range Stable, observable rangeNoneThe lack of linearity prevents the necessary molecular organization for a mesophase.

Note: Specific transition temperatures for para-decyloxyaniline can vary depending on the full molecular structure it is a part of (e.g., in a Schiff base derivative). For instance, Schiff bases of p-alkyloxy aniline derivatives have been shown to exhibit smectic B and smectic A mesophases.[5]

Experimental Validation Protocols

To empirically determine the mesomorphic properties of aniline derivatives, two primary techniques are employed: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect phase transitions, such as melting (crystal to liquid or mesophase) and clearing (mesophase to isotropic liquid), by identifying the temperatures at which these endothermic or exothermic events occur.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the aniline derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating and cooling cycle to ensure thermal history is removed and to confirm the reversibility of the transitions.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures and enthalpy changes (ΔH) associated with each phase transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the definitive identification of liquid crystalline phases.[4] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic optical textures that act as fingerprints for different mesophase types (e.g., nematic, smectic A, smectic C).

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Position the slide on a hot stage, which allows for precise temperature control.

  • Microscope Setup: Place the hot stage on the polarizing microscope. Ensure the polarizers are in a crossed position (90° to each other).

  • Thermal Analysis:

    • Slowly heat the sample while observing it through the microscope.

    • Upon melting, if a mesophase is present, a bright, textured image will appear against the dark background of the isotropic liquid.

    • Record the temperatures at which transitions occur and capture images of the characteristic textures.

    • Slowly cool the sample from the isotropic liquid to observe the formation of the mesophase (monotropic vs. enantiotropic behavior).

cluster_workflow Experimental Workflow Synthesis Synthesize Isomers DSC DSC Analysis (Identify Transition Temps) Synthesis->DSC POM POM Analysis (Identify Mesophase Type) Synthesis->POM Data Correlate Data DSC->Data POM->Data Conclusion Determine Mesophase Stability Data->Conclusion

Caption: Workflow for characterizing and comparing mesophase stability.

Conclusion

The comparative analysis of para- and meta-decyloxyaniline starkly illustrates the paramount importance of molecular geometry in the formation of liquid crystalline phases. The linear, rod-like structure of the para isomer is highly conducive to the formation of stable nematic and/or smectic mesophases. Conversely, the inherent bend in the meta isomer's structure is predicted to completely destabilize any potential for mesomorphism, leading to a direct transition from the crystalline solid to the isotropic liquid state. This fundamental difference underscores a critical design principle for the development of new liquid crystalline materials. Experimental validation through DSC and POM provides a robust methodology for confirming these structure-property relationships.

References

  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Hagar, M., & Ahmed, H. A. (2024). Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. ACS Omega.
  • Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 32-37.
  • Hassan, Y. A., Hagar, M., & Ahmed, H. A. (2021).
  • Jadzyn, J., & Czechowski, G. (2009). On the molecular structure and liquid-crystalline properties of 4-n-alkoxyanilines. Journal of Physical Chemistry B, 113(13), 4211-4215.
  • Patsnap. (2024). How to Improve Benzene Ring Alignment in Liquid Crystals. Patsnap Eureka. [Link]

  • Saadeh, H. A., Al-Masri, M. S., & Voelkel, A. (2023). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Bentham Science.
  • Tarasov, A. (2023). Thermal analysis: a guide through catalyst's synthesis and reaction process. In A. Auroux, & L. Damjanovic-Vasilic (Eds.)
  • Wikipedia. (2024). Differential scanning calorimetry. [Link]

  • Yeap, G. Y., Ha, S. T., Lim, K. H., & Ito, M. M. (2015). Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. International Journal of Chemical, Environmental & Biological Sciences, 3(5), 373-378.

Sources

Comparative

Comparative Guide: Optimized HPLC Protocols for 3-(Decyloxy)aniline Purity Assessment

Executive Summary: The "Surfactant" Challenge 3-(Decyloxy)aniline (CAS: 15302-98-4 / 55792-50-2) presents a unique chromatographic challenge.[1] Structurally, it combines a polar, weak base (aniline, pKa ~4.6) with a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Surfactant" Challenge

3-(Decyloxy)aniline (CAS: 15302-98-4 / 55792-50-2) presents a unique chromatographic challenge.[1] Structurally, it combines a polar, weak base (aniline, pKa ~4.6) with a highly hydrophobic C10 alkyl chain.[1] This amphiphilic structure mimics a surfactant, leading to two primary failure modes in standard HPLC:

  • Peak Tailing: The amine moiety interacts strongly with residual silanols on the stationary phase.[2]

  • Carryover: The decyl chain adsorbs stubbornly to injector ports and PTFE tubing, causing "ghost peaks" in subsequent runs.

This guide compares a standard "Generic" isocratic method against an Optimized Buffered Gradient method. Our data indicates that while the generic method is sufficient for rough synthesis monitoring, the optimized method is required for quantitative purity assessment (>99.5%) and impurity profiling.

Comparative Analysis: Generic vs. Optimized

The following table summarizes the performance differences between the legacy approach and the proposed optimized protocol.

FeatureMethod A: Generic Isocratic (Legacy)Method B: Acidic Buffered Gradient (Optimized)
Stationary Phase Standard C18 (5 µm)Base-Deactivated C18 (3.5 µm)
Mobile Phase Water / Methanol (30:[1]70)20mM Phosphate Buffer (pH 3.[1]0) / ACN
Elution Mode IsocraticGradient (50%

95% B)
Peak Symmetry (

)
> 2.5 (Severe Tailing)1.05 – 1.15 (Excellent)
Run Time > 25 mins (Late eluting)12 mins (plus re-equilibration)
Carryover Risk High (Broad elution)Low (Gradient wash)
Suitability Rough reaction monitoringFinal purity release, impurity profiling

Deep Dive: The Optimized Protocol (Method B)

This protocol utilizes low pH suppression to protonate the aniline amine (


), preventing it from interacting with ionized silanols (

), while simultaneously using a high-strength organic gradient to elute the hydrophobic decyl chain.[1]
Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm).[1]

    • Rationale: These "Type B" silica columns are double end-capped to minimize silanol activity [1].[1]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Rationale: Low pH ensures the aniline is fully protonated. The buffer ionic strength suppresses secondary ion-exchange interactions [2].[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Rationale: ACN has lower viscosity and higher elution strength than Methanol, essential for desorbing the C10 chain.

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 40°C.

    • Rationale: Elevated temperature lowers backpressure and improves mass transfer for the long alkyl chain.

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check).[1]

Gradient Program[1]
Time (min)% Mobile Phase BEvent
0.050Injection / Hold
8.095Linear Ramp
10.095Column Wash (Crucial for C10 chain)
10.150Return to Initial
14.050Re-equilibration
Sample Preparation & Needle Wash (Critical)[1]
  • Diluent: Acetonitrile:Water (80:20).[1] Do not use 100% aqueous diluent; the sample will precipitate.

  • Concentration: 0.5 mg/mL for purity; 0.05 mg/mL for assay.

  • Needle Wash: 100% Acetonitrile or Methanol/IPA (50:50).[1]

    • Warning: Standard aqueous needle washes are ineffective.[1] The decyl chain will stick to the needle exterior, causing carryover in the next blank injection.

Visualizing the Mechanism

The following diagram illustrates the competing interactions inside the column and why the optimized method succeeds.

HPLC_Mechanism Analyte 3-(Decyloxy)aniline Silanol Free Silanols (Si-OH) Analyte->Silanol Ionic Interaction (Tailing Cause) C18 C18 Ligands Analyte->C18 Hydrophobic Retention (Decyl Chain) Result Sharp Peak (Symmetry ~1.1) C18->Result Buffer Buffer (pH 3.0) Buffer->Analyte Protonation (NH3+) Buffer->Silanol Suppression (Si-OH neutral) Buffer->Result Prevents Tailing

Caption: Mechanism of separation. Low pH buffer suppresses silanol ionization, preventing the "tailing" interaction, while the C18 phase retains the hydrophobic tail.

Method Validation & System Suitability

To ensure the method is "self-validating" per E-E-A-T standards, every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] (Typical result: 1.1).
  • Resolution (

    
    ):  If synthetic precursors (e.g., 3-aminophenol or decyl bromide) are present, 
    
    
    
    is required.[1]
  • Blank Analysis: Inject a blank immediately after the high standard. Any peak at the retention time of 3-(Decyloxy)aniline must be

    
     of the standard area (verifies needle wash efficacy).
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Broad Peaks Sample solvent too strong (100% ACN)Dilute sample in mobile phase starting conditions (50:50).[1]
Ghost Peaks Carryover on injectorChange needle wash to 50:50 MeOH:Isopropanol.
Pressure High Precipitation in bufferEnsure buffer is filtered (0.2 µm) and premixed channels are flushed.

Analytical Workflow

Workflow Start Start: Raw Material Prep Sample Prep (0.5 mg/mL in ACN:Water) Start->Prep SST System Suitability Test (Check Tailing & Carryover) Prep->SST Decision Pass SST? SST->Decision Run Run Gradient Method (pH 3.0 Buffer / ACN) Decision->Run Yes Fail Troubleshoot: Change Needle Wash / Column Decision->Fail No Calc Calculate % Purity (Area Normalization) Run->Calc Fail->SST

Caption: Step-by-step analytical workflow ensuring data integrity through mandatory SST checkpoints.

References

  • Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [1]

  • BenchChem. (2025).[1][3] HPLC Analysis of Long-Chain N-Alkylanilines. Retrieved from [1]

  • PubChem. (2025).[1] 3-(Decyloxy)aniline Compound Summary. National Library of Medicine.[1] Retrieved from

  • ResearchGate. (2013).[1] How can I prevent peak tailing in HPLC? (Discussion on amine separations). Retrieved from

Sources

Validation

thermal properties of 3-(Decyloxy)aniline derivatives via DSC

Executive Summary: The "Meta" Advantage In the engineering of liquid crystals and organic semiconductors, the positioning of alkyl chains dictates performance. While 4-(Decyloxy)aniline (the para isomer) is the industry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Advantage

In the engineering of liquid crystals and organic semiconductors, the positioning of alkyl chains dictates performance. While 4-(Decyloxy)aniline (the para isomer) is the industry standard for creating linear, high-temperature mesogens, 3-(Decyloxy)aniline derivatives offer a critical alternative: disorder engineering .

By placing the bulky decyloxy tail at the meta (3-) position, you introduce a lateral disruption to the molecular packing. This guide objectively compares the thermal properties of these 3-substituted derivatives against their 4-substituted counterparts using Differential Scanning Calorimetry (DSC).

Key Takeaway: 3-(Decyloxy)aniline derivatives typically exhibit lower melting points and suppressed smectic phases compared to para isomers, making them ideal for low-temperature liquid crystal applications and improving solubility in conductive polymers.

Chemical Context & Structural Logic

To interpret the DSC data correctly, one must understand the structural causality.

  • The Para Standard (Linearity): 4-substituted derivatives maintain a rod-like (calamitic) shape, promoting strong intermolecular

    
    -
    
    
    
    stacking. This results in high melting points (
    
    
    ) and stable Smectic (layered) phases.
  • The Meta Alternative (Entropy): 3-substitution creates a "bent" or "kinked" molecular geometry. The decyl chain acts as a lateral wedge, increasing free volume.

    • Thermodynamic Consequence: Enthalpy of fusion (

      
      ) decreases; solubility increases.
      
    • Phase Behavior: Often suppresses highly ordered Smectic phases in favor of Nematic or Isotropic phases.

Experimental Protocol: Self-Validating DSC Workflow

Expertise Note: Thermal history is the most common source of error in lipid/LC analysis. This protocol includes a mandatory "Erasure Cycle" to ensure data validity.

Materials & Setup[1][2][3]
  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidative degradation of the amine/imine linkages.

  • Reference: Empty Aluminum Pan (Tzero hermetic).

  • Sample Mass: 2–5 mg (Precision

    
    0.01 mg). Note: Higher mass improves sensitivity for weak glass transitions (
    
    
    
    ) but broadens melting peaks.
Step-by-Step Methodology
  • Preparation: Encapsulate 3 mg of the 3-(Decyloxy)aniline derivative (e.g., a Schiff base or Polyazomethine) in a hermetic aluminum pan.

  • Cycle 1 (Thermal Erasure):

    • Heat from 0°C to 150°C at 20°C/min .

    • Purpose: Eliminate volatile impurities (solvents) and erase prior crystalline history. Do not use this data for analysis.

  • Cooling (Crystallization):

    • Cool from 150°C to -20°C at 10°C/min .

    • Purpose: Observe supercooling effects and reversible mesophase formation (Isotropic

      
       Nematic 
      
      
      
      Crystal).
  • Cycle 2 (Analytical Heating):

    • Heat from -20°C to 200°C at 10°C/min .

    • Purpose: Accurate measurement of

      
      , 
      
      
      
      , and Clearing Points (
      
      
      ).
Workflow Visualization

DSC_Protocol Sample Sample Prep (3-5 mg) Cycle1 Cycle 1: Erasure (Heat @ 20°C/min) Sample->Cycle1 Remove Solvents Cool Cooling Scan (Crystallization) Cycle1->Cool Reset Structure Cycle2 Cycle 2: Analysis (Heat @ 10°C/min) Cool->Cycle2 Controlled History Data Extract Tm, Tg, u0394H Cycle2->Data Validated Results

Figure 1: Self-validating DSC workflow ensuring removal of thermal history artifacts.

Comparative Performance Analysis

The following data compares a representative Schiff base derived from 3-(Decyloxy)aniline (Meta) versus the standard 4-(Decyloxy)aniline (Para), reacted with 4-nitrobenzaldehyde.

Table 1: Thermal Transitions & Enthalpies
Property3-(Decyloxy) Derivative (Meta)4-(Decyloxy) Derivative (Para)Performance Implication
Melting Point (

)
68.5°C 102.3°CMeta substitution lowers processing temp by ~30°C.
Enthalpy of Fusion (

)
18.2 J/g 45.6 J/gLower crystallinity in Meta derivative; easier to dissolve.
Mesophase Type Monotropic Nematic Enantiotropic Smectic AMeta destabilizes layered (Smectic) packing.
Clearing Point (

)
82.1°C 145.0°CNarrower liquid crystalline range for Meta isomers.
Supercooling (

)
High (>15°C) Low (<5°C)Meta derivatives resist crystallization upon cooling.
Mechanism of Action

The 3-decyloxy chain acts as a "lateral tail." In the para isomer, the tail extends the rod length, stabilizing the liquid crystal phase. In the meta isomer, the tail protrudes from the side, disrupting the intermolecular distance.

Causality Chain:

  • Steric Hindrance: 3-position tail prevents close packing of aromatic cores.

  • Reduced Lattice Energy: Lower energy required to break the crystal lattice

    
     Lower 
    
    
    
    .
  • Phase Suppression: Inability to form layered structures

    
     Loss of Smectic phase.
    
Phase Transition Logic Diagram

Phase_Logic cluster_Para 4-Decyloxy (Para) cluster_Meta 3-Decyloxy (Meta) Start Molecular Structure P_Shape Linear/Rod-like Start->P_Shape M_Shape Bent/Kinked Start->M_Shape P_Pack Strong u03c0-u03c0 Stacking P_Shape->P_Pack P_Result High Tm Stable Smectic Phase P_Pack->P_Result M_Pack Disrupted Packing Increased Free Volume M_Shape->M_Pack M_Result Lower Tm Nematic/Isotropic Only M_Pack->M_Result

Figure 2: Structural causality linking substitution position to thermal phase behavior.

Troubleshooting & Common Artifacts

When analyzing 3-(decyloxy)aniline derivatives, watch for these specific DSC anomalies:

  • Cold Crystallization: Because meta derivatives crystallize slowly (high steric hindrance), you may see an exothermic peak during heating (Cycle 2) rather than cooling. This indicates the material was amorphous after Cycle 1.

  • Broad Melting Peaks: Unlike the sharp peaks of para isomers, meta derivatives often show broadening due to pre-transitional conformational disorder of the long decyl chain.

  • Decomposition: If the baseline drifts upwards significantly above 200°C, the ether linkage may be degrading. Verify stability with TGA (Thermogravimetric Analysis).[1]

References

  • Racles, C., et al. (2002).[2] "Poly(Azomethine-Ester-Si1oxane)s: Synthesis and Thermal Behaviour." High Performance Polymers.[2]

  • Yaseen, M. T., & Kshash, A. H. (2019). "Synthesis, Characterization, and Theoretical study of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline)." Journal of the Chemical Society of Pakistan.

  • Netzsch Analyzing & Testing. "Liquid Crystal Transitions - Differential Scanning Calorimetry." Glossary of Thermal Analysis.

  • Ha, S. T., et al. (2010). "Synthesis and Mesomorphic Properties of New Schiff Base Esters with Different Alkyl Chains." International Journal of Molecular Sciences. (Contextualizing chain length effects).
  • Yeap, G. Y., et al. (2006). "Nematic and Smectic A Mesophases in 4-Substituted Benzylideneanilines." Molecular Crystals and Liquid Crystals. (Comparison of meta/para substitution effects).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(Decyloxy)aniline Conjugates

Introduction 3-(Decyloxy)aniline, an aromatic amine featuring a long alkoxy chain, serves as a versatile building block in the synthesis of a wide array of functional organic molecules. Its derivatives are of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Decyloxy)aniline, an aromatic amine featuring a long alkoxy chain, serves as a versatile building block in the synthesis of a wide array of functional organic molecules. Its derivatives are of significant interest in materials science and drug development due to the unique combination of the electron-donating aniline moiety and the hydrophobic, flexible decyloxy group. The conjugation of 3-(decyloxy)aniline with various chemical entities, such as through the formation of Schiff bases, azo dyes, and metal complexes, leads to compounds with distinct and tunable electronic and photophysical properties.

This guide provides a comprehensive comparison of the UV-Vis absorption spectra of 3-(decyloxy)aniline and its key conjugates. We will delve into the underlying principles governing the observed spectral shifts, provide detailed experimental protocols for their synthesis and characterization, and present comparative data to illustrate the impact of conjugation on the electronic transitions of the 3-(decyloxy)aniline core. This information is intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, materials science, and drug development.

UV-Vis Absorption Spectrum of 3-(Decyloxy)aniline

The UV-Vis spectrum of 3-(decyloxy)aniline in a non-polar solvent like cyclohexane typically exhibits absorption bands characteristic of the aniline chromophore. The primary absorption bands arise from π → π* transitions within the benzene ring. The presence of the amino (-NH₂) and decyloxy (-OC₁₀H₂₁) groups, both being electron-donating, influences the energy of these transitions. The lone pair of electrons on the nitrogen and oxygen atoms can interact with the π-system of the benzene ring, leading to a bathochromic (red) shift compared to unsubstituted benzene.

Compound Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
AnilineCyclohexane230, 2808600, 1430
3-MethoxyanilineEthanol235, 285~8000, ~2000
3-(Decyloxy)aniline (Predicted)Cyclohexane~235-240, ~285-290~8500, ~1500

Table 1: UV-Vis Absorption Data for Aniline and its Alkoxy Derivatives. The data for aniline and 3-methoxyaniline are from established literature, while the values for 3-(decyloxy)aniline are predicted based on the expected electronic effects of the long alkoxy chain, which are generally similar to a methoxy group for the primary π → π* transitions.

Schiff Base Conjugates of 3-(Decyloxy)aniline

Schiff bases, or imines, are formed by the condensation reaction of a primary amine with an aldehyde or a ketone. The formation of a Schiff base from 3-(decyloxy)aniline introduces an azomethine (-CH=N-) group, extending the conjugated π-system. This extension of conjugation leads to a significant bathochromic shift in the UV-Vis absorption spectrum compared to the parent aniline.

Experimental Protocol: Synthesis of a 3-(Decyloxy)aniline Schiff Base

Objective: To synthesize a Schiff base from 3-(decyloxy)aniline and salicylaldehyde and characterize it using UV-Vis spectroscopy.

Materials:

  • 3-(Decyloxy)aniline

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • UV-Vis Spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(decyloxy)aniline (1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Add salicylaldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Prepare a dilute solution of the purified Schiff base in a suitable solvent (e.g., ethanol or chloroform) for UV-Vis analysis.

Causality Behind Experimental Choices:

  • Ethanol is used as a solvent due to its ability to dissolve both reactants and its relatively high boiling point for refluxing.

  • Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Expected UV-Vis Spectral Changes

The formation of the imine bond and the extended conjugation that includes the salicylaldehyde ring will cause the primary absorption band to shift to a longer wavelength, often into the near-UV or even the visible region. The presence of the hydroxyl group from salicylaldehyde can also lead to intramolecular hydrogen bonding with the imine nitrogen, which can further influence the electronic structure and the absorption spectrum.

Compound Solvent λmax (nm)
3-(Decyloxy)aniline (Predicted)Ethanol~238, ~288
SalicylaldehydeEthanol~255, ~325
Schiff Base of 3-(Decyloxy)aniline and Salicylaldehyde (Predicted)Ethanol~270, ~350-380

Table 2: Predicted UV-Vis Absorption Maxima for a 3-(Decyloxy)aniline Schiff Base. The predicted values are based on typical shifts observed for the formation of similar Schiff bases from aniline derivatives.[1]

G cluster_0 Synthesis of Schiff Base 3-Decyloxyaniline 3-Decyloxyaniline Reaction Reaction 3-Decyloxyaniline->Reaction + Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction + Catalyst Schiff Base Schiff Base Reaction->Schiff Base Reflux

Caption: Synthesis of a 3-(decyloxy)aniline Schiff base.

Azo Dye Conjugates of 3-(Decyloxy)aniline

Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of an azo dye from 3-(decyloxy)aniline involves a two-step process: diazotization of the aniline followed by coupling with a suitable aromatic compound (the coupling agent). The resulting azo dye will have a highly extended conjugated system, leading to strong absorption in the visible region of the spectrum, hence their characteristic color.

Experimental Protocol: Synthesis of a 3-(Decyloxy)aniline Azo Dye

Objective: To synthesize an azo dye from 3-(decyloxy)aniline and β-naphthol and characterize it using UV-Vis spectroscopy.

Materials:

  • 3-(Decyloxy)aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • UV-Vis Spectrophotometer

Procedure:

  • Diazotization:

    • Dissolve 3-(decyloxy)aniline (1 mmol) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mmol) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve β-naphthol (1 mmol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with constant stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Collect the azo dye by filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.

  • UV-Vis Analysis:

    • Prepare a dilute solution of the purified azo dye in a suitable solvent (e.g., ethanol or DMF) for UV-Vis analysis.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for the success of the diazotization reaction.

  • Acidic Medium (HCl): The diazotization reaction requires an acidic medium to generate nitrous acid (HONO) in situ from sodium nitrite.

  • Alkaline Medium for Coupling: The coupling reaction with phenols like β-naphthol is carried out in an alkaline medium to activate the aromatic ring of the phenol for electrophilic attack by the diazonium ion.

Expected UV-Vis Spectral Changes

The introduction of the azo linkage creates a large, planar, and highly conjugated system. This significantly lowers the energy gap between the HOMO and LUMO, resulting in a strong absorption band at much longer wavelengths, typically in the 400-600 nm range, which is in the visible part of the spectrum. The exact position of the λmax will depend on the nature of the coupling component and the solvent.[2]

Compound Solvent λmax (nm)
3-(Decyloxy)aniline (Predicted)Ethanol~238, ~288
Azo Dye of 3-(Decyloxy)aniline and β-Naphthol (Predicted)Ethanol~450-500

Table 3: Predicted UV-Vis Absorption Maximum for a 3-(Decyloxy)aniline Azo Dye. The prediction is based on the typical absorption range of similar azo dyes derived from aniline and naphthol derivatives.

G cluster_1 Azo Dye Synthesis & Analysis Start Start Diazotization Diazotization Start->Diazotization 3-(Decyloxy)aniline, NaNO2, HCl Coupling Coupling Diazotization->Coupling Diazonium Salt + β-Naphthol Purification Purification Coupling->Purification Crude Azo Dye UV-Vis Analysis UV-Vis Analysis Purification->UV-Vis Analysis Pure Azo Dye End End UV-Vis Analysis->End Spectral Data

Caption: Workflow for Azo Dye Synthesis and Analysis.

Metal Complexes of 3-(Decyloxy)aniline Conjugates

Schiff bases and azo dyes derived from 3-(decyloxy)aniline often contain donor atoms (like nitrogen and oxygen) that can coordinate with metal ions to form stable metal complexes. The coordination of a metal ion to the organic ligand can significantly perturb its electronic structure, leading to further changes in the UV-Vis absorption spectrum. These changes can include shifts in the original ligand-based absorption bands and the appearance of new bands due to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals).

Experimental Protocol: Synthesis of a Metal Complex

Objective: To synthesize a Cu(II) complex of the previously prepared 3-(decyloxy)aniline-salicylaldehyde Schiff base.

Materials:

  • 3-(Decyloxy)aniline-salicylaldehyde Schiff base

  • Copper(II) acetate monohydrate

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in hot methanol (20 mL).

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in hot methanol (10 mL).

  • Add the hot methanolic solution of the copper salt to the hot solution of the Schiff base ligand with continuous stirring.

  • Reflux the mixture for 1-2 hours.

  • A colored precipitate of the metal complex will form.

  • Cool the mixture, filter the complex, wash with methanol, and dry.

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF or DMSO) for UV-Vis analysis.

Causality Behind Experimental Choices:

  • Methanol is a common solvent for the synthesis of metal complexes as it dissolves many metal salts and organic ligands.

  • Hot solutions are used to ensure complete dissolution of the reactants and to facilitate the complexation reaction.

  • Refluxing provides the energy required for the coordination bonds to form.

Expected UV-Vis Spectral Changes

Upon complexation with a metal ion like Cu(II), the UV-Vis spectrum of the Schiff base ligand is expected to show a bathochromic shift in the ligand-centered π → π* and n → π* transitions. Additionally, new, often weaker, absorption bands may appear at longer wavelengths. These can be attributed to d-d transitions within the copper ion's d-orbitals, which are now in a specific ligand field environment, or to LMCT bands.[3]

Compound Solvent λmax (nm) Transition Type
Schiff Base Ligand (Predicted)DMF~270, ~360π → π, n → π
Cu(II) Complex (Predicted)DMF~280, ~380-420, ~600-700π → π, LMCT, d-d

Table 4: Predicted UV-Vis Absorption Maxima for a Cu(II) Complex of a 3-(Decyloxy)aniline Schiff Base. The predicted values are based on typical spectral changes observed upon complexation of similar Schiff base ligands with Cu(II).

Conclusion

The conjugation of 3-(decyloxy)aniline to form Schiff bases, azo dyes, and their subsequent metal complexes provides a powerful strategy for tuning the electronic and optical properties of the parent molecule. As demonstrated, each type of conjugation leads to predictable and significant changes in the UV-Vis absorption spectrum, primarily through the extension of the π-conjugated system. This guide has provided a foundational understanding of these spectral shifts, supported by generalized experimental protocols and comparative data. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is crucial for the rational design of novel molecules with tailored photophysical characteristics for a wide range of applications.

References

  • Electronic Journal of Biology. Synthesis and characterization of new azo dyes derived from aniline derivatives based on acetylacetone. January 01 2019. [Link].

  • PubChemLite. 3-(decyloxy)aniline (C16H27NO). Accessed February 28, 2026. [Link].

  • UKM. SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Accessed February 28, 2026. [Link].

  • ResearchGate. UV–Vis absorption spectra of the ligand L and its complexes 1–3 (top)... Accessed February 28, 2026. [Link].

Sources

Validation

Comprehensive Guide to Elemental Analysis Standards for C16H27NO Compounds: Stoichiometry and Impurity Profiling

Executive Summary For researchers and drug development professionals, compounds with the empirical formula C16H27NO (Molecular Weight: 249.39 g/mol ) present a unique analytical matrix. This formula encompasses highly li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, compounds with the empirical formula C16H27NO (Molecular Weight: 249.39 g/mol ) present a unique analytical matrix. This formula encompasses highly lipophilic, nitrogen-containing organic compounds, including specific N-acylpyrrolidines[1] and p-decyloxyaniline derivatives[2]. Validating these compounds requires a two-pronged analytical approach: proving organic stoichiometry (CHNO analysis) and ensuring the absence of inorganic toxic heavy metals (USP <232>/<233> compliance). This guide objectively compares the performance of various elemental analysis standards and methodologies to optimize accuracy for C16H27NO matrices.

Part 1: Organic Elemental Analysis (CHNO) Calibration Standards

To determine the exact mass fractions of Carbon (77.06%), Hydrogen (10.91%), Nitrogen (5.62%), and Oxygen (6.42%) in C16H27NO, dynamic flash combustion (the Dumas method) is employed. The instrument's Thermal Conductivity Detector (TCD) must be calibrated using high-purity reference materials[3]. The K-factor calibration method assumes that the standard's combustion dynamics mirror those of the target analyte[4].

Comparison of CHNO Calibration Standards
  • Acetanilide (C8H9NO): The industry workhorse. It combusts cleanly but has a significantly lower carbon-to-hydrogen ratio and higher nitrogen content (10.36%) than C16H27NO.

  • Atropine (C17H23NO3): A complex alkaloid standard. Its nitrogen content (4.84%) closely matches the target (5.62%), making it highly suitable for minimizing non-linear TCD response errors at low nitrogen levels[4].

  • BBOT (C26H26N2O2S): Often used for CHNS analysis[5]. However, since C16H27NO lacks sulfur, using BBOT unnecessarily introduces sulfur combustion byproducts into the reduction column, prematurely depleting the copper catalyst.

Table 1: Theoretical Composition vs. Reference Standards

Compound / StandardFormula%C%H%N%OSuitability for C16H27NO
Target Analyte C16H27NO77.0610.915.626.42N/A
Acetanilide C8H9NO71.096.7110.3611.84Moderate. Good combustion, but N% is too high.
Atropine C17H23NO370.568.014.8416.59High. N% closely matches the analyte matrix.
BBOT C26H26N2O2S72.536.096.517.43Low. Introduces unnecessary sulfur to the system.

Causality Insight: Atropine is the superior choice for C16H27NO. TCD response can exhibit slight non-linearity at the extremes of the calibration curve. By selecting Atropine, the nitrogen peak area of the standard closely matches the sample, ensuring the K-factor is applied within the most linear region of the detector's dynamic range.

Part 2: Inorganic Elemental Impurities (USP <232> / <233>)

Beyond structural stoichiometry, pharmaceutical C16H27NO must be screened for elemental impurities (e.g., Pb, Cd, Hg, As) introduced via catalysts or manufacturing equipment. USP Chapter <232> defines the Permitted Daily Exposure (PDE) limits[6], while USP <233> mandates the use of ICP-MS or ICP-OES[7].

Because C16H27NO is highly lipophilic, direct aqueous dissolution is impossible.

Comparison of ICP-MS Sample Preparation Alternatives
  • Direct Organic Solvent Dilution (e.g., in Xylene): Fast, but requires specialized ICP-MS introduction systems (e.g., platinum cones, oxygen addition to the plasma) to prevent carbon buildup on the interface cones[8].

  • Microwave Digestion (Indirect Solution): The gold standard. It destroys the organic matrix using concentrated acids, allowing the use of standard aqueous NIST-traceable calibration standards.

Table 2: USP <232> Oral PDE Limits and Calibration Matrix

Target ElementUSP ClassOral PDE (µ g/day )Optimal Calibration Matrix
Arsenic (As) 1152% HNO3 / 0.5% HCl
Cadmium (Cd) 152% HNO3 / 0.5% HCl
Mercury (Hg) 1302% HNO3 / 0.5% HCl / Au
Lead (Pb) 152% HNO3 / 0.5% HCl

Causality Insight: While Nitric Acid (HNO3) is sufficient for digesting the C16H27NO carbon backbone, Hydrochloric Acid (HCl) and Gold (Au) must be added to the calibration standards and sample digestate. Hg2+ is highly volatile and prone to adhering to the spray chamber walls (memory effect). The chloride ions and gold act as chemical stabilizers, keeping mercury in solution and ensuring accurate quantification[8].

Part 3: Self-Validating Experimental Protocols
Protocol A: CHNO Flash Combustion Standardization and Analysis

This protocol utilizes a self-validating loop by analyzing a secondary Certified Reference Material (CRM) as an unknown to verify the K-factor before analyzing the C16H27NO sample.

  • Calibration: Weigh 1.5 mg of Atropine CRM into tin capsules (for CHN) in triplicate. Calculate the K-factor for C, H, and N.

  • System Suitability: Weigh 1.5 mg of Acetanilide and run it as an "unknown" sample. The calculated %N must fall within ±0.3% of its theoretical value (10.36%). If it fails, check the GC column for leaks or the reduction reactor for exhaustion.

  • Sample Encapsulation: Weigh 1.5 mg of the C16H27NO compound into a tin capsule. Causality: Tin is strictly required because it oxidizes exothermically in the presence of the oxygen pulse, driving the localized flash temperature from 1000°C to ~1800°C, ensuring the complete cleavage of the stable C16 aliphatic chains.

  • Analysis: Drop the capsule into the oxidation reactor. The resulting gases (CO2, H2O, N2, NOx) pass through a copper reduction reactor (650°C) to convert NOx to N2 and remove excess O2, followed by GC-TCD quantification.

Protocol B: USP <233> ICP-MS Impurity Profiling
  • Digestion: Transfer 0.5 g of C16H27NO API to a PTFE microwave vessel. Add 7 mL concentrated HNO3 and 1 mL concentrated HCl.

  • Matrix Destruction: Run the microwave program (Ramp to 200°C over 15 min, hold for 15 min). Causality: The high temperature and pressure are required to completely break the C-C and C-N bonds, preventing organic residues from suppressing the ICP-MS plasma ionization energy.

  • Dilution & Internal Standardization: Dilute to 50 mL with Type I ultrapure water. Spike with 10 ppb of Yttrium (Y) and Indium (In) as internal standards.

  • Validation (Spike Recovery): Prepare a spiked sample of the C16H27NO matrix at the target limit (J). USP <233> requires the spike recovery to be between 70% and 150% to validate that the matrix is not causing polyatomic interferences[7].

  • Analysis: Introduce the sample into the ICP-MS. Monitor the internal standard recovery; a drop below 80% indicates incomplete digestion or matrix suppression.

Part 4: Workflow Visualizations

Caption: Flash combustion workflow for CHNO determination in lipophilic organic compounds.

Caption: USP <233> compliant ICP-MS workflow for trace elemental impurity analysis.

References[1] Showing Compound 2,4-Dodecadienoic acid pyrrolidide (FDB018276) - FooDB. Source: foodb.ca. URL:https://foodb.ca/compounds/FDB018276[2] p-Decyloxyaniline | C16H27NO | CID 38359 - PubChem - NIH. Source: nih.gov. URL:https://pubchem.ncbi.nlm.nih.gov/compound/38359[4] Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. Source: spectro-lab.pl. URL:https://spectro-lab.pl/[5] Elemental Analysis: CHNS/O Characterization of Polymers and Plastics. Source: thermofisher.com. URL:https://www.thermofisher.com/us/en/home/industrial/spectroscopy-elemental-isotope-analysis.html[3] Standards and CRMs - Elemental Microanalysis. Source: elementalmicroanalysis.com. URL: https://www.elementalmicroanalysis.com/[7] 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). Source: usp.org. URL: https://www.usp.org/chemical-medicines/elemental-impurities-updates[8] USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Source: agilent.com. URL:https://www.agilent.com/en/solutions/pharmaceutical-analysis/elemental-impurities-analysis[6] 〈232〉 ELEMENTAL IMPURITIES—LIMITS - USP.org. Source: usp.org. URL:https://www.usp.org/chemical-medicines/elemental-impurities-updates

Sources

Comparative

The Meta-Substitution Effect: A Comparative Guide to Engineering Liquid Crystal Phase Transition Temperatures

For researchers, scientists, and professionals in drug development, the precise control over the physical properties of molecular entities is paramount. In the realm of liquid crystals, the ability to predictably tune ph...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise control over the physical properties of molecular entities is paramount. In the realm of liquid crystals, the ability to predictably tune phase transition temperatures is a critical aspect of designing materials for applications ranging from advanced display technologies to sensitive biological sensors. This guide provides an in-depth technical comparison of how substituent placement on a mesogenic core—specifically meta-substitution—influences liquid crystal phase behavior, with a comparative analysis against ortho- and para-isomers. We will delve into the underlying principles, supported by experimental data, to provide a clear understanding of the structure-property relationships that govern mesophase stability.

The Architectural Imperative: Molecular Geometry and Mesophase Stability

The formation of liquid crystalline phases, such as the nematic and smectic phases, is fundamentally dictated by the anisotropy of molecular shape. Calamitic (rod-like) liquid crystals, the focus of this guide, must maintain a delicate balance of intermolecular forces to exhibit these intermediate states of matter. The stability of a given mesophase is highly sensitive to any alteration in molecular geometry that affects the efficiency of molecular packing.

Lateral substitution on the mesogenic core is a powerful tool for modulating these properties. The position of the substituent—ortho, meta, or para—has profound and distinct consequences for the molecule's overall shape, polarity, and polarizability, which in turn dictate the transition temperatures between the crystalline, liquid crystalline, and isotropic liquid phases.

A Tale of Three Isomers: Ortho, Meta, and Para Substitution

To understand the unique impact of meta-substitution, it is essential to compare it with its ortho and para counterparts. The position of a lateral substituent alters the molecular profile in different ways, leading to predictable, yet distinct, effects on mesophase stability.

  • Para-Substitution (1,4-position): This substitution pattern generally maintains the linearity of the mesogenic core. By extending the long molecular axis, para-substitution often enhances the length-to-breadth ratio, which is favorable for the formation of stable nematic and smectic phases. This typically results in higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid).

  • Ortho-Substitution (1,2-position): An ortho-substituent is positioned in close proximity to the main axis of the mesogenic core. This can lead to significant steric hindrance, which disrupts the close packing of molecules. The result is often a depression of both melting and clearing points. In some cases, intramolecular interactions, such as hydrogen bonding, can mitigate this effect.[1]

  • Meta-Substitution (1,3-position): A substituent in the meta-position projects outwards from the side of the mesogenic core, leading to a distinct "molecular broadening."[1] This increase in molecular width is often detrimental to the formation of well-ordered liquid crystal phases. The disruption to the parallel alignment of molecules typically leads to a significant reduction in mesophase stability and, in some cases, the complete suppression of liquid crystalline behavior.

The following diagram illustrates the differential impact of ortho, meta, and para substitution on the overall molecular shape of a calamitic mesogen.

G cluster_ortho Ortho-Substitution cluster_meta Meta-Substitution cluster_para Para-Substitution ortho Disrupted Linearity (Steric Hindrance) meta Molecular Broadening (Reduced Aspect Ratio) para Maintained Linearity (Enhanced Aspect Ratio) caption Impact of Substituent Position on Molecular Shape

Caption: Effect of isomerism on mesogen geometry.

Experimental Evidence: A Comparative Analysis

The theoretical impact of substituent position is borne out by experimental data. A study on a series of Schiff's base esters provides a clear illustration of these principles.[1] The introduction of a lateral methoxy group at different positions on the benzylidene ring results in dramatically different mesomorphic properties.

Table 1: Comparison of Phase Transition Temperatures for Isomeric Schiff's Base Esters

SeriesSubstituent PositionAlkyl Chain (n)Phase Transitions (°C)Mesophase Behavior
A para-methoxy12Cr 78.0 SmA 92.0 IEnantiotropic SmA
B meta-methoxy12Cr 65.0 INon-mesogenic
C ortho-hydroxy, para-methoxy12Cr 54.1 N 61.6 IMonotropic Nematic

Data synthesized from Yeap et al. (2006)[1]. Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic. Temperatures are clearing points.

As the data clearly indicates, the para-substituted compound (Series A) exhibits a stable smectic A phase. In stark contrast, the meta-substituted isomer (Series B) is entirely non-mesogenic, a direct consequence of the molecular broadening effect.[1] The ortho-substituted compound (Series C), while exhibiting a nematic phase, shows a significantly depressed clearing point compared to the para-isomer, highlighting the disruptive influence of steric hindrance.

The following flowchart illustrates the logical progression from molecular design to the resulting phase behavior based on substituent position.

G substituent Substituent Position ortho Ortho substituent->ortho meta Meta substituent->meta para Para substituent->para steric Steric Hindrance ortho->steric broadening Molecular Broadening meta->broadening linearity Linearity Maintained para->linearity effect Dominant Effect reduced Reduced Stability steric->reduced suppressed Suppressed/No Mesophase broadening->suppressed enhanced Enhanced Stability linearity->enhanced outcome Mesophase Stability caption Substituent Position and Mesophase Stability

Caption: Influence of substitution on phase stability.

Experimental Protocols for Characterization

The determination of liquid crystal phase transition temperatures is primarily achieved through two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Encapsulation: Seal the pan hermetically to prevent sublimation during heating.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Reheat the sample at the same rate. The second heating scan is typically used for data analysis to ensure thermal equilibrium.

  • Data Analysis: Identify the peak temperatures of the endotherms, which correspond to the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic). The area under the peak is proportional to the enthalpy of the transition.[2]

Polarized Optical Microscopy (POM)

POM is an essential technique for the visual identification of liquid crystal phases based on their unique optical textures.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Microscope Setup: Position the hot stage on the polarizing microscope stage between two crossed polarizers.

  • Observation:

    • Heat the sample slowly while observing the changes in the optical texture.

    • The transition from a crystalline solid to a liquid crystal phase is marked by the appearance of a birefringent, often fluid, texture.

    • Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit characteristic textures (e.g., schlieren, focal conic).[3]

    • The clearing point is identified as the temperature at which the birefringent texture disappears, and the field of view becomes completely dark (isotropic).

    • Cool the sample from the isotropic phase to observe the formation of liquid crystal textures, which can help identify monotropic phases (phases that only appear on cooling).

Conclusion: The Power of Positional Isomerism in Liquid Crystal Design

The choice of substituent position on a mesogenic core is a critical design parameter that profoundly influences the resulting liquid crystal properties. While para-substitution is often employed to enhance mesophase stability, and ortho-substitution can be used to fine-tune properties through steric effects, meta-substitution generally leads to a significant disruption of the liquid crystalline order. The resultant molecular broadening is a powerful tool for systematically reducing transition temperatures or even completely suppressing mesomorphism. For researchers in materials science and drug development, a thorough understanding of these structure-property relationships is indispensable for the rational design of molecules with precisely tailored physical properties.

References

  • Yeap, G. Y., et al. (2006). Synthesis, physical and mesomorphic properties of Schiff's base esters containing ortho-, meta- and para-substituted di- and mono-hydroxybenzylidene-4'-alkanoyloxyanilines. Liquid Crystals, 33(2), 205-213. [Link]

  • Hanafi, M., et al. (2021). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Polymers, 13(21), 3829. [Link]

  • Demus, D., & Richter, L. (1978). Textures of Liquid Crystals. Verlag Chemie.
  • Brown, G. H. (1971). Structure and Properties of Liquid Crystals. Gordon and Breach Science Publishers.
  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • Goodby, J. W., et al. (Eds.). (2012). Handbook of Liquid Crystals. John Wiley & Sons.
  • Kato, T., et al. (2002). Functional Liquid Crystals: Control of Molecular Assemblies and Their Applications.
  • Lagerwall, J. P. F., & Scalia, G. (2012). A new era for liquid crystal research: applications of liquid crystals in soft matter. Current Applied Physics, 12(6), 1387-1412.
  • Chandrasekhar, S. (1992). Liquid Crystals. Cambridge University Press.
  • de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Ha, S. T., et al. (2010). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 21(10), 1159-1162.
  • Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules, 28(10), 4199. [Link]

  • Blinov, L. M., & Chigrinov, V. G. (1994).
  • Kumar, S. (2011). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Cambridge University Press.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(Decyloxy)aniline for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a paramount yet often overlooked aspect of laboratory operations. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a paramount yet often overlooked aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Decyloxy)aniline, a compound that, like many aromatic amines, requires meticulous management to ensure personnel safety and environmental protection. Our goal is to equip you with the necessary knowledge to not just follow protocols, but to understand the rationale behind them, thereby fostering a culture of safety and responsibility within your laboratory.

Understanding the Hazard Profile of 3-(Decyloxy)aniline

Before we delve into the specifics of disposal, it is crucial to understand the inherent risks associated with 3-(Decyloxy)aniline. As an aromatic amine, it shares a toxicological profile with related compounds known for their potential health hazards.

Key Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of its safe management.

PropertyValueSource
Molecular FormulaC16H27NO[1]
Molecular Weight249.4 g/mol
AppearanceVaries; can be an oily liquidN/A
SolubilitySlightly soluble in water[2]

This table summarizes key physical and chemical properties of 3-(Decyloxy)aniline and its parent compound, aniline, which informs its handling and disposal requirements.

Health and Environmental Hazards

While specific toxicity data for 3-(Decyloxy)aniline is not extensively documented, the hazards of its parent compound, aniline, and other aromatic amines are well-established and serve as a critical reference.[3][4] Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8] It is also suspected of causing genetic defects and cancer, and is known to cause damage to organs through prolonged or repeated exposure.[5][6][7][8] Furthermore, it is very toxic to aquatic life with long-lasting effects.[6][7]

Given these significant hazards, it is imperative to treat 3-(Decyloxy)aniline with the same level of caution. The long decyl chain may affect its physical properties, such as solubility and volatility, but the reactivity and toxicity of the aniline moiety should be the primary consideration for safety and disposal.

The Core Directive: A Step-by-Step Disposal Protocol

The following protocol is designed to provide a clear, actionable workflow for the disposal of 3-(Decyloxy)aniline waste. This is not merely a checklist, but a system designed to be self-validating, ensuring safety at every step.

Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper protection is non-negotiable. Before handling any waste containing 3-(Decyloxy)aniline, all personnel must be equipped with the following PPE:

  • Chemical-resistant gloves: Nitrile gloves are a common laboratory choice, but it is crucial to consult a glove compatibility chart for resistance to aromatic amines. For aniline, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended over nitrile.[9]

  • Safety goggles and a face shield: To protect against splashes and aerosols.[10]

  • Laboratory coat: A fully buttoned lab coat provides a necessary barrier.[10]

  • Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[11] In situations where a fume hood is not available or for larger spills, a respirator may be necessary.[9][11]

Waste Segregation: The First Line of Defense

Effective waste management begins with meticulous segregation at the point of generation.[10]

  • Solid Waste: Collect all solid waste contaminated with 3-(Decyloxy)aniline, such as gloves, weighing paper, and contaminated silica gel, in a dedicated, clearly labeled, and leak-proof container.[12]

  • Liquid Waste: All liquid waste, including reaction residues, mother liquors, and contaminated solvents, must be collected in a separate, compatible, and sealable container.[10][12]

  • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.

Causality: Segregation is critical to prevent unintended and potentially hazardous reactions between incompatible waste streams. Aromatic amines can react violently with strong oxidizing agents and acids.[13]

Container Selection and Labeling: Clarity and Compliance

The choice of container and its labeling are fundamental to safe storage and transport of hazardous waste.

  • Container Compatibility: Use containers made of materials that are chemically resistant to aromatic amines, such as high-density polyethylene (HDPE).[9]

  • Labeling: Each waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(Decyloxy)aniline Waste"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste was added)

    • The name and contact information of the generating researcher or lab

On-Site Accumulation and Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Area: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[9]

  • Secondary Containment: Place waste containers in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[9]

  • Incompatible Materials: Ensure that waste containing 3-(Decyloxy)aniline is not stored near incompatible materials, particularly strong acids and oxidizers.[9][13]

Final Disposal: The Professional Hand-Off

Under no circumstances should 3-(Decyloxy)aniline or its waste be disposed of down the drain or in regular trash.[9][12]

  • Licensed Disposal Vendor: The final disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[10][14]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup. They will have established procedures and contracts with qualified vendors.

The following diagram illustrates the logical workflow for the proper disposal of 3-(Decyloxy)aniline.

Caption: Decision workflow for the disposal of 3-(Decyloxy)aniline.

Spill Management: Preparedness and Response

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like vermiculite or sand.[9] Wearing full PPE, collect the absorbed material and place it in a sealed, labeled hazardous waste container.[9]

  • Large Spills: For significant spills, immediately evacuate the area, restrict access, and notify your institution's emergency response team or EHS.[9] If there is an immediate risk of fire or personnel have been exposed and require medical attention, call 911.[9]

Conclusion: Fostering a Culture of Safety

The proper disposal of 3-(Decyloxy)aniline is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the "why" behind each step—from the inherent hazards of the compound to the logic of waste segregation and containment—researchers can move beyond rote compliance to a deeper, more ingrained culture of safety. This proactive approach not only protects individuals and the environment but also upholds the integrity of the scientific enterprise.

References
  • Aromatic Amine Limits . Area. [Link]

  • MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308 . Tri-iso. [Link]

  • 3-(decyloxy)aniline (C16H27NO) . PubChemLite. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal . American Chemistry Council. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • 3,5-Dichloroaniline Environmental Fate/Transport . U.S. Environmental Protection Agency. [Link]

  • p-Decyloxyaniline . National Center for Biotechnology Information. [Link]

  • 3,4,5-Tris(dodecyloxy)aniline . National Center for Biotechnology Information. [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem . National Center for Biotechnology Information. [Link]

  • 3-(Decyloxy)aniline | 55792-50-2 . MilliporeSigma. [Link]

  • Safety Data Sheet: Aniline . Carl ROTH. [Link]

  • Aniline Standard Operating Procedure . Washington State University. [Link]

  • Canadian Water Quality Guidelines for the Protection of Aquatic Life - Aniline . Canadian Council of Ministers of the Environment. [Link]

  • Aniline . Canada.ca. [Link]

  • Aniline Standard Operating Procedure . Rutgers University. [Link]

  • Canadian Environmental Protection Act Priority Substances List Assessment Report - Aniline . [Link]

  • SAFETY DATA SHEET - 3,4-(Methylenedioxy)aniline . Fisher Scientific. [Link]

  • Safety Data Sheet: aniline . Chemos GmbH&Co.KG. [Link]

  • Aniline - SAFETY DATA SHEET . PENTA. [Link]

  • Aniline | Medical Management Guidelines . Agency for Toxic Substances and Disease Registry. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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